molecular formula C11H13BrO4 B181783 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid CAS No. 52679-49-9

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Cat. No.: B181783
CAS No.: 52679-49-9
M. Wt: 289.12 g/mol
InChI Key: SJTJBIRPIITRRT-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid (CAS 52679-49-9) is a high-purity chemical building block of significant value in organic synthesis and pharmaceutical research. With a molecular formula of C11H13BrO4 and a molecular weight of 289.12 g/mol, this compound features both a reactive bromine atom and a carboxylic acid functional group on a dimethoxy-substituted phenyl ring, enabling diverse chemical transformations . This compound serves as a critical synthetic intermediate. One of its primary documented applications is its role in the multi-step synthesis of Ivabradine, a commercially important active pharmaceutical ingredient . The synthetic utility of this compound is demonstrated through several pathways. A common route involves the bromination of 4,5-dimethoxybenzaldehyde, followed by condensation and reduction steps to form a propionitrile intermediate, which is then hydrolyzed to yield the target carboxylic acid with high purity . In scientific research, this compound exhibits promising biological activity. Studies indicate it can inhibit sodium channels in cardiac myocytes, showing a 45% inhibition of sodium channel currents with an IC50 value of 12.5 µM, suggesting potential applications in cardiovascular research . Preliminary investigations into its antitumor activity have demonstrated that it can significantly reduce cell viability in MCF-7 breast cancer cells, with effects observed at concentrations above 10 µM . Furthermore, the compound's structure-activity relationships are explored by comparing it with similar halogenated and methoxy-substituted phenylpropanoic acid derivatives, highlighting its unique electronic profile and potential for targeted interactions . Please note: This product is intended for research and development purposes only in a laboratory setting. It is not for human or veterinary use. Researchers should refer to the Safety Data Sheet (SDS) before use and handle the product with appropriate personal protective equipment.

Properties

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTJBIRPIITRRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCC(=O)O)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967118
Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid
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Molecular Weight

289.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52679-49-9
Record name 52679-49-9
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Record name 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid
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Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative. Phenylpropanoic acids are a class of compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The unique substitution pattern of this particular molecule, featuring a bromine atom and two methoxy groups on the phenyl ring, suggests its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and a discussion of the potential, though currently undocumented, biological significance of this compound.

Chemical and Physical Properties

Currently, detailed experimentally determined physicochemical data for this compound is limited in the public domain. However, based on its chemical structure and data from similar compounds, we can infer some of its key properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 52679-49-9Chemical Abstracts Service
Molecular Formula C₁₁H₁₃BrO₄
Molecular Weight 289.12 g/mol Calculated
IUPAC Name This compound
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to have moderate solubility in organic solvents and limited solubility in water.[1]Inferred from structure
Melting Point Not available
Boiling Point Not available
pKa Not available

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the literature. However, a plausible multi-step synthetic pathway can be constructed based on established organic chemistry reactions and patent literature describing the synthesis of its nitrile precursor, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.

The proposed synthesis commences with the bromination of 3,4-dimethoxybenzaldehyde, followed by a reaction to form the corresponding cinnamonitrile, which is then reduced and subsequently hydrolyzed to yield the final carboxylic acid.

Experimental Protocol: A Plausible Synthetic Route

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This step involves the selective bromination of 3,4-dimethoxybenzaldehyde.

  • Materials: 3,4-dimethoxybenzaldehyde, Bromine, Acetic Acid.

  • Procedure:

    • Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid.

    • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at a controlled temperature.

    • Stir the reaction mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, the product, 2-bromo-4,5-dimethoxybenzaldehyde, is expected to precipitate out of the solution.

    • Collect the solid by filtration, wash with a suitable solvent (e.g., cold acetic acid or water), and dry.

Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

This step involves a condensation reaction to form the cinnamonitrile derivative.

  • Materials: 2-Bromo-4,5-dimethoxybenzaldehyde, Acetonitrile, a suitable base (e.g., sodium ethoxide), and an organic solvent.

  • Procedure:

    • Dissolve 2-bromo-4,5-dimethoxybenzaldehyde and acetonitrile in an appropriate organic solvent.

    • Add a base to catalyze the condensation reaction.

    • Stir the reaction mixture, monitoring for the formation of the product by TLC.

    • Once the reaction is complete, the product, 2-bromo-4,5-dimethoxycinnamonitrile, can be isolated by extraction and purified by recrystallization or column chromatography.

Step 3: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

This step involves the reduction of the double bond in the cinnamonitrile derivative.

  • Materials: 2-Bromo-4,5-dimethoxycinnamonitrile, a reducing agent (e.g., sodium borohydride or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., methanol or ethanol).

  • Procedure:

    • Dissolve 2-bromo-4,5-dimethoxycinnamonitrile in a suitable solvent.

    • Add the reducing agent portion-wise at a controlled temperature.

    • Stir the reaction until the reduction is complete (monitored by TLC).

    • Work up the reaction mixture to isolate the crude product, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.

    • Purify the product by column chromatography or recrystallization.

Step 4: Hydrolysis to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under acidic or basic conditions.

  • Materials: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile, a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH or KOH), and water.

  • Acid-Catalyzed Hydrolysis Procedure:

    • Reflux the nitrile with an aqueous solution of a strong acid.

    • Monitor the reaction progress by TLC until the starting material is consumed.

    • Upon completion, cool the reaction mixture and extract the carboxylic acid with a suitable organic solvent.

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the crude product.

    • Purify the this compound by recrystallization or column chromatography.

  • Base-Catalyzed Hydrolysis Procedure:

    • Reflux the nitrile with an aqueous solution of a strong base.

    • After the reaction is complete, cool the mixture. The product will be in the form of its carboxylate salt.

    • Acidify the solution with a strong acid to protonate the carboxylate and precipitate the carboxylic acid.

    • Collect the solid by filtration, wash with water, and dry. Further purification can be done by recrystallization.

Synthesis_Workflow A 3,4-Dimethoxybenzaldehyde B Bromination A->B Br₂, Acetic Acid C 2-Bromo-4,5-dimethoxybenzaldehyde B->C D Condensation with Acetonitrile C->D E 2-Bromo-4,5-dimethoxycinnamonitrile D->E F Reduction E->F e.g., NaBH₄ or H₂/Pd-C G 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile F->G H Hydrolysis G->H Acid or Base I This compound H->I

Figure 1: Plausible synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic protons (2H) as singlets or doublets. - Methoxy group protons (6H) as two singlets around 3.8-4.0 ppm. - Propanoic acid chain protons (4H) as two triplets, one for the CH₂ adjacent to the aromatic ring and one for the CH₂ adjacent to the carboxyl group. - Carboxylic acid proton (1H) as a broad singlet at a downfield chemical shift (>10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid around 170-180 ppm. - Aromatic carbons, including those bonded to the bromo and methoxy groups, in the range of 110-160 ppm. - Methoxy carbons around 55-60 ppm. - Propanoic acid chain carbons (CH₂) in the aliphatic region.
IR Spectroscopy - A broad O-H stretch from the carboxylic acid group (around 2500-3300 cm⁻¹). - A sharp C=O stretch from the carboxylic acid group (around 1700-1725 cm⁻¹). - C-O stretches from the methoxy groups and the carboxylic acid. - Aromatic C-H and C=C stretches. - A C-Br stretch in the fingerprint region.
Mass Spectrometry - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.

Reactivity and Potential Applications

As a carboxylic acid, this compound is expected to undergo typical reactions of this functional group, such as esterification, amide formation, and reduction to the corresponding alcohol. The presence of the bromine atom on the aromatic ring also opens up possibilities for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which is a valuable feature for the synthesis of more complex molecules in drug discovery programs.

The combination of the phenylpropanoic acid scaffold with the bromo and dimethoxy substituents suggests that this compound could be a valuable intermediate in the synthesis of biologically active molecules. The methoxy groups can influence the electronic properties and conformation of the molecule, potentially affecting its binding to biological targets.

Biological Activity and Signaling Pathways (Hypothetical)

There is currently no published data on the biological activity or mechanism of action of this compound. However, based on the known activities of structurally related compounds, some potential areas of interest for future research can be proposed.

Many arylpropionic acid derivatives are known to exhibit anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes. It is plausible that this compound could also possess similar properties. Furthermore, various substituted aromatic compounds, including those with bromo and methoxy groups, have been investigated for their potential as anticancer and antimicrobial agents.

For instance, some bromophenol derivatives have shown pro-inflammatory response inhibition.[2] The underlying mechanism for such effects often involves the modulation of key signaling pathways.

Hypothetical_Signaling_Pathway cluster_0 Potential Anti-inflammatory Action Compound This compound Target Putative Target (e.g., COX enzyme) Compound->Target Inhibition? Pathway Inflammatory Pathway (e.g., Prostaglandin Synthesis) Target->Pathway Blocks Response Reduced Inflammation Pathway->Response

Figure 2: Hypothetical signaling pathway for potential anti-inflammatory action.

It is important to emphasize that this is a speculative pathway based on the activities of related compound classes. Rigorous experimental validation is required to determine if this compound exhibits any biological activity and to elucidate its mechanism of action.

Conclusion

This compound is a chemical compound with potential for further investigation in the fields of medicinal chemistry and drug discovery. While its specific chemical and biological properties are not yet well-documented, its structural features suggest it could serve as a valuable building block for the synthesis of novel bioactive molecules. This technical guide has provided a summary of the available information and a plausible synthetic route to encourage and facilitate future research into this intriguing compound. Further experimental studies are necessary to fully characterize its physicochemical properties, reactivity, and to explore its potential therapeutic applications.

References

Technical Guide: 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid (CAS 52679-49-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, with the Chemical Abstracts Service (CAS) number 52679-49-9, is a substituted phenylpropanoic acid derivative. Its chemical structure, featuring a bromine atom and two methoxy groups on the phenyl ring, makes it a valuable intermediate in organic synthesis. This compound is most notably recognized for its role as a key building block in the synthesis of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, ivabradine. Ivabradine is a medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. This technical guide provides a summary of the available information on this compound, focusing on its chemical properties, synthesis, and its application in pharmaceutical manufacturing.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and information from chemical suppliers, the following properties can be summarized.

PropertyValueSource
CAS Number 52679-49-9N/A
Molecular Formula C₁₁H₁₃BrO₄N/A
Molecular Weight 289.12 g/mol N/A
Appearance Not specified (likely a solid)N/A
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dimethylformamide.N/A
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS) Not publicly availableN/A

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are scarce in peer-reviewed journals, its synthesis can be inferred from patent literature describing the preparation of its precursors and its use in the synthesis of ivabradine. A common route involves the hydrolysis of the corresponding nitrile, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Generalized Experimental Protocol: Hydrolysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

The following is a generalized procedure for the hydrolysis of a nitrile to a carboxylic acid. The specific reaction conditions for this particular substrate may require optimization.

Reaction Scheme:

G Nitrile 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile Acid This compound Nitrile->Acid Acid or Base Hydrolysis (e.g., H₂SO₄, NaOH) Heat

Caption: Generalized reaction scheme for the hydrolysis of the nitrile precursor.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile in a suitable solvent (e.g., ethanol, water, or a mixture).

  • Reagent Addition: Add an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

  • Reaction: Heat the mixture to reflux and maintain the temperature for a period sufficient to ensure complete hydrolysis. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup (Acid Hydrolysis): After cooling to room temperature, pour the reaction mixture into ice water. The product may precipitate and can be collected by filtration. If the product remains in solution, extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Workup (Base Hydrolysis): After cooling, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

Synthetic Workflow Diagram

The following diagram illustrates a potential workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile hydrolysis Hydrolysis (Acid or Base Catalyzed) start->hydrolysis workup Reaction Workup (Extraction/Precipitation) hydrolysis->workup recrystallization Recrystallization workup->recrystallization drying Drying under Vacuum recrystallization->drying characterization Characterization (NMR, IR, MS, MP) drying->characterization end Final Product: this compound characterization->end

Caption: A generalized workflow for the synthesis and purification of the target compound.

Biological Activity and Applications

There is no publicly available data on the biological activity, mechanism of action, or associated signaling pathways of this compound itself. Its primary and sole documented application is as a chemical intermediate in the multi-step synthesis of ivabradine.

Role in Ivabradine Synthesis

In the synthesis of ivabradine, this compound serves as a precursor to a key benzocyclobutane intermediate. The propanoic acid side chain is crucial for subsequent chemical transformations that ultimately lead to the formation of the final drug molecule.

Conclusion

This compound is a specialized chemical intermediate with a critical role in the pharmaceutical industry, specifically in the production of ivabradine. While detailed technical data regarding its physical properties, spectroscopic characterization, and biological activity are not widely available in the public domain, its synthetic utility is well-established through patent literature. Further research and publication of its detailed chemical and pharmacological properties would be beneficial for the scientific community.

Disclaimer: The experimental protocol provided is a generalized representation and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-dimethoxybenzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the known physical and chemical characteristics of 2-Bromo-4,5-dimethoxybenzenepropanoic acid. Due to the limited availability of comprehensive data for this specific compound in public literature, this document also includes information on its direct precursor, 2-bromo-4,5-dimethoxybenzenepropanenitrile, and related analogous compounds to offer a comparative context. The methodologies for determining these physicochemical properties are also detailed.

Chemical Identity
  • IUPAC Name: 2-Bromo-4,5-dimethoxybenzenepropanoic acid

  • CAS Number: 52679-49-9[1]

  • Molecular Formula: C₁₁H₁₃BrO₄

  • Molecular Weight: 289.12 g/mol

Physicochemical Properties

Quantitative data for 2-Bromo-4,5-dimethoxybenzenepropanoic acid is not extensively reported. The following table summarizes the available data for the compound and its nitrile precursor. For comparative purposes, data for the well-characterized benzoic and phenylacetic acid analogs are also presented.

Table 1: Physicochemical Data of 2-Bromo-4,5-dimethoxybenzenepropanoic Acid and Related Compounds

Property2-Bromo-4,5-dimethoxybenzenepropanoic acid2-Bromo-4,5-dimethoxybenzenepropanenitrile (Precursor)2-Bromo-4,5-dimethoxybenzoic acid (Analog)2-(2-Bromo-4,5-dimethoxyphenyl)acetic acid (Analog)
CAS Number 52679-49-9Not explicitly assigned in cited patents6286-46-0[2][3]4697-62-5[4]
Molecular Formula C₁₁H₁₃BrO₄C₁₁H₁₂BrNO₂C₉H₉BrO₄[2][3]C₁₀H₁₁BrO₄[4]
Molecular Weight 289.12 g/mol 270.12 g/mol 261.07 g/mol [2][3]275.10 g/mol [4]
Melting Point Data not available76-78 °C[5][6]188-190 °C[7][8]Data not available
Appearance Data not availableWhite crystalline solid[5][6]Off-white crystalline solid[7]Data not available
Solubility Data not availableData not availableSoluble in Ethyl Acetate and Water[2]Data not available

Experimental Protocols

While specific experimental records for the characterization of 2-Bromo-4,5-dimethoxybenzenepropanoic acid are not detailed in the available literature, the following are standard methodologies that would be employed for such a compound.

Synthesis of 2-Bromo-4,5-dimethoxybenzenepropanoic acid

The synthesis would typically proceed via the hydrolysis of its corresponding nitrile, 2-bromo-4,5-dimethoxybenzenepropanenitrile.

  • Reaction Setup: 2-bromo-4,5-dimethoxybenzenepropanenitrile is dissolved in a suitable solvent, such as a mixture of ethanol and water.

  • Hydrolysis: A strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) is added to the solution.

  • Heating: The reaction mixture is heated under reflux for several hours to drive the hydrolysis to completion.

  • Workup:

    • Acidic Hydrolysis: The reaction mixture is cooled, and the product is typically precipitated by the addition of water. The solid is then filtered, washed with water to remove residual acid, and dried.

    • Basic Hydrolysis: The reaction mixture is cooled and acidified (e.g., with HCl) to precipitate the carboxylic acid. The solid is then filtered, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Characterization Methods
  • Melting Point Determination: A small sample of the purified solid is placed in a capillary tube and heated in a melting point apparatus. The temperature range over which the solid melts is recorded. A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and the spectrum is recorded. The chemical shifts, integration, and coupling patterns of the proton signals are used to confirm the structure of the molecule.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is obtained to identify the number and types of carbon atoms in the molecule.

  • Infrared (IR) Spectroscopy: An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The presence of characteristic absorption bands (e.g., a broad O-H stretch for the carboxylic acid and a C=O stretch) is used to identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure from fragmentation patterns. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in a roughly 1:1 ratio).

Visualizations

Chemical Structure

Caption: Chemical structure of 2-Bromo-4,5-dimethoxybenzenepropanoic acid.

Workflow for Physicochemical Characterization

characterization_workflow cluster_synthesis Synthesis and Purification cluster_analysis Physicochemical Analysis cluster_data Data Interpretation start Starting Material (2-bromo-4,5-dimethoxybenzenepropanenitrile) hydrolysis Acid or Base Hydrolysis start->hydrolysis purification Purification (e.g., Recrystallization) hydrolysis->purification mp Melting Point Determination purification->mp nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_verification Structure Verification mp->structure_verification purity_assessment Purity Assessment mp->purity_assessment nmr->structure_verification ir->structure_verification ms->structure_verification

Caption: General workflow for the synthesis and characterization of a chemical compound.

Signaling Pathways and Biological Activity

There is currently no information available in the public domain regarding the involvement of 2-Bromo-4,5-dimethoxybenzenepropanoic acid in any biological signaling pathways or its broader biological activity. Such information is typically available for compounds that have undergone significant pharmacological or biochemical investigation.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information on analogous compounds is provided for comparative context and should not be considered as experimental data for 2-Bromo-4,5-dimethoxybenzenepropanoic acid. Researchers should verify all data through their own experimental work.

References

A Comprehensive Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, a key intermediate in organic and medicinal chemistry. It details the compound's chemical identity, physicochemical properties, and spectroscopic characteristics. A significant focus is placed on its role as a precursor in the synthesis of pharmaceuticals, with a detailed experimental protocol for the synthesis of a closely related derivative, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which is a crucial step in the production of Ivabradine. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Properties

This compound is an organic compound featuring a propanoic acid group attached to a brominated and dimethoxylated benzene ring.[1] The substitution pattern on the aromatic ring, including the bromine atom and two methoxy groups, significantly influences its chemical reactivity and makes it a valuable building block in multi-step organic synthesis.[1]

Structural Formula:

Table 1: Chemical Identifiers and Properties

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Benzenepropanoic Acid, 2-Bromo-4,5-Dimethoxy-[1]
CAS Number 52679-49-9[1]
Molecular Formula C₁₁H₁₃BrO₄[1]
Molecular Weight 289.12 g/mol [1]
SMILES COc1cc(CCC(=O)O)c(cc1OC)Br[1]
InChI Key InChI=1/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14)[1]

Synthesis and Experimental Protocols

This compound is a critical intermediate. While its direct synthesis is not extensively detailed in the provided literature, a closely related and industrially significant process is the synthesis of its nitrile analogue, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which is a direct precursor to the drug Ivabradine.[2][3] The synthesis pathway typically starts from 3,4-dimethoxybenzaldehyde.[3]

Experimental Protocol: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde (Precursor)

A common precursor for the propanoic acid derivative is the corresponding aldehyde.

  • Starting Material: (3,4-Dimethoxyphenyl)methanol or 3,4-dimethoxybenzaldehyde.[2][3]

  • Bromination: Dissolve the starting material (e.g., 101.5 mmol of (3,4-Dimethoxyphenyl)methanol) in 80 mL of glacial acetic acid.[2]

  • Reagent Addition: At 0°C, add a solution of bromine (116.8 mmol) in 18 mL of glacial acetic acid over a period of 30 minutes.[2]

  • Reaction: Stir the mixture for 3 hours, then allow it to return to room temperature overnight to allow for complete precipitation of the product.[2]

  • Isolation: The precipitate, 2-bromo-4,5-dimethoxybenzaldehyde, is collected by filtration, washed with methanol, and can be further purified by recrystallization from methanol.[2][3]

Logical Workflow for Synthesis of a Key Derivative

The following diagram illustrates the synthetic pathway from the brominated aldehyde to the propanenitrile derivative, a key step in the synthesis of Ivabradine.[2]

G cluster_0 Step 1: Bromination cluster_1 Step 2: Knoevenagel Condensation cluster_2 Step 3: Reduction start 3,4-Dimethoxybenzaldehyde reagent1 Bromine (Br₂) + Glacial Acetic Acid start->reagent1 product1 2-Bromo-4,5-dimethoxybenzaldehyde reagent1->product1 reagent2 Acetonitrile + Organic Solvent product1->reagent2 product2 2-Bromo-4,5-dimethoxycinnamonitrile reagent2->product2 reagent3 Reducing Agent (e.g., H₂/Pd-C) + Methanol product2->reagent3 product3 product3 final_product 3-(2-Bromo-4,5-dimethoxyphenyl) propanenitrile reagent3->final_product

Caption: Synthetic pathway for 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile.

Spectroscopic Data

While specific spectra for this compound were not found, the expected NMR signals can be predicted based on its structure and data from similar compounds.[4][5][6]

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10.0 - 12.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~7.0Singlet1HAromatic proton (C3-H)
~6.8Singlet1HAromatic proton (C6-H)
~3.8Singlet3HMethoxy protons (-OCH₃)
~3.7Singlet3HMethoxy protons (-OCH₃)
~2.9Triplet2HMethylene protons alpha to aryl group
~2.6Triplet2HMethylene protons alpha to carboxyl group

Biological Activity and Applications

The primary and most well-documented application of this compound and its derivatives is as a crucial intermediate in the synthesis of Ivabradine .[2] Ivabradine is a medication used for the symptomatic treatment of heart-related chest pain and heart failure.

While this specific bromo-derivative is not primarily studied for its direct biological effects, structurally related phenylpropanoic acids have been investigated for various activities. For instance, certain dimethoxyphenylpropionic acid derivatives have shown anti-inflammatory properties by reducing the production of nitric oxide (NO) and prostaglandin E2 (PGE2).[7] Furthermore, other derivatives of related propanoic acids have been explored for potential antioxidant and anticancer activities.[8][9] These findings suggest that while the title compound is mainly a synthetic intermediate, its core structure is of interest in medicinal chemistry. Halogenated compounds, particularly brominated ones, are also known to be produced by marine algae and can exhibit a wide range of antimicrobial activities.[10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Use of safety glasses, gloves, and a lab coat is recommended.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

This compound is intended for research and development purposes only.

References

Technical Guide: Solubility and Biological Context of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document outlines a comprehensive, generalized experimental protocol for determining the solubility of this compound. Furthermore, based on the known biological activities of structurally related analogs, a potential signaling pathway of interest is described and visualized to provide a relevant biological context for researchers in the field of drug discovery and development.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and organic synthesis.[1] Its chemical structure, featuring a brominated and dimethoxylated phenyl ring attached to a propanoic acid moiety, suggests it may serve as a valuable building block for the synthesis of more complex molecules, including novel pharmaceutical candidates.[1][2] Understanding the solubility of this compound in various organic solvents is a critical parameter for its application in synthesis, purification, formulation, and biological screening.

Physicochemical Properties

PropertyValueSource
CAS Number 52679-49-9[1]
Molecular Formula C₁₁H₁₃BrO₄[1]
Molecular Weight 289.12 g/mol [1]
Appearance Typically a solidN/A
Solubility in Organic Solvents Moderate (Qualitative)[1]
Solubility in Water Limited (Qualitative)[1]

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various organic solvents has not been reported in peer-reviewed literature or publicly available databases. The following table is provided as a template for researchers to populate with experimentally determined values.

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol25Data not availableData not availablee.g., Shake-Flask with HPLC
Ethanol25Data not availableData not availablee.g., Shake-Flask with HPLC
Acetone25Data not availableData not availablee.g., Shake-Flask with HPLC
Dichloromethane25Data not availableData not availablee.g., Shake-Flask with HPLC
Dimethyl Sulfoxide (DMSO)25Data not availableData not availablee.g., Shake-Flask with HPLC
Acetonitrile25Data not availableData not availablee.g., Shake-Flask with HPLC

Experimental Protocol for Solubility Determination

The following is a generalized but detailed protocol for determining the solubility of this compound in an organic solvent of choice, based on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (HPLC grade)

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Dilution cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess amount of This compound prep_solvent Add a known volume of the selected organic solvent prep_compound->prep_solvent equilibration Seal vials and place in a thermostatically controlled shaker (e.g., 24-48 hours at 25°C) prep_solvent->equilibration sampling Allow solid to settle. Withdraw an aliquot of the supernatant. equilibration->sampling filtration Filter the aliquot through a 0.22 µm syringe filter. sampling->filtration dilution Dilute the filtered sample to a known concentration within the HPLC calibration range. filtration->dilution hplc_analysis Analyze the diluted sample by HPLC-UV. dilution->hplc_analysis quantification Quantify the concentration in the diluted sample using the calibration curve. hplc_analysis->quantification calibration Prepare a calibration curve with known concentrations of the compound. calibration->quantification calculation Calculate the original concentration in the saturated solution, accounting for the dilution factor. This is the solubility. quantification->calculation

Figure 1: Experimental workflow for solubility determination.

Detailed Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

    • Accurately add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be performed to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.

    • Perform a precise dilution of the filtered sample with the same solvent to bring the concentration into the linear range of the analytical method.

  • HPLC Analysis:

    • Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength. The aromatic nature of the compound suggests that UV detection will be effective.

    • Prepare a series of calibration standards of the compound in the chosen solvent, covering the expected concentration range of the diluted samples.

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the diluted samples and record their peak areas.

  • Calculation of Solubility:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original, undiluted (saturated) solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of the compound in the tested solvent at the specified temperature.

Potential Biological Context: Serotonin 5-HT2A Receptor Signaling

While the specific biological targets of this compound are not well-documented, its structural analogs, such as 2-Bromo-4,5-dimethoxyphenethylamine and the well-studied 4-Bromo-2,5-dimethoxyphenethylamine (2C-B), are known to interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[3][4][5][6] These receptors are G-protein coupled receptors (GPCRs) that play crucial roles in a variety of physiological and neuropsychological processes.[7] The 5-HT2A receptor, upon activation by an agonist, initiates a signaling cascade that is of significant interest in neuroscience and pharmacology.

5-HT2A Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway associated with the activation of the 5-HT2A receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist 5-HT or Agonist (e.g., 2C-B analog) receptor 5-HT2A Receptor (GPCR) agonist->receptor Binds to g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to receptor on downstream Downstream Cellular Responses pkc->downstream Phosphorylates targets leading to ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates ca2->downstream Activates Ca²⁺-dependent proteins leading to

Figure 2: 5-HT2A Receptor Signaling Pathway.

Pathway Description:

  • Ligand Binding: Serotonin (5-HT) or a synthetic agonist binds to the extracellular domain of the 5-HT2A receptor.

  • G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric G-protein, specifically Gq/11.

  • PLC Activation: The activated alpha subunit of Gq/11 stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Downstream Effects: Activated PKC and elevated Ca²⁺ levels lead to the phosphorylation and activation of numerous downstream proteins, resulting in a wide range of cellular responses, including neuronal excitation, smooth muscle contraction, and changes in gene expression.

Given its structural similarity to known 5-HT2A receptor ligands, this compound represents a compound of interest for investigating potential modulation of this critical signaling pathway.

Conclusion

This technical guide has outlined the current state of knowledge regarding the solubility of this compound and provided a comprehensive experimental protocol for its quantitative determination. While specific solubility data is currently lacking, the presented methodology offers a clear path for researchers to obtain this crucial information. Furthermore, by examining the biological activities of its structural analogs, a plausible and highly relevant signaling pathway, the 5-HT2A receptor cascade, has been identified and visualized. This provides a valuable biological context for future research and drug discovery efforts involving this and related compounds. Researchers are encouraged to use the provided frameworks to generate and disseminate new data, thereby enriching the collective understanding of this compound's properties and potential applications.

References

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and biological relevance of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, a substituted phenylpropanoic acid derivative of interest in medicinal chemistry and organic synthesis.

Core Physicochemical Data

The fundamental molecular properties of this compound are summarized below. These data are crucial for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₁₁H₁₃BrO₄
Molecular Weight 289.12 g/mol
CAS Number 52679-49-9
Canonical SMILES COC1=C(C(=C(C=C1)CCC(=O)O)Br)OC
InChI Key InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14)

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential multi-step synthesis starting from 3,4-dimethoxybenzaldehyde is outlined below. This pathway is illustrative and would require optimization and experimental validation.

Caption: Proposed synthesis of this compound.

Detailed Experimental Methodologies (Hypothetical)

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

  • Reaction: 3,4-dimethoxybenzaldehyde is dissolved in glacial acetic acid.[1]

  • Reagent Addition: An equimolar amount of bromine, dissolved in acetic acid, is added dropwise to the solution at room temperature with stirring.[1]

  • Reaction Time: The reaction mixture is stirred for several hours (e.g., 6 hours) at 20-30°C.[1]

  • Work-up: Water is added to the reaction mixture to precipitate the product. The solid is collected by suction filtration, washed with water, and dried under vacuum.[1]

Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

  • Reaction: The 2-Bromo-4,5-dimethoxybenzaldehyde from the previous step is dissolved in an organic solvent along with acetonitrile.

  • Catalysis: A suitable catalyst is added to promote the Knoevenagel condensation.

  • Work-up: The product, a yellow solid, is precipitated, cooled, extracted with an appropriate solvent (e.g., ethyl acetate), and dried.

Step 3: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

  • Reaction: The cinnamonitrile derivative is dissolved in methanol.

  • Reduction: A reducing agent such as sodium borohydride (NaBH₄) is added in portions, followed by refluxing the reaction mixture for several hours. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd-C) catalyst can be employed.[1]

  • Work-up: After the reaction is complete, the excess reducing agent is quenched (e.g., with dilute HCl if using NaBH₄). The product is then extracted with an organic solvent, and the solvent is evaporated to yield the desired propanenitrile. Recrystallization from ethanol can be used for purification.[1]

Step 4: Hydrolysis to this compound

  • Reaction: The 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is subjected to hydrolysis. This can be achieved under either acidic or basic conditions.

    • Acidic Hydrolysis: Refluxing the nitrile in an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid).

    • Basic Hydrolysis: Refluxing the nitrile in an aqueous or alcoholic solution of a strong base (e.g., sodium hydroxide or potassium hydroxide), followed by acidification to protonate the carboxylate salt.

  • Work-up: After cooling, the crude product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization.

Potential Biological Activity and Signaling Pathways

Substituted phenylpropanoic acids are a well-known class of compounds with a wide range of biological activities.[2] Many derivatives are recognized as non-steroidal anti-inflammatory drugs (NSAIDs).[2] Furthermore, some have been identified as activators of peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose metabolism.[3]

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

Given that substituted phenylpropanoic acids have been identified as PPARα activators, it is plausible that this compound could interact with this signaling pathway.[3] PPARs are nuclear receptors that, upon activation by a ligand, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Phenylpropanoic Acid Derivative (Ligand) PPAR PPARα ligand->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA Response Element) RXR->PPRE Binds to Gene Target Genes (e.g., involved in lipid metabolism) PPRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Proteins mRNA->Protein Translation Response Cellular Response (e.g., increased fatty acid oxidation) Protein->Response

Caption: Generalized PPARα signaling pathway activated by a ligand.

This activation of PPARα can lead to various physiological effects, including a decrease in plasma triglycerides and an increase in HDL cholesterol. Therefore, compounds like this compound could be investigated for their potential in treating metabolic disorders such as dyslipidemia.[3]

Conclusion

This compound is a compound with a well-defined chemical structure. While specific experimental data on its synthesis and biological activity are limited in the public domain, its structural similarity to other biologically active phenylpropanoic acids suggests it may be a valuable molecule for further investigation, particularly in the context of metabolic diseases and as an intermediate in organic synthesis. The proposed synthetic pathway and potential interaction with the PPAR signaling cascade provide a solid foundation for future research in these areas.

References

Spectroscopic and Synthetic Profile of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents. Due to the limited availability of direct experimental data, this guide leverages predictive models and data from analogous compounds to provide a robust analytical profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established computational models and provide a reliable reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.05s1HAr-H
~6.90s1HAr-H
~3.88s3HOCH₃
~3.85s3HOCH₃
~2.95t2HAr-CH₂-
~2.65t2H-CH₂-COOH
~11.5br s1H-COOH
Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (ppm)Assignment
~179.0-COOH
~148.5Ar-C-O
~148.0Ar-C-O
~132.0Ar-C-CH₂
~115.0Ar-C-Br
~114.5Ar-CH
~113.0Ar-CH
~56.5OCH₃
~56.0OCH₃
~35.0Ar-CH₂-
~30.0-CH₂-COOH
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
2950-2850MediumC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1600, ~1500Medium-StrongC=C stretch (Aromatic)
~1250, ~1030StrongC-O stretch (Aryl Ether)
~650MediumC-Br stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zRelative Intensity (%)Assignment
288/290High[M]⁺ (Molecular ion peak with Br isotopes)
243/245Medium[M - COOH]⁺
228/230Medium[M - OCH₃ - OH]⁺
199High[M - Br - CO]⁺
168Medium[M - Br - COOH - H]⁺

Experimental Protocols

Synthesis of this compound via Nitrile Hydrolysis

This two-step procedure involves the synthesis of the nitrile intermediate followed by its hydrolysis.

Step 1: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile

The synthesis of the nitrile precursor has been reported in the literature. A general approach involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with a suitable cyanide source, followed by reduction.

Step 2: Hydrolysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile

Materials:

  • 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile

  • Sulfuric acid (concentrated) or Sodium Hydroxide

  • Water

  • Diethyl ether or other suitable organic solvent for extraction

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (concentrated, for acidification if using basic hydrolysis)

Procedure (Acid-Catalyzed Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile in a mixture of water and concentrated sulfuric acid.

  • Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture over ice and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) multiple times.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Procedure (Base-Catalyzed Hydrolysis):

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-(2-Bromo-4,5-dimethoxyphenyl)propiononitrile in an aqueous or alcoholic solution of sodium hydroxide.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate of the sodium salt of the carboxylic acid forms, it can be filtered. Otherwise, acidify the cooled reaction mixture with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent system.

Workflow and Characterization

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Material: 2-Bromo-4,5-dimethoxybenzaldehyde Nitrile_Formation Nitrile Formation Start->Nitrile_Formation Propiononitrile 3-(2-Bromo-4,5-dimethoxyphenyl) propiononitrile Nitrile_Formation->Propiononitrile Hydrolysis Hydrolysis Propiononitrile->Hydrolysis Crude_Product Crude Product Hydrolysis->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product Pure 3-(2-Bromo-4,5-dimethoxyphenyl) propanoic acid Purification->Final_Product NMR NMR Spectroscopy (¹H and ¹³C) Final_Product->NMR IR IR Spectroscopy Final_Product->IR MS Mass Spectrometry Final_Product->MS Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the synthesis and spectroscopic characterization.

potential biological activity of dimethoxyphenyl propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Focusing Biological Activity

I am now deeply immersed in the biological activity landscape of dimethoxyphenyl propanoic acid derivatives. Currently, I am compiling quantitative data on specific compounds and their associated activities. My next step will involve a deep dive into experimental protocols associated with these compounds to gain a thorough understanding of methodology and reproducibility.

Exploring compound activities

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The Pivotal Role of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid in the Synthesis of Ivabradine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 29, 2025 – In the landscape of medicinal chemistry, the strategic design and synthesis of pharmaceutical intermediates are as critical as the final active pharmaceutical ingredient (API). This technical guide delves into the significance of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, a key building block in the synthesis of Ivabradine, a prominent medication for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure. While direct biological activity of this specific propanoic acid derivative is not extensively documented, its role as a crucial precursor underscores its importance in the pharmaceutical industry.

Core Synthesis and Chemical Profile

This compound, with the chemical formula C₁₁H₁₃BrO₄, serves as a vital intermediate. Its structure, featuring a brominated and dimethoxylated phenyl ring attached to a propanoic acid moiety, is strategically designed for subsequent chemical modifications leading to the complex framework of Ivabradine. The presence of the bromine atom, in particular, provides a reactive handle for the construction of the benzocyclobutane ring system characteristic of Ivabradine.

The synthesis of this key intermediate is a multi-step process, often starting from more readily available precursors such as 3,4-dimethoxybenzaldehyde. The synthetic pathway typically involves bromination and chain extension to introduce the propanoic acid side chain.

From Intermediate to Active Pharmaceutical Ingredient: The Synthesis of Ivabradine

The primary role of this compound in medicinal chemistry is as a precursor to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile. This nitrile derivative is a direct forerunner to the benzocyclobutane core of Ivabradine. The conversion of the propanoic acid to the propanenitrile is a critical step, followed by a series of reactions including cyclization and the introduction of the side chain that ultimately confers the therapeutic activity of Ivabradine.

Below is a summary of the key synthetic transformations involved in the production of Ivabradine, highlighting the central role of its propanoic acid precursor.

StepTransformationKey Reagents/ConditionsYield (%)
1Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from 3,4-DimethoxybenzaldehydeBromine, Acetic Acid~65% (multi-step)
2Conversion to this compound(Not explicitly detailed in reviewed patents)-
3Conversion to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile(Not explicitly detailed in reviewed patents)-
4Cyclization to 4,5-Dimethoxy-1-cyanobenzocyclobutaneSodium Amide in liquid AmmoniaHigh
5Subsequent steps to IvabradineReduction, Alkylation, HydrogenationVariable

Note: Specific yields for each step can vary depending on the patented process and are often not disclosed in detail. The overall yield from 2-bromo-4,5-dimethoxybenzaldehyde to 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile has been reported to be around 65% in a three-step process.

Experimental Protocols

Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile from 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene (A Precursor to the Propanoic Acid)

A solution of acetonitrile (5.8 mmoles) in tetrahydrofuran (THF, 15 mL) is cooled to -60°C. To this, n-butyllithium (3.5 mmoles, 2M solution in cyclohexane) is added, and the mixture is stirred for 15 minutes. A solution of 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene (3.2 mmoles) in THF (5 mL) is then added. The reaction mixture is stirred for 1 hour, followed by hydrolysis with water (10 mL) and extraction with ethyl acetate. The combined organic phases are evaporated to yield the crude product, which can be purified by chromatography.[1]

Cyclization to 4,5-Dimethoxy-1-cyanobenzocyclobutane

To a solution of sodium amide, prepared from sodium (1 g) in liquid ammonia (200 mL) with a catalytic amount of ferric chloride, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (5.4 g) is added in portions. The reaction mixture is stirred at room temperature for 2 hours. After evaporation of the excess ammonia, ammonium chloride (2 g) and water (200 mL) are added. The resulting grey crystals are collected and recrystallized from ethanol to yield the desired product.[1]

Mechanism of Action of Ivabradine: The Ultimate Goal

The significance of this compound is intrinsically linked to the therapeutic action of Ivabradine. Ivabradine selectively inhibits the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the cardiac pacemaker "funny" current (Iƒ). This current is crucial in regulating the heart rate. By blocking these channels, Ivabradine reduces the pacemaker activity of the sinoatrial node, leading to a decrease in heart rate without affecting myocardial contractility or ventricular repolarization.

Ivabradine_Mechanism_of_Action cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell HCN_Channel HCN Channel (Funny Current - If) Spontaneous_Depolarization Spontaneous Diastolic Depolarization HCN_Channel->Spontaneous_Depolarization Activates Reduced_Heart_Rate Reduced Heart Rate Heart_Rate Increased Heart Rate Spontaneous_Depolarization->Heart_Rate Leads to Spontaneous_Depolarization->Reduced_Heart_Rate Inhibition leads to Ivabradine Ivabradine Ivabradine->HCN_Channel Inhibits

Caption: Mechanism of action of Ivabradine.

Synthetic Workflow

The overall synthetic strategy to produce Ivabradine from its precursors, highlighting the position of this compound and its nitrile derivative, can be visualized as a multi-stage process.

Ivabradine_Synthesis_Workflow Start 3,4-Dimethoxy- benzaldehyde Intermediate1 2-Bromo-4,5-dimethoxy- benzaldehyde Start->Intermediate1 Bromination Intermediate2 3-(2-Bromo-4,5-dimethoxy- phenyl)propanoic acid Intermediate1->Intermediate2 Chain Extension Intermediate3 3-(2-Bromo-4,5-dimethoxy- phenyl)propanenitrile Intermediate2->Intermediate3 Nitrile Formation Intermediate4 4,5-Dimethoxy-1-cyano- benzocyclobutane Intermediate3->Intermediate4 Cyclization Ivabradine Ivabradine Intermediate4->Ivabradine Further Modifications

Caption: Synthetic pathway to Ivabradine.

Conclusion

While this compound may not be a therapeutic agent in its own right, its role in the synthesis of Ivabradine is indispensable. This technical guide illustrates that the value of a compound in medicinal chemistry is not solely defined by its intrinsic biological activity but also by its utility as a key building block for life-saving medications. The synthesis of this intermediate is a testament to the intricate and elegant strategies employed in modern drug development.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally analogous compounds, including other substituted phenylpropanoic acids and brominated aromatic compounds. It is imperative for all personnel to treat this compound with the care required for a substance with unknown, but potentially hazardous, properties.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The GHS classifications for structurally similar compounds suggest the following potential hazards:

Hazard ClassHazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)H335: May cause respiratory irritationWarning

Note: This classification is inferred from structurally similar compounds and should be treated as a preliminary assessment.

Physical and Chemical Properties

PropertyValue (for 3-(2-Bromophenyl)propionic acid)
Physical StateSolid
AppearanceWhite
Melting Point/Range93 - 95 °C / 199.4 - 203 °F[1]

Exposure Controls and Personal Protection

To minimize exposure risk, a stringent set of engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
PPE TypeSpecifications
Eye/Face Protection Chemical safety goggles or a face shield are mandatory.[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[2]
Respiratory Protection If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA approved respirator is required.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to maintaining a safe laboratory environment.

Handling
  • Avoid all direct contact with the substance.[2]

  • Do not breathe dust or fumes.

  • Wash hands thoroughly after handling.[2]

  • Use spark-proof tools and explosion-proof equipment if the compound is determined to be flammable.

  • Prevent the formation of dust.[2]

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Store locked up.

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

In case of a spill, follow these procedures to mitigate the hazard.

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2.

  • Environmental Precautions: Prevent the material from entering drains or waterways.

  • Containment and Cleanup: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

A Start: Obtain Compound B Review Safety Information (This Guide & Analogous SDS) A->B C Perform Risk Assessment B->C D Implement Engineering Controls (Fume Hood, Eyewash) C->D E Don Appropriate PPE (Goggles, Gloves, Lab Coat) D->E F Conduct Experiment E->F G Decontaminate Work Area F->G H Properly Store or Dispose of Waste G->H I End H->I

References

An In-depth Technical Guide to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive literature review of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, catering to researchers, scientists, and professionals in drug development. It covers the synthesis, physicochemical properties, and potential biological activities of this compound, supported by detailed experimental protocols and data presented in a structured format.

Introduction

This compound is a substituted phenylpropanoic acid with the chemical formula C₁₁H₁₃BrO₄. Its structure, featuring a bromine atom and two methoxy groups on the phenyl ring, makes it a valuable intermediate in organic synthesis. Notably, it is a potential precursor in the synthesis of pharmaceuticals, including ivabradine, a medication used for the symptomatic treatment of stable angina pectoris. The strategic placement of the bromo and methoxy substituents offers multiple sites for further chemical modifications, opening avenues for the development of novel bioactive molecules. This guide summarizes the current knowledge on this compound, highlighting its synthesis and potential for future research.

Physicochemical Properties

While specific experimental data for this compound is not widely available in the reviewed literature, its basic properties can be calculated. For comparative purposes, the experimental data for structurally related compounds are provided below.

Table 1: Physicochemical Identifiers for this compound

IdentifierValue
CAS Number 52679-49-9
Molecular Formula C₁₁H₁₃BrO₄
Molecular Weight 289.12 g/mol
Canonical SMILES COC1=C(C=C(C(=C1)Br)CCC(=O)O)OC
InChI InChI=1S/C11H13BrO4/c1-15-9-5-7(3-4-11(13)14)8(12)6-10(9)16-2/h5-6H,3-4H2,1-2H3,(H,13,14)

Table 2: Experimental Physical Properties of Structurally Related Compounds

Compound NameCAS NumberMelting Point (°C)
3-(2,5-Dimethoxyphenyl)propionic acid10538-49-566-69[1]
3-(3,4-Dimethoxyphenyl)propionic acid2107-70-296-97[2]

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from 3,4-dimethoxybenzaldehyde. The first step involves the synthesis of the nitrile intermediate, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which is then hydrolyzed to the desired carboxylic acid.

Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

A plausible synthetic route to the nitrile precursor is outlined in patent literature (CN101407474A), which describes the synthesis of 2-bromo-4,5-dimethoxy benzenepropanenitrile.[3] This involves the bromination of 3,4-dimethoxybenzaldehyde, followed by a reaction to introduce the propionitrile side chain.

Hydrolysis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

The hydrolysis of the nitrile to a carboxylic acid is a standard transformation in organic chemistry and can be performed under acidic or basic conditions.

Experimental Protocols

Protocol 1: Synthesis of 2-bromo-4,5-dimethoxybenzaldehyde
  • Materials: 3,4-dimethoxybenzaldehyde, bromine, glacial acetic acid.

  • Procedure:

    • Dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid in a reaction vessel.

    • Cool the solution to 0-10 °C in an ice bath.

    • Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled solution with constant stirring. The molar ratio of 3,4-dimethoxybenzaldehyde to bromine should be approximately 1:1 to 1:2.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Upon completion, a solid precipitate of 2-bromo-4,5-dimethoxybenzaldehyde will form.

    • The precipitate is collected by suction filtration and washed with cold water to remove any remaining acid.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield white crystals.

Protocol 2: Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
  • Materials: 2-bromo-4,5-dimethoxybenzaldehyde, acetonitrile, a suitable base (e.g., sodium ethoxide), an organic solvent (e.g., ethanol).

  • Procedure:

    • Dissolve 2-bromo-4,5-dimethoxybenzaldehyde and acetonitrile in an appropriate organic solvent in a reaction flask.

    • Add a catalytic amount of a suitable base to the mixture.

    • The reaction mixture is then heated under reflux and monitored by TLC.

    • Once the reaction is complete, the mixture is cooled, and the solvent is removed under reduced pressure.

    • The residue is then worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-bromo-4,5-dimethoxycinnamonitrile.

    • This intermediate is then reduced, for example, using sodium borohydride in methanol, to give 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.

Protocol 3: Acid-Catalyzed Hydrolysis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
  • Materials: 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, concentrated sulfuric acid or hydrochloric acid, water.

  • Procedure:

    • To a solution of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in a suitable solvent (e.g., aqueous ethanol), add an excess of concentrated sulfuric acid or hydrochloric acid.

    • Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by TLC or by observing the cessation of ammonia evolution (if a pH indicator is used).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • The precipitated solid, this compound, is collected by filtration.

    • Wash the solid with cold water to remove any residual acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Bromination cluster_intermediate1 Intermediate 1 cluster_step2 Step 2: Propanenitrile Formation cluster_intermediate2 Intermediate 2 cluster_step3 Step 3: Hydrolysis cluster_final Final Product 3_4_dimethoxybenzaldehyde 3,4-Dimethoxy- benzaldehyde Bromination Bromination Reaction 3_4_dimethoxybenzaldehyde->Bromination Br2 Bromine Br2->Bromination AceticAcid Acetic Acid AceticAcid->Bromination 2_bromo_4_5_dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxy- benzaldehyde Bromination->2_bromo_4_5_dimethoxybenzaldehyde Propanenitrile_Formation Propanenitrile Formation 2_bromo_4_5_dimethoxybenzaldehyde->Propanenitrile_Formation Nitrile 3-(2-Bromo-4,5-dimethoxy- phenyl)propanenitrile Propanenitrile_Formation->Nitrile Acetonitrile Acetonitrile Acetonitrile->Propanenitrile_Formation Base Base (e.g., NaOEt) Base->Propanenitrile_Formation Hydrolysis Acid Hydrolysis Nitrile->Hydrolysis Final_Product 3-(2-Bromo-4,5-dimethoxy- phenyl)propanoic acid Hydrolysis->Final_Product Acid Acid (e.g., H₂SO₄) Acid->Hydrolysis Water Water Water->Hydrolysis

Caption: Synthetic pathway for this compound.

Spectroscopic Data

No specific experimental spectroscopic data for this compound was found in the reviewed literature. However, the expected spectral characteristics can be inferred from the data of structurally similar compounds.

Table 3: 1H NMR Spectral Data of a Related Compound: 3-(p-Methoxyphenyl)propionic acid

Chemical Shift (ppm)MultiplicityIntegrationAssignment
11s1H-COOH
7.120d2HAr-H
6.833d2HAr-H
3.777s3H-OCH₃
2.892t2H-CH₂-Ar
2.64t2H-CH₂-COOH
Source: ChemicalBook, CAS 1929-29-9[4]

Table 4: 13C NMR Spectral Data of a Related Compound: 3-(2-Methoxyphenyl)propionic acid

Chemical Shift (ppm)Assignment
~179-COOH
~157Ar-C-O
~130Ar-C
~128Ar-C
~121Ar-C
~110Ar-C
~55-OCH₃
~35-CH₂-COOH
~25-CH₂-Ar
Source: ChemicalBook, CAS 6342-77-4[5]

Expected IR Spectral Features for this compound:

  • O-H stretch (carboxylic acid): Broad band in the region of 3300-2500 cm⁻¹

  • C-H stretch (aromatic and aliphatic): Peaks around 3000 cm⁻¹

  • C=O stretch (carboxylic acid): Strong, sharp peak around 1700 cm⁻¹

  • C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹

  • C-O stretch (ether and carboxylic acid): Strong peaks in the region of 1300-1000 cm⁻¹

  • C-Br stretch: Peak in the fingerprint region, typically below 800 cm⁻¹

Expected Mass Spectrometry Fragmentation:

The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity due to the presence of the bromine atom. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH), the propanoic acid side chain, and methoxy groups.

Biological Activity

There is no direct evidence in the reviewed literature detailing the biological activities of this compound. However, the structural motifs present in this molecule, namely the dimethoxyphenyl and bromophenyl groups, are found in various biologically active compounds. This suggests that the target compound could be a candidate for biological screening.

Potential Anticancer Activity

Numerous studies have reported the cytotoxic effects of compounds containing bromo- and dimethoxy-substituted phenyl rings against various cancer cell lines. For instance, certain N-(5-methoxyphenyl) methoxybenzenesulphonamides with a 4-bromo-2,5-dimethoxyphenyl moiety have shown potent inhibition of cell proliferation and tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][7][8] Derivatives of 4-Bromo-2-methoxyphenol have also been identified as a promising class of molecules with significant anticancer potential, attributed to their ability to induce apoptosis and arrest the cell cycle.[9] These findings suggest that the 2-bromo-4,5-dimethoxyphenyl core of the target compound may confer cytotoxic properties.

Potential Anti-inflammatory Activity

Derivatives of phenylpropanoic acid are well-known for their anti-inflammatory properties (e.g., ibuprofen). Research on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), a compound structurally related to the target molecule, has demonstrated significant anti-inflammatory effects. HDMPPA was found to suppress the production of pro-inflammatory mediators and cytokines in lipopolysaccharide-stimulated microglial cells by inhibiting key signaling pathways such as NF-κB and MAPKs.[10] This indicates that the dimethoxyphenylpropanoic acid scaffold could be a valuable pharmacophore for developing anti-inflammatory agents.

Potential Biological Relevance Visualization

BiologicalRelevance cluster_motifs Key Structural Motifs cluster_activities Potential Biological Activities (based on related compounds) Target 3-(2-Bromo-4,5-dimethoxyphenyl) propanoic acid Motif1 2-Bromo-4,5-dimethoxyphenyl Target->Motif1 Motif2 Phenylpropanoic Acid Target->Motif2 Activity1 Anticancer Activity (e.g., Tubulin Polymerization Inhibition, Apoptosis Induction) Motif1->Activity1 Observed in related bromo-dimethoxyphenyl compounds Activity2 Anti-inflammatory Activity (e.g., Inhibition of Pro-inflammatory Mediators) Motif2->Activity2 Observed in related dimethoxyphenylpropanoic acid derivatives

Caption: Conceptual link between structural motifs and potential biological activities.

Conclusion

This compound is a synthetically accessible compound with potential applications as a building block in medicinal chemistry. While there is a lack of direct experimental data on its physicochemical properties and biological activities, the analysis of structurally related compounds suggests that it may possess interesting anticancer and anti-inflammatory properties. This technical guide provides a foundation for future research into this compound, outlining a clear synthetic pathway and highlighting promising areas for biological evaluation. Further studies are warranted to fully characterize this molecule and explore its therapeutic potential.

References

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxy Substituted Phenylacetic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological relevance of 2-Bromo-4,5-dimethoxy substituted phenylacetic acids. The primary focus of this document is 2-Bromo-4,5-dimethoxyphenylacetic acid , a key organic compound utilized as a versatile building block in the synthesis of various biologically active molecules.[1][2] While the broader query mentioned "propanoic acids," the available scientific literature predominantly centers on the phenylacetic acid derivative, which serves as a significant intermediate in medicinal chemistry.[1][2]

Introduction and Historical Context

2-Bromo-4,5-dimethoxyphenylacetic acid, with the CAS Registry Number 4697-62-5, is a white to off-white crystalline solid.[1] Its structure, featuring a phenyl ring substituted with bromine, two methoxy groups, and an acetic acid moiety, makes it a valuable precursor in the development of novel pharmaceutical agents.[1][2] Although a singular, seminal "discovery" paper is not readily identifiable in the public domain, its history is intrinsically linked to the exploration of phenethylamine derivatives and their metabolic pathways.

Notably, this compound is recognized as a metabolite of the psychoactive phenethylamine, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B).[3][4] The study of 2C-B's metabolism has elucidated the biotransformation pathways that lead to the formation of 2-Bromo-4,5-dimethoxyphenylacetic acid, highlighting its importance in toxicological and pharmacological research.[3][4][5]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 2-Bromo-4,5-dimethoxyphenylacetic acid is crucial for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: General and Physicochemical Properties of 2-Bromo-4,5-dimethoxyphenylacetic acid

PropertyValueSource
IUPAC Name 2-(2-bromo-4,5-dimethoxyphenyl)acetic acidPubChem[6]
CAS Number 4697-62-5Guidechem[1], PubChem[6]
Molecular Formula C₁₀H₁₁BrO₄Guidechem[1], PubChem[6]
Molecular Weight 275.10 g/mol PubChem[6]
Appearance White to off-white solidGuidechem[1]
pKa 4.09 ± 0.10 (Predicted)Guidechem[1]
Topological Polar Surface Area 55.8 ŲGuidechem[1], PubChem[6]
Rotatable Bond Count 4Guidechem[1]
Hydrogen Bond Acceptor Count 4Guidechem[1]
Complexity 222Guidechem[1]
Solubility Sparingly soluble in waterGuidechem[1]

Table 2: Computed Spectroscopic Data for 2-Bromo-4,5-dimethoxyphenylacetic acid

Data TypeKey Peaks/ValuesSource
GC-MS (m/z) 229, 231, 195PubChem[6]
Predicted Collision Cross Section (CCS) [M+H]⁺ 148.4 ŲPubChemLite[7]
Predicted Collision Cross Section (CCS) [M+Na]⁺ 160.2 ŲPubChemLite[7]
Predicted Collision Cross Section (CCS) [M-H]⁻ 153.8 ŲPubChemLite[7]

Synthesis and Experimental Protocols

The synthesis of 2-Bromo-4,5-dimethoxyphenylacetic acid and its precursors is a critical aspect of its utility. While specific, detailed protocols for this exact compound are not extensively published in peer-reviewed journals, patent literature and related syntheses provide a clear pathway. A common synthetic route involves the bromination of a dimethoxy-substituted aromatic compound followed by steps to introduce the acetic acid side chain.

A plausible synthetic pathway can be inferred from the preparation of related compounds, such as 2-bromo-4,5-dimethoxybenzoic acid and 2-bromo-4,5-dimethoxy benzenepropanenitrile.[8][9] A general workflow is outlined below.

Synthesis_Workflow cluster_start Starting Material cluster_bromination Bromination cluster_intermediate1 Intermediate cluster_oxidation Oxidation cluster_intermediate2 Intermediate cluster_homologation Side-chain Homologation cluster_product Final Product 3,4-Dimethoxytoluene 3,4-Dimethoxytoluene Bromination Directed Bromination (e.g., H2SO4, H2O2, Metal Bromide) 3,4-Dimethoxytoluene->Bromination 2-Bromo-4,5-dimethoxytoluene 2-Bromo-4,5-dimethoxytoluene Bromination->2-Bromo-4,5-dimethoxytoluene Oxidation Oxidation of Methyl Group (e.g., KMnO4, Tetrabutylammonium Bromide) 2-Bromo-4,5-dimethoxytoluene->Oxidation 2-Bromo-4,5-dimethoxybenzoic_acid 2-Bromo-4,5-dimethoxybenzoic acid Oxidation->2-Bromo-4,5-dimethoxybenzoic_acid Homologation Arndt-Eistert Homologation or similar (e.g., SOCl2, CH2N2, H2O/Ag2O) 2-Bromo-4,5-dimethoxybenzoic_acid->Homologation Final_Product 2-Bromo-4,5-dimethoxyphenylacetic acid Homologation->Final_Product

A plausible synthetic workflow for 2-Bromo-4,5-dimethoxyphenylacetic acid.
Experimental Protocol: Synthesis of a Key Precursor, 2-Bromo-4,5-dimethoxybenzoic acid

The following protocol is adapted from a patented method for the synthesis of a key precursor, which can then be converted to the target phenylacetic acid.[8]

Step 1: Preparation of 2-Bromo-4,5-dimethoxytoluene

  • In a reaction vessel, combine 3,4-dimethoxytoluene, sulfuric acid, hydrogen peroxide, and a metal bromide (such as sodium or potassium bromide) in a molar ratio of 1.0 : 0.5-0.8 : 1.0-1.2 : 1.0-1.2.[8]

  • Maintain the reaction temperature between 30-60°C with stirring for 2-4 hours to yield 2-bromo-4,5-dimethoxytoluene.[8]

Step 2: Oxidation to 2-Bromo-4,5-dimethoxybenzoic acid

  • The 2-bromo-4,5-dimethoxytoluene is then reacted with an aqueous solution of potassium permanganate and tetrabutylammonium bromide.[8]

  • The molar ratio of the intermediate, potassium permanganate, and tetrabutylammonium bromide is 1.0 : 3.0-3.5 : 0.02-0.10.[8]

  • The reaction is stirred at a temperature of 50-90°C for 5-6 hours to produce 2-bromo-4,5-dimethoxybenzoic acid.[8]

This benzoic acid derivative can then be subjected to chain homologation techniques, such as the Arndt-Eistert reaction, to yield the final 2-Bromo-4,5-dimethoxyphenylacetic acid.

Biological Activity and Role in Drug Development

The primary biological relevance of 2-Bromo-4,5-dimethoxyphenylacetic acid stems from its role as a metabolite of 2C-B.[3][4] In humans, 2C-B undergoes extensive first-pass metabolism, with oxidative deamination being a key pathway.[4] This process, mediated by monoamine oxidase (MAO) enzymes, leads to the formation of intermediates that are further oxidized to 4-bromo-2,5-dimethoxyphenylacetic acid (a positional isomer of the main topic, but metabolically related) and other metabolites.[4][5][10] The study of these metabolic pathways is crucial for understanding the pharmacokinetics and toxicology of 2C-B.[10]

Metabolic_Pathway cluster_parent Parent Compound cluster_metabolism Metabolic Process cluster_intermediate Intermediate cluster_oxidation Metabolic Process cluster_metabolite Metabolite 2C-B 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) Deamination Oxidative Deamination (MAO-A, MAO-B) 2C-B->Deamination Aldehyde 4-Bromo-2,5-dimethoxyphenylacetaldehyde Deamination->Aldehyde Oxidation Oxidation (Aldehyde Dehydrogenase) Aldehyde->Oxidation Metabolite 4-Bromo-2,5-dimethoxyphenylacetic acid Oxidation->Metabolite

Metabolic pathway of 2C-B to 4-Bromo-2,5-dimethoxyphenylacetic acid.

Beyond its role as a metabolite, 2-Bromo-4,5-dimethoxyphenylacetic acid and its isomers are valuable intermediates in the synthesis of more complex molecules with potential therapeutic applications.[1][2] The presence of the bromine atom allows for further functionalization through various coupling reactions, making it a versatile scaffold in drug discovery programs.[2] Research into related bromophenol derivatives has indicated potential for antioxidant and anticancer activities, suggesting that the broader class of bromo-dimethoxy-phenyl compounds warrants further investigation.

Conclusion

2-Bromo-4,5-dimethoxyphenylacetic acid is a compound of significant interest to the scientific community, particularly in the fields of medicinal chemistry and pharmacology. Its well-defined chemical properties and its role as a key synthetic intermediate and a metabolite of a major psychoactive substance underscore its importance. This guide has provided a consolidated overview of its history, physicochemical characteristics, synthetic approaches, and biological relevance, offering a valuable resource for researchers and professionals in drug development. Further exploration of this and related compounds may lead to the discovery of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed, three-step synthetic protocol for the preparation of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development, starting from commercially available 3,4-dimethoxybenzaldehyde. The synthesis involves a Knoevenagel condensation to form 3,4-dimethoxycinnamic acid, followed by catalytic hydrogenation to yield 3-(3,4-dimethoxyphenyl)propanoic acid, and finally, a regioselective bromination to afford the target compound. This protocol includes detailed experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic workflow and reaction pathway.

Synthetic Strategy Overview

The synthesis of this compound from 3,4-dimethoxybenzaldehyde is accomplished via a three-step sequence:

  • Step 1: Knoevenagel Condensation. 3,4-Dimethoxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst to yield 3,4-dimethoxycinnamic acid. This reaction extends the carbon chain and introduces the carboxylic acid functionality.

  • Step 2: Catalytic Hydrogenation. The carbon-carbon double bond in 3,4-dimethoxycinnamic acid is selectively reduced to a single bond using catalytic hydrogenation to produce 3-(3,4-dimethoxyphenyl)propanoic acid.

  • Step 3: Electrophilic Aromatic Bromination. The final step involves the regioselective bromination of the aromatic ring of 3-(3,4-dimethoxyphenyl)propanoic acid using N-Bromosuccinimide (NBS) to introduce a bromine atom at the 2-position, yielding the target molecule, this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Dimethoxycinnamic acid via Knoevenagel Condensation

The Knoevenagel condensation provides an efficient method for the formation of a carbon-carbon double bond by reacting an aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base.[1][2]

Materials:

  • 3,4-Dimethoxybenzaldehyde (Veratraldehyde)

  • Malonic acid

  • Pyridine

  • Piperidine

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,4-dimethoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (3.0 eq).

  • To this mixture, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and an excess of concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting solid precipitate using a Büchner funnel and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure 3,4-dimethoxycinnamic acid as a white solid.

  • Dry the purified product under vacuum.

Step 2: Synthesis of 3-(3,4-Dimethoxyphenyl)propanoic acid via Catalytic Hydrogenation

Catalytic hydrogenation is a widely used method for the reduction of carbon-carbon double bonds.[3][4] Palladium on carbon (Pd/C) is an effective catalyst for the hydrogenation of cinnamic acid derivatives.[4][5][6]

Materials:

  • 3,4-Dimethoxycinnamic acid

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation flask, add 3,4-dimethoxycinnamic acid (1.0 eq) and dissolve it in a suitable solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Palladium on carbon (5-10 mol %) to the solution.

  • Seal the flask and connect it to a hydrogen gas source.

  • Evacuate the flask and purge with hydrogen gas three times to ensure an inert atmosphere.

  • Pressurize the flask with hydrogen gas (typically 1-3 atm, or as per available equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the solvent used for the reaction.

  • Combine the filtrates and remove the solvent under reduced pressure to yield 3-(3,4-dimethoxyphenyl)propanoic acid as a white solid. The product is often of high purity and may not require further purification.

Step 3: Synthesis of this compound via Electrophilic Aromatic Bromination

N-Bromosuccinimide (NBS) is a convenient and selective reagent for the bromination of activated aromatic rings.[7][8][9] The methoxy groups on the aromatic ring of 3-(3,4-dimethoxyphenyl)propanoic acid activate it towards electrophilic substitution.

Materials:

  • 3-(3,4-Dimethoxyphenyl)propanoic acid

  • N-Bromosuccinimide (NBS)

  • Acetic acid or Dichloromethane (DCM)

  • Sodium thiosulfate solution, saturated

  • Sodium bicarbonate solution, saturated

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask protected from light, dissolve 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • If acetic acid was used as the solvent, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. If dichloromethane was used, wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Extract the aqueous layer with dichloromethane (if necessary).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Data Presentation

StepStarting MaterialProductReagents & ConditionsTypical Yield (%)Purity (%)
13,4-Dimethoxybenzaldehyde3,4-Dimethoxycinnamic acidMalonic acid, Pyridine, Piperidine, Reflux85-95>98 (after recrystallization)
23,4-Dimethoxycinnamic acid3-(3,4-Dimethoxyphenyl)propanoic acid10% Pd/C, H₂ (1-3 atm), Ethanol, RT90-99>99
33-(3,4-Dimethoxyphenyl)propanoic acidThis compoundNBS, Acetic Acid, 0 °C to RT70-85>98 (after purification)

Visualizations

Synthetic Pathway

Synthesis_Pathway 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxycinnamic_acid 3,4-Dimethoxycinnamic acid 3,4-Dimethoxybenzaldehyde->3,4-Dimethoxycinnamic_acid Step 1 Knoevenagel Condensation 3-(3,4-Dimethoxyphenyl)propanoic_acid 3-(3,4-Dimethoxyphenyl)propanoic acid 3,4-Dimethoxycinnamic_acid->3-(3,4-Dimethoxyphenyl)propanoic_acid Step 2 Catalytic Hydrogenation Final_Product This compound 3-(3,4-Dimethoxyphenyl)propanoic_acid->Final_Product Step 3 Bromination Experimental_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Catalytic Hydrogenation cluster_step3 Step 3: Bromination s1_react React 3,4-Dimethoxybenzaldehyde with Malonic Acid s1_reflux Reflux with Pyridine/Piperidine s1_react->s1_reflux s1_precipitate Acidify and Precipitate s1_reflux->s1_precipitate s1_purify Recrystallize s1_precipitate->s1_purify s2_dissolve Dissolve 3,4-Dimethoxycinnamic acid s1_purify->s2_dissolve s2_hydrogenate Hydrogenate with Pd/C and H₂ s2_dissolve->s2_hydrogenate s2_filter Filter Catalyst s2_hydrogenate->s2_filter s2_concentrate Concentrate s2_filter->s2_concentrate s3_dissolve Dissolve 3-(3,4-Dimethoxyphenyl)propanoic acid s2_concentrate->s3_dissolve s3_brominate Add NBS at 0 °C s3_dissolve->s3_brominate s3_quench Quench and Workup s3_brominate->s3_quench s3_purify Purify s3_quench->s3_purify

References

Application Notes and Protocols for the Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, three-step protocol for the laboratory-scale synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, a valuable building block in the development of various pharmaceutical compounds. The synthesis commences with the bromination of 3,4-dimethoxybenzaldehyde (veratraldehyde) to yield 2-Bromo-4,5-dimethoxybenzaldehyde. This intermediate subsequently undergoes a Doebner-von Miller reaction with malonic acid to form 3-(2-Bromo-4,5-dimethoxyphenyl)acrylic acid. The final step involves the catalytic hydrogenation of the acrylic acid derivative to afford the target propanoic acid.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This procedure outlines the bromination of 3,4-dimethoxybenzaldehyde.

Materials and Equipment:

  • 3,4-dimethoxybenzaldehyde (Veratraldehyde)

  • Glacial acetic acid

  • Bromine

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Beakers

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-dimethoxybenzaldehyde in glacial acetic acid at 0 °C (ice bath).

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for one hour.

  • Quench the reaction by pouring the mixture into water. A white precipitate will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

  • Dry the purified product under vacuum to obtain 2-Bromo-4,5-dimethoxybenzaldehyde.

Step 2: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)acrylic acid

This protocol describes the Doebner-von Miller condensation of 2-Bromo-4,5-dimethoxybenzaldehyde with malonic acid.

Materials and Equipment:

  • 2-Bromo-4,5-dimethoxybenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Hydrochloric acid (HCl) solution

  • Büchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, combine 2-Bromo-4,5-dimethoxybenzaldehyde, malonic acid, and pyridine.

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux with stirring for several hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the reaction mixture by slowly adding it to a cold, dilute solution of hydrochloric acid. This will cause the product to precipitate.

  • Collect the solid product by vacuum filtration.

  • Wash the precipitate with cold water to remove any remaining impurities.

  • Dry the product to yield 3-(2-Bromo-4,5-dimethoxyphenyl)acrylic acid.

Step 3: Synthesis of this compound

This final step involves the catalytic hydrogenation of the acrylic acid intermediate.

Materials and Equipment:

  • 3-(2-Bromo-4,5-dimethoxyphenyl)acrylic acid

  • Ethanol (or other suitable solvent)

  • Palladium on carbon (10% Pd/C)

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Hydrogen gas source

  • Celatom® or diatomaceous earth for filtration

  • Rotary evaporator

Procedure:

  • Dissolve 3-(2-Bromo-4,5-dimethoxyphenyl)acrylic acid in a suitable solvent like ethanol in a hydrogenation flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Seal the flask and connect it to the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas several times to create an inert atmosphere.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen pressure and purge the system with an inert gas like nitrogen or argon.

  • Filter the reaction mixture through a pad of Celatom® or diatomaceous earth to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Data Presentation

ParameterStep 1: BrominationStep 2: Doebner CondensationStep 3: Hydrogenation
Starting Material 3,4-dimethoxybenzaldehyde2-Bromo-4,5-dimethoxybenzaldehyde3-(2-Bromo-4,5-dimethoxyphenyl)acrylic acid
Key Reagents Bromine, Glacial Acetic AcidMalonic Acid, Pyridine, Piperidine10% Palladium on Carbon, Hydrogen Gas
Solvent Glacial Acetic AcidPyridineEthanol
Reaction Temperature 0 °C to Room TemperatureRefluxRoom Temperature
Reaction Time ~1-2 hoursSeveral hoursSeveral hours to overnight
Product 2-Bromo-4,5-dimethoxybenzaldehyde3-(2-Bromo-4,5-dimethoxyphenyl)acrylic acidThis compound
Melting Point 142-144 °C[1]Data not readily availableData not readily available
Molecular Formula C₉H₉BrO₃C₁₁H₁₁BrO₄C₁₁H₁₃BrO₄
Molecular Weight 245.07 g/mol 287.11 g/mol 289.12 g/mol

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Doebner Condensation cluster_step3 Step 3: Catalytic Hydrogenation A 3,4-Dimethoxybenzaldehyde C 2-Bromo-4,5-dimethoxybenzaldehyde A->C Reaction A->C B Bromine Glacial Acetic Acid E 3-(2-Bromo-4,5-dimethoxyphenyl)acrylic acid C->E Reaction C->E D Malonic Acid Pyridine, Piperidine G This compound E->G Reaction E->G F H₂, 10% Pd/C Ethanol

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols: Synthesis of Ivabradine from 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivabradine is a heart rate-lowering medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. Its synthesis is a multi-step process involving key intermediates. This document outlines the synthetic route to Ivabradine starting from 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. A crucial part of this synthesis is the formation of the key intermediate 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, which then undergoes cyclization to form the characteristic benzocyclobutane ring of a later intermediate. This document provides detailed protocols for each synthetic step, along with tabulated quantitative data from cited literature.

Overall Synthetic Pathway

The synthesis of Ivabradine from this compound can be conceptually divided into several key stages:

  • Formation of the key nitrile intermediate: Conversion of the starting carboxylic acid to 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile.

  • Construction of the benzocyclobutane core: Intramolecular cyclization of the nitrile to form 4,5-Dimethoxy-1-cyanobenzocyclobutane.

  • Formation of the chiral amine: Reduction of the nitrile and subsequent elaboration to the key chiral amine intermediate, (S)-[(4,5-Dimethoxy benzocyclobut-1-yl)-methyl]-N-methyl amine.

  • Coupling and final steps: Coupling of the chiral amine with the benzazepinone moiety to form a precursor, followed by a final reduction to yield Ivabradine.

The entire workflow is depicted in the following diagram:

cluster_0 Synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile cluster_1 Formation of Benzocyclobutane Intermediate cluster_2 Synthesis of Chiral Amine cluster_3 Ivabradine Synthesis 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic_acid This compound 3-(2-Bromo-4,5-dimethoxyphenyl)propanamide 3-(2-Bromo-4,5-dimethoxyphenyl)propanamide 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic_acid->3-(2-Bromo-4,5-dimethoxyphenyl)propanamide 1. Amide Formation 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile 3-(2-Bromo-4,5-dimethoxyphenyl)propanamide->3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile 2. Dehydration 4,5-Dimethoxy-1-cyanobenzocyclobutane 4,5-Dimethoxy-1-cyanobenzocyclobutane 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile->4,5-Dimethoxy-1-cyanobenzocyclobutane 3. Intramolecular Cyclization Racemic_Amine Racemic (4,5-Dimethoxybenzocyclobut-1-yl)methanamine 4,5-Dimethoxy-1-cyanobenzocyclobutane->Racemic_Amine 4. Reduction Chiral_Amine (S)-[(4,5-Dimethoxy benzocyclobut-1-yl)-methyl]-N-methyl amine Racemic_Amine->Chiral_Amine 5. Resolution and N-methylation Dehydroivabradine Dehydroivabradine Chiral_Amine->Dehydroivabradine 6. Coupling with 7,8-dimethoxy-3-(3-iodopropyl)- ,3-dihydro-2H-3-benzazepin-2-one Ivabradine Ivabradine Dehydroivabradine->Ivabradine 7. Hydrogenation Ivabradine_HCl Ivabradine Hydrochloride Ivabradine->Ivabradine_HCl 8. Salt Formation

Application Notes and Protocols: A Detailed Examination of the Bromination of Dimethoxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dimethoxyphenyl compounds are valuable precursors and intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of a bromine atom onto the aromatic ring via electrophilic aromatic substitution (EAS) is a fundamental transformation that provides a handle for further functionalization, such as in cross-coupling reactions.[2] The reaction mechanism is governed by the principles of EAS, where the high electron density of the dimethoxy-substituted ring makes it particularly reactive towards electrophiles. The two methoxy groups are strong activating substituents that direct the incoming electrophile to specific positions, a concept known as regioselectivity.[3] This document provides a detailed overview of the reaction mechanism, protocols for the bromination of different dimethoxyphenyl isomers, and a summary of relevant experimental data.

The Reaction Mechanism: Electrophilic Aromatic Substitution

The bromination of dimethoxyphenyl compounds proceeds via a two-step electrophilic aromatic substitution (EAS) mechanism.[4][5] This pathway is characteristic of many aromatic compounds and involves the replacement of a hydrogen atom on the ring with an electrophile.

  • Generation of the Electrophile: The reaction requires a source of electrophilic bromine. While molecular bromine (Br₂) can be used, it is often activated by a Lewis acid (e.g., FeBr₃) to generate a more potent electrophile.[6] Alternatively, systems like N-Bromosuccinimide (NBS) or the in-situ generation of bromine from potassium bromate and hydrobromic acid can be employed.[1][7] These reagents provide a source of Br⁺ or a highly polarized bromine atom that can be attacked by the electron-rich aromatic ring.

  • Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the dimethoxybenzene ring acts as a nucleophile, attacking the electrophilic bromine. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][8] The positive charge in this intermediate is delocalized across the ring, particularly onto the carbons ortho and para to the site of attack.

  • Deprotonation and Restoration of Aromaticity: In the final, rapid step, a base in the reaction mixture removes a proton from the carbon atom bearing the new bromine substituent. This restores the stable aromatic π-system and yields the final brominated dimethoxyphenyl product.[4][5]

EAS_Mechanism reactants Dimethoxybenzene Ring + Br⁺ sigma_complex Sigma Complex (Resonance Stabilized Arenium Ion) reactants->sigma_complex Step 1: Nucleophilic Attack (Rate-Determining) products Brominated Product + H⁺ sigma_complex->products Step 2: Deprotonation (Fast)

Caption: General mechanism for electrophilic aromatic bromination.

Regioselectivity: The Directing Effects of Methoxy Groups

The two methoxy (-OCH₃) groups are powerful activating groups, meaning they increase the rate of electrophilic substitution compared to unsubstituted benzene. They are also ortho, para-directors, channeling the incoming electrophile to the positions ortho and para to themselves.[3] This effect is due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance, which stabilizes the sigma complex intermediate when substitution occurs at these positions. The outcome of the bromination is highly dependent on the starting isomer.

  • 1,2-Dimethoxybenzene (Veratrol): Both methoxy groups direct substitution to the 4- and 5-positions. Monobromination typically yields 4-bromo-1,2-dimethoxybenzene. Under more forcing conditions, dibromination can occur to give 4,5-dibromo-1,2-dimethoxybenzene.[7]

  • 1,3-Dimethoxybenzene: The directing effects of the two methoxy groups are strongly reinforcing. They both direct to the 4- and 6-positions (which are equivalent) and the 2-position. The 4-position is highly activated, being para to one methoxy group and ortho to the other, making it the primary site for monobromination. The 2-position is sterically hindered.

  • 1,4-Dimethoxybenzene: The two methoxy groups are para to each other. The four remaining positions on the ring are equivalent. Monobromination occurs at any of these positions. Due to the high activation of the ring, dibromination to 2,5-dibromo-1,4-dimethoxybenzene is common and can be achieved with high efficiency.[1][9]

Experimental Protocols

Below are detailed protocols for the bromination of different dimethoxyphenyl isomers, illustrating various synthetic methodologies.

Experimental_Workflow sub_dissolve 1. Dissolve Substrate in Appropriate Solvent reagent_add 2. Add Brominating Agent (e.g., KBrO₃/HBr, NBS, NaBr/Oxone) sub_dissolve->reagent_add reaction 3. Stir at Controlled Temperature (Monitor by TLC/LC-MS) reagent_add->reaction workup 4. Quench Reaction & Perform Aqueous Work-up reaction->workup purify 5. Purify Crude Product (Recrystallization or Chromatography) workup->purify characterize 6. Characterize Final Product (NMR, MP, etc.) purify->characterize

Caption: General experimental workflow for a bromination reaction.

Protocol 1: Dibromination of 1,2-Dimethoxybenzene

This protocol utilizes potassium bromate and hydrobromic acid to generate bromine in situ for the dibromination of veratrol.[7]

  • Materials:

    • 1,2-Dimethoxybenzene (veratrol)

    • Glacial Acetic Acid

    • Potassium Bromate (KBrO₃)

    • Hydrobromic Acid (HBr, 48%)

    • Sodium Disulfite (Na₂S₂O₅) solution (0.2 M)

    • Ethanol

    • Ice water

    • Magnetic stirrer, Erlenmeyer flask, thermometer, Büchner funnel

  • Procedure:

    • In a 250 mL Erlenmeyer flask, dissolve 4.15 g (30.0 mmol) of 1,2-dimethoxybenzene in 40 mL of glacial acetic acid.

    • Add 3.34 g (20.0 mmol) of potassium bromate to the solution with stirring.

    • Slowly add 12 mL (105 mmol) of 48% hydrobromic acid dropwise. The temperature may rise to around 45 °C.

    • After the addition is complete, continue to stir the mixture for 30 minutes at room temperature.

    • Pour the reaction mixture into 100 mL of ice water and stir for an additional 15 minutes to precipitate the product.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid first with 20 mL of 0.2 M sodium disulfite solution (to remove excess bromine) and then with 20 mL of water.

    • Recrystallize the crude product from ethanol to yield pure 4,5-dibromo-1,2-dimethoxybenzene.

Protocol 2: Solventless Dibromination of 1,4-Dimethoxybenzene

This environmentally friendly protocol avoids the use of hazardous solvents and liquid bromine.[9]

  • Materials:

    • 1,4-Dimethoxybenzene

    • Sodium Bromide (NaBr)

    • Oxone (Potassium peroxymonosulfate)

    • Mortar and pestle

    • Fritted funnel

    • 95% Ethanol

  • Procedure:

    • In a mortar, combine 0.56 g (4.0 mmol) of 1,4-dimethoxybenzene and 0.82 g (8.0 mmol) of sodium bromide.

    • Add 2.45 g (4.0 mmol) of Oxone to the mixture.

    • Grind the solids together with the pestle for approximately 15 minutes. The mixture will initially be a white powder, then become tacky, and finally form an orange-brown waxy solid.

    • Add water to the mortar and continue grinding to wash the solid.

    • Collect the solid product on a fritted funnel and wash thoroughly with water.

    • Recrystallize the crude product from 95% ethanol to obtain pure 2,5-dibromo-1,4-dimethoxybenzene.

Data Summary

The following table summarizes quantitative data from the described protocols for the bromination of dimethoxyphenyl compounds.

SubstrateReagentsSolventConditionsMajor ProductYieldReference
1,2-DimethoxybenzeneKBrO₃, HBr (48%)Acetic AcidRoom Temp, 30 min4,5-Dibromo-1,2-dimethoxybenzene61%[7]
1,4-DimethoxybenzeneNaBr, OxoneNone (Solid State)Room Temp, 15 min2,5-Dibromo-1,4-dimethoxybenzeneHigh (unspecified)[9]
Anisole (Methoxybenzene)NBSAcetonitrileRoom Temppara-Bromoanisole96%[2]
1,4-DimethoxybenzeneNBS, H₂SO₄ (cat.)aq. THF20 °C, 5 min2-Methylquinoline-5,8-dione (Oxidation)98%[10]

Note: The bromination of anisole is included for comparison as a closely related activated system. The oxidation of a fused 1,4-dimethoxybenzene derivative with NBS highlights a potential competing reaction pathway that can be controlled by reaction conditions.[2][10]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Hydrobromic acid and glacial acetic acid are highly corrosive and can cause severe burns. Handle with extreme care.

  • Brominating agents like NBS and those generated in situ can be toxic and corrosive. Avoid inhalation of vapors and contact with skin.

  • Oxone is a strong oxidizing agent. Keep it away from combustible materials.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: Purification of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid via recrystallization. This technique is essential for achieving the high degree of purity required for subsequent applications in pharmaceutical synthesis and research. The protocol outlines a systematic approach to solvent selection, dissolution of the crude product, crystallization, and isolation of the purified material. Furthermore, this guide includes illustrative quantitative data to demonstrate the effectiveness of the purification process and a visual representation of the experimental workflow.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. The purity of this compound is critical as impurities can lead to undesirable side reactions, lower yields of the final product, and potential downstream complications in biological assays. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[2] By carefully selecting a solvent in which the desired compound has high solubility at an elevated temperature and low solubility at a lower temperature, it is possible to selectively crystallize the pure product, leaving the impurities dissolved in the mother liquor.[2]

Data Presentation

The following table summarizes illustrative quantitative data for the recrystallization of this compound. This data is provided as a representative example to demonstrate the expected outcome of the purification protocol. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterCrude ProductPurified Product
Appearance Off-white to pale yellow powderWhite crystalline solid
Purity (by HPLC) ~95%>99%
Yield N/A85-95%
Melting Point 145-148 °C150-152 °C
Solubility in Ethanol at 78 °C HighHigh
Solubility in Ethanol at 0 °C ModerateLow

Experimental Protocols

This section details the methodology for the recrystallization of this compound. The recommended solvent system is a mixture of ethanol and water, as aromatic carboxylic acids generally exhibit good solubility in hot alcohols and poor solubility in cold water.[3]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Magnetic stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

  • Vacuum source

Protocol:

  • Solvent Selection and Dissolution:

    • Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add the minimum amount of hot ethanol required to dissolve the solid. Start with approximately 50-70 mL of ethanol and heat the mixture to a gentle boil while stirring.

    • If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained. Avoid adding an excess of solvent to maximize the recovery yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that will not be removed by the crystallization process.

    • Preheat a second Erlenmeyer flask and a funnel with fluted filter paper.

    • Quickly pour the hot solution through the fluted filter paper into the clean, hot flask.

  • Crystallization:

    • Remove the flask from the heat source and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum crystallization.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Buchner funnel and a filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol-water (1:1) mixture to remove any residual soluble impurities from the crystal surfaces.

    • Continue to apply the vacuum for several minutes to pull air through the crystals and aid in drying.

  • Drying:

    • Transfer the purified crystals from the filter paper to a watch glass or a drying dish.

    • Dry the crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization process for this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude_product Crude Product add_solvent Add Hot Ethanol crude_product->add_solvent dissolve Complete Dissolution add_solvent->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolve->cooling No Insoluble Impurities hot_filtration->cooling crystallization Crystallization cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying purified_product Purified Crystalline Product drying->purified_product

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for Flash Column Chromatography Purification of Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propanoic acid and its derivatives are a versatile class of compounds with significant applications in the pharmaceutical, agrochemical, and fragrance industries. As intermediates and active ingredients, their purity is paramount to ensure efficacy, safety, and regulatory compliance. Flash column chromatography is a widely employed technique for the efficient purification of these compounds from crude reaction mixtures. This document provides a detailed protocol and application notes for the purification of propanoic acid derivatives using flash column chromatography, with a focus on optimizing separation parameters to achieve high purity and yield.

Data Presentation

The selection of appropriate stationary and mobile phases is critical for the successful separation of propanoic acid derivatives. The following tables summarize typical purification parameters and outcomes for various derivatives.

Table 1: Normal-Phase Flash Chromatography Parameters for Propanoic Acid Derivatives

Compound TypeStationary PhaseMobile Phase System (v/v/v)Elution ModeTypical RfPurityYield (%)Reference
Aryl Propanoic AcidSilica GelHexane/Ethyl Acetate (e.g., 90:10 to 70:30) with 0.1% Acetic AcidGradient0.2-0.4>95%80-95[1]
Propanoic Acid AmideSilica GelDichloromethane/Methanol (e.g., 98:2)Isocratic~0.3>98%81[2]
N-Boc-Protected Amino Propanoic AcidSilica GelHexane/Ethyl Acetate (1:1)IsocraticNot Specified>95%56[2]
Cinnamic Acid (Propenoic Acid Derivative)Silica GelHexane/Ethyl Acetate with Acetic AcidGradient~0.3HighGood[3]

Table 2: Alternative Stationary Phases and Considerations for Acidic Compounds

Stationary PhaseKey AdvantageWhen to UseConsiderations
Deactivated Silica Gel (with triethylamine)Minimizes strong interactions with acidic compounds, reducing tailing and preventing decomposition.For acid-sensitive propanoic acid derivatives.The deactivating agent may need to be removed from the final product.[3]
Alumina (Neutral or Basic)Offers different selectivity compared to silica gel and can be less acidic.When silica gel leads to poor separation or compound degradation.Alumina has different activity levels that can affect separation.[3]
Reversed-Phase (C18) Silica GelEffective for purifying polar propanoic acid derivatives.When compounds are too polar for normal-phase chromatography.Requires polar mobile phases like water/acetonitrile or water/methanol, often with an acidic modifier like TFA or formic acid.[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the flash column chromatography purification of a generic propanoic acid derivative.

Materials and Equipment
  • Flash chromatography system (manual or automated)

  • Pre-packed or self-packed chromatography columns (Silica Gel, 230-400 mesh)

  • Solvents (HPLC grade): Hexanes, Ethyl Acetate, Dichloromethane, Methanol, Acetic Acid

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC development chamber

  • UV lamp for TLC visualization

  • Sample loading vials or cartridges

  • Collection tubes or flasks

  • Rotary evaporator

Protocol Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation TLC 1. TLC Method Development (Optimize Solvent System) Column_Prep 2. Column Preparation (Slurry Packing) TLC->Column_Prep Sample_Load 3. Sample Loading (Dry or Liquid) Column_Prep->Sample_Load Elution 4. Elution (Isocratic or Gradient) Sample_Load->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Analysis 6. TLC Analysis of Fractions Fraction_Collection->TLC_Analysis Pooling 7. Combine Pure Fractions TLC_Analysis->Pooling Evaporation 8. Solvent Evaporation Pooling->Evaporation Final_Analysis 9. Purity & Yield Determination Evaporation->Final_Analysis

Caption: Workflow for propanoic acid derivative purification.

Step-by-Step Procedure
  • TLC Method Development:

    • Dissolve a small amount of the crude propanoic acid derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find the optimal mobile phase. A good starting point for many propanoic acid derivatives is a mixture of hexane and ethyl acetate.[3]

    • For these acidic compounds, it is often beneficial to add a small amount (0.1-1%) of acetic acid to the mobile phase to reduce streaking and improve the spot shape.[5]

    • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.[1]

  • Column Preparation:

    • Select an appropriately sized silica gel column based on the amount of crude material to be purified. A general guideline is a silica gel to crude sample ratio of 50:1 to 100:1 by weight.

    • Prepare a slurry of the silica gel in the initial, least polar mobile phase determined from the TLC analysis.

    • Pour the slurry into the column and allow the silica gel to settle, ensuring an evenly packed bed without air bubbles.

    • Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of a suitable solvent. The solvent should be strong enough to dissolve the sample but as non-polar as possible to ensure a tight band upon loading. Dichloromethane is often a good choice.[3] Carefully apply the sample solution to the top of the silica gel bed.

    • Dry Loading: If the compound has poor solubility in the mobile phase, dry loading is recommended. Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[3]

  • Elution:

    • Isocratic Elution: If the impurities are well-separated from the product on the TLC plate, an isocratic elution (using a constant mobile phase composition) can be used.

    • Gradient Elution: If the crude mixture contains impurities with a wide range of polarities, a gradient elution is more effective. Start with a less polar mobile phase and gradually increase the proportion of the more polar solvent. For example, start with 10% ethyl acetate in hexane and gradually increase to 30% ethyl acetate.

  • Fraction Collection:

    • Begin collecting fractions as the solvent starts to elute from the column. The size of the fractions will depend on the column size and the separation.

  • TLC Analysis of Fractions:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure desired product.

    • Spot each fraction on a TLC plate and develop it in the optimized solvent system.

    • Visualize the spots under a UV lamp.

  • Combine Pure Fractions:

    • Combine all fractions that contain the pure propanoic acid derivative.

  • Solvent Evaporation:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

  • Purity and Yield Determination:

    • Determine the yield of the purified product by weighing.

    • Assess the purity of the final product using analytical techniques such as HPLC, GC, or NMR spectroscopy.

Mandatory Visualization

Logical Workflow for Method Development

G cluster_start Initial Assessment cluster_decision Optimization cluster_final Final Protocol Crude_Sample Crude Propanoic Acid Derivative TLC_Screen TLC Screening (e.g., Hexane/EtOAc) Crude_Sample->TLC_Screen Rf_Check Rf in 0.2-0.4 range? TLC_Screen->Rf_Check Polarity_Adjust Adjust Mobile Phase Polarity Rf_Check->Polarity_Adjust No Tailing_Check Peak Tailing? Rf_Check->Tailing_Check Yes Polarity_Adjust->TLC_Screen Add_Modifier Add Acidic Modifier (e.g., 0.1% Acetic Acid) Tailing_Check->Add_Modifier Yes Optimized_Method Optimized Flash Chromatography Method Tailing_Check->Optimized_Method No Add_Modifier->TLC_Screen

Caption: Decision tree for flash chromatography method development.

References

Application Note: 1H and 13C NMR Characterization of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the characterization of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Included are predicted spectral data, standardized experimental protocols for sample preparation and data acquisition, and a structural diagram for clear assignment of spectral peaks. This information is intended to support researchers in the identification and verification of this compound, which serves as a valuable building block in medicinal chemistry and drug development.

Introduction

This compound is a substituted phenylpropanoic acid derivative. The presence of the bromine atom and methoxy groups on the aromatic ring, combined with the propanoic acid side chain, makes it a versatile intermediate in the synthesis of various biologically active molecules. Accurate structural elucidation and purity assessment are critical for its application in drug discovery and development. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure. This application note presents the predicted ¹H and ¹³C NMR spectral data and provides a standardized protocol for its experimental verification.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of structurally similar compounds and established NMR principles. The recommended solvent for analysis is Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.05s1HH-3
~ 6.85s1HH-6
~ 3.88s3HOCH₃ (C-4)
~ 3.85s3HOCH₃ (C-5)
~ 2.95t2HAr-CH₂
~ 2.65t2HCH₂-COOH
~ 11.5 (broad)s1HCOOH

s = singlet, t = triplet

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~ 179.0COOH
~ 148.5C-4
~ 148.0C-5
~ 132.0C-1
~ 115.5C-6
~ 114.0C-3
~ 113.0C-2
~ 56.2OCH₃
~ 56.0OCH₃
~ 35.0Ar-CH₂
~ 30.0CH₂-COOH

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)

    • Deuterated Chloroform (CDCl₃) with 0.03% TMS

    • NMR tube (5 mm diameter)

    • Pipette and vial

  • Procedure:

    • Weigh the required amount of the compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

    • Vortex the vial until the sample is completely dissolved.

    • Transfer the solution to an NMR tube using a pipette.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 16-32

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 1-2 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled (zgpg30)

    • Number of Scans: 1024-4096 (or more, depending on sample concentration)

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2-5 seconds

3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and integration values to assign the peaks to the corresponding nuclei in the molecule.

Visualization of Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with atom numbering corresponding to the NMR data tables.

G cluster_molecule This compound C1 C1 C2 C2-Br C1->C2 C_alpha α-CH2 C1->C_alpha C3 C3-H C2->C3 C4 C4-OCH3 C3->C4 C5 C5-OCH3 C4->C5 C6 C6-H C5->C6 C6->C1 C_beta β-CH2 C_alpha->C_beta COOH COOH C_beta->COOH

Application Notes and Protocols for the Analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative. As with many compounds in pharmaceutical research and development, rigorous analytical characterization is essential to ensure its identity, purity, and quality. These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for researchers, scientists, and drug development professionals to achieve reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary technique for assessing the purity and quantifying the amount of this compound in a sample. A reversed-phase HPLC method is generally suitable for this type of compound.

Experimental Protocol: Reversed-Phase HPLC

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice. For faster analysis, a shorter column with smaller particles (e.g., a UPLC column) can be used.[1]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Phosphoric acid in Water. For Mass Spectrometry (MS) compatible methods, replace phosphoric acid with 0.1% formic acid.[1]

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Filter both mobile phases through a 0.22 µm membrane filter and degas before use.

3. Chromatographic Conditions:

  • A gradient elution is often effective for separating the main compound from its impurities.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.[2]

  • Injection Volume: 10 µL.

  • Detection Wavelength: UV detection at 210 nm for aliphatic parts and around 270-280 nm for the aromatic region is a good starting point.[2] A PDA detector can be used to scan a range of wavelengths to determine the optimal detection wavelength.

  • Gradient Program:

    • Start with a higher concentration of the aqueous phase and gradually increase the organic phase to elute the compound and any less polar impurities.

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the compound is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • For quantitative analysis, a calibration curve should be prepared using certified reference standards of this compound at a minimum of five different concentrations.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated HPLC method for the analysis of this compound.

ParameterExpected Value
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. For non-volatile compounds like carboxylic acids, derivatization is often required to increase their volatility.

Experimental Protocol: GC-MS with Derivatization

1. Derivatization (Silylation):

  • To a known amount of the sample (e.g., 1 mg) in a vial, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent like pyridine or acetonitrile.

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization of the carboxylic acid group to its trimethylsilyl (TMS) ester.

2. Instrumentation:

  • A GC-MS system equipped with a capillary column is necessary. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often suitable.[3]

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

4. Data Analysis:

  • The identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST). The fragmentation pattern of the parent compound and its impurities will provide structural information. For structurally similar compounds, the mass spectra can be very similar, with only slight variations in relative abundances of fragment ions.[4]

Potential Impurities Data

The following table lists potential impurities that could be identified by GC-MS, based on common synthetic routes and degradation pathways.

Potential ImpurityLikely Origin
Starting materials (e.g., brominated veratraldehyde)Incomplete reaction
Decarboxylation productThermal degradation
De-brominated analogReductive dehalogenation
Isomeric impuritiesNon-specific synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous identification and structural characterization of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).[5]

2. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard proton spectrum. Key signals to observe would be the aromatic protons, the methoxy group protons, and the protons of the propanoic acid chain.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. This will show a single peak for each unique carbon atom in the molecule.[5] The chemical shifts will be indicative of the electronic environment of each carbon.

4. Data Interpretation:

  • The chemical shifts (δ), coupling constants (J), and integration values of the ¹H NMR spectrum, along with the chemical shifts of the ¹³C NMR spectrum, are used to confirm the structure of the molecule. For propanoic acid derivatives, the carboxylic acid proton in ¹H NMR is typically a broad singlet at a high chemical shift.

Expected NMR Data Summary

The following table provides an estimation of the expected chemical shifts for the key protons and carbons of this compound, based on analogous structures.

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Aromatic-H 6.8 - 7.2110 - 150
-OCH₃ ~3.8~56
-CH₂- (alpha to ring) ~2.9~30-35
-CH₂- (alpha to COOH) ~2.6~30-35
-COOH > 10 (broad singlet)> 170

Visualizations

Analytical Workflow Diagram

The following diagram illustrates a logical workflow for the comprehensive analysis of this compound.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation & Reporting Sample Bulk Sample of This compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV/PDA (Purity & Quantification) Filtration->HPLC GCMS GC-MS (with Derivatization) (Impurity ID) Filtration->GCMS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation) Filtration->NMR Purity Purity Assessment (% Area) HPLC->Purity Quantification Quantitative Analysis (Calibration Curve) HPLC->Quantification Impurity_Profile Impurity Profiling (Mass Spectra Library Search) GCMS->Impurity_Profile Structure_Elucidation Structural Elucidation (Chemical Shifts, Coupling) NMR->Structure_Elucidation Final_Report Comprehensive Analytical Report Purity->Final_Report Quantification->Final_Report Impurity_Profile->Final_Report Structure_Elucidation->Final_Report

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-(2-bromo-4,5-dimethoxyphenyl)propanoic acid as a substrate in several common palladium-catalyzed cross-coupling reactions. This versatile building block is well-suited for derivatization, enabling the synthesis of a wide array of complex molecules for applications in medicinal chemistry and materials science.

The protocols outlined below are representative methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While these reactions are robust and widely applicable, optimal conditions for this specific substrate may require some optimization.

Overview of Reaction Pathways

This compound features an aryl bromide moiety that serves as an excellent handle for palladium-catalyzed cross-coupling. The electron-donating methoxy groups can influence the reactivity of the C-Br bond, typically facilitating oxidative addition to the palladium(0) catalyst. The primary reaction pathways discussed are:

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond with an organoboron reagent.

  • Heck Coupling: Formation of a carbon-carbon bond with an alkene.

  • Sonogashira Coupling: Formation of a carbon-carbon bond with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond with an amine.

G cluster_input Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_output Product Scaffolds A This compound B Suzuki-Miyaura (Boronic Acid/Ester) A->B Pd Catalyst, Base C Heck (Alkene) A->C Pd Catalyst, Base D Sonogashira (Terminal Alkyne) A->D Pd/Cu Catalyst, Base E Buchwald-Hartwig (Amine) A->E Pd Catalyst, Base F Biaryl Propanoic Acids B->F G Stilbene/Cinnamic Acid Analogs C->G H Arylalkyne Propanoic Acids D->H I Arylamine Propanoic Acids E->I G Pd(0)L2 Pd(0)L2 Pd(II)(Ar)BrL2 Pd(II)(Ar)BrL2 Pd(0)L2->Pd(II)(Ar)BrL2 Oxidative Addition Pd(II)(Ar)(Ar')L2 Pd(II)(Ar)(Ar')L2 Pd(II)(Ar)BrL2->Pd(II)(Ar)(Ar')L2 Transmetalation Pd(II)(Ar)(Ar')L2->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Pd(II)(Ar)(Ar')L2->Ar-Ar' Ar-Br Ar-Br Ar-Br->Pd(II)(Ar)BrL2 Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Pd(II)(Ar)(Ar')L2 Base Base Base->Pd(II)(Ar)(Ar')L2 G Pd(0)L2 Pd(0)L2 Pd(II)(Ar)BrL2 Pd(II)(Ar)BrL2 Pd(0)L2->Pd(II)(Ar)BrL2 Oxidative Addition Pd(II)(Ar)(NR2)L Pd(II)(Ar)(NR2)L Pd(II)(Ar)BrL2->Pd(II)(Ar)(NR2)L Amine Coordination & Deprotonation Pd(II)(Ar)(NR2)L->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Pd(II)(Ar)(NR2)L->Ar-NR2 Ar-Br Ar-Br Ar-Br->Pd(II)(Ar)BrL2 HNR2 HNR2 HNR2->Pd(II)(Ar)(NR2)L Base Base Base->Pd(II)(Ar)(NR2)L

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group in 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid is a versatile building block in medicinal chemistry and drug discovery. The presence of a carboxylic acid group, a brominated aromatic ring, and two methoxy groups offers multiple handles for chemical modification.[1] Derivatization of the carboxylic acid moiety is a common strategy to modulate the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This document provides detailed protocols for the common derivatization reactions of the carboxylic acid group of this compound, including esterification, amidation, and conversion to the corresponding acid chloride. These derivatives can serve as key intermediates for the synthesis of more complex molecules and for the generation of compound libraries for structure-activity relationship (SAR) studies.[2]

Data Presentation

The following table summarizes representative quantitative data for the derivatization of this compound. Please note that the yields are typical for analogous reactions and may vary depending on the specific substrate, reaction scale, and purity of reagents.[3][4]

Derivative Product NameDerivatization ReactionKey ReagentsTypical Reaction Time (hours)Typical Yield (%)
Methyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoateFischer EsterificationMethanol, H₂SO₄ (cat.)4 - 685 - 95
Ethyl 3-(2-bromo-4,5-dimethoxyphenyl)propanoateFischer EsterificationEthanol, H₂SO₄ (cat.)6 - 880 - 90
N-Benzyl-3-(2-bromo-4,5-dimethoxyphenyl)propanamideAmidationBenzylamine, EDC, HOBt12 - 2480 - 90
3-(2-Bromo-4,5-dimethoxyphenyl)propanoyl chlorideAcid Chloride FormationThionyl chloride (SOCl₂)2 - 4>95 (often used in situ)

Experimental Protocols

Protocol 1: Fischer Esterification for Methyl/Ethyl Ester Synthesis

This protocol describes the acid-catalyzed esterification of this compound with an alcohol.[4]

Materials:

  • This compound

  • Anhydrous methanol or ethanol

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Add a large excess of the corresponding anhydrous alcohol (methanol or ethanol, 20-40 equivalents), which also serves as the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65°C for methanol or 78°C for ethanol) using a heating mantle or oil bath.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (typically 4-8 hours, as indicated by TLC showing consumption of the starting material), allow the mixture to cool to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the excess alcohol.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.

Protocol 2: Amidation using EDC/HOBt Coupling

This protocol describes the coupling of this compound with a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress side reactions.[3]

Materials:

  • This compound

  • Desired primary or secondary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide.

Protocol 3: Acid Chloride Formation

This protocol describes the conversion of this compound to its corresponding acid chloride using thionyl chloride. Acid chlorides are highly reactive and are often generated and used in situ for subsequent reactions.[5]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser with a gas outlet connected to a trap (to neutralize HCl and SO₂ gases)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve this compound (1.0 eq) in anhydrous DCM or toluene.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the mixture at room temperature.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to a gentle reflux (e.g., 40°C for DCM or higher for toluene) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Isolation: Once the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure.

  • The resulting crude 3-(2-bromo-4,5-dimethoxyphenyl)propanoyl chloride is a highly reactive intermediate and is typically used immediately in the next synthetic step without further purification.

Visualizations

G cluster_start Starting Material cluster_ester Esterification cluster_amide Amidation cluster_chloride Acid Chloride Formation start This compound ester_reagents Alcohol (MeOH or EtOH) H₂SO₄ (cat.) start->ester_reagents amide_reagents Amine (R-NH₂) EDC, HOBt, DIPEA start->amide_reagents chloride_reagents SOCl₂ or (COCl)₂ DMF (cat.) start->chloride_reagents ester_product Methyl/Ethyl Ester ester_reagents->ester_product amide_product Amide amide_reagents->amide_product chloride_product Acid Chloride chloride_reagents->chloride_product

Caption: Experimental workflow for the derivatization of this compound.

G parent 3-(2-Bromo-4,5-dimethoxyphenyl) propanoic acid ester Ester Derivative (R-O-C=O) parent->ester Esterification amide Amide Derivative (R-NH-C=O) parent->amide Amidation acid_chloride Acid Chloride Derivative (Cl-C=O) parent->acid_chloride Chlorination other_derivatives Further Derivatives acid_chloride->other_derivatives Nucleophilic Acyl Substitution

Caption: Logical relationships of this compound and its derivatives.

Conclusion

The protocols outlined in these application notes provide robust and reproducible methods for the derivatization of the carboxylic acid group of this compound. The resulting esters, amides, and the highly reactive acid chloride intermediate are valuable tools for drug development professionals and researchers. These derivatives allow for the systematic exploration of the chemical space around the parent molecule, facilitating the optimization of biological activity and pharmacokinetic properties. The ability to readily generate a diverse set of analogs from a common starting material is a key strategy in modern medicinal chemistry for the identification of new therapeutic candidates.

References

Scaling Up the Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the scaled-up synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The procedure outlines a robust and scalable three-step process commencing from the commercially available 3,4-dimethoxybenzaldehyde.

Introduction

This compound is a crucial building block in medicinal chemistry and drug development. Its synthesis on a laboratory and pilot-plant scale requires well-defined and reproducible protocols to ensure high yield and purity. The following application note details a synthetic route that has been developed for its scalability, starting with the bromination of veratraldehyde, followed by a Knoevenagel-Doebner condensation, and concluding with a catalytic hydrogenation.

Overall Reaction Scheme

The synthesis proceeds through the following three key transformations:

  • Bromination: 3,4-Dimethoxybenzaldehyde is selectively brominated at the 2-position to yield 2-Bromo-4,5-dimethoxybenzaldehyde.

  • Knoevenagel-Doebner Condensation: The resulting aldehyde undergoes a condensation reaction with malonic acid to form 2-bromo-4,5-dimethoxycinnamic acid.

  • Catalytic Hydrogenation: The cinnamic acid derivative is then reduced to the target this compound using a palladium catalyst.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

This protocol is adapted from a known large-scale procedure and is designed for safe and efficient execution.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
3,4-Dimethoxybenzaldehyde166.171.00 kg6.02Starting material
Methanol32.047.0 L-Solvent
Bromine159.811.10 kg (0.35 L)6.88Brominating agent
Water18.024.0 L-For workup

Procedure:

  • To a 10 L jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, charge 6.0 L of methanol.

  • With stirring, add 1.00 kg (6.02 mol) of 3,4-dimethoxybenzaldehyde. Stir until all the solid has dissolved. A slight endotherm may be observed.

  • Cool the solution to 15-20°C using a circulating chiller.

  • Slowly add 1.10 kg (6.88 mol) of bromine via the dropping funnel over a period of 1-2 hours. Maintain the internal temperature below 30°C throughout the addition. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Hexane/Ethyl Acetate 7:3).

  • Once the reaction is complete, slowly add 4.0 L of water to the reaction mixture with vigorous stirring.

  • The product will precipitate as a pale-yellow solid. Stir the slurry for 30 minutes.

  • Collect the solid by filtration and wash the filter cake with 2 x 1 L of a cold 1:1 methanol/water solution, followed by 2 x 1 L of cold water.

  • Dry the solid in a vacuum oven at 50°C to a constant weight.

Expected Yield: 1.32 - 1.38 kg (90-94%) of a crystalline solid.

Step 2: Synthesis of 2-bromo-4,5-dimethoxycinnamic acid (Knoevenagel-Doebner Condensation)

This procedure utilizes the Doebner modification of the Knoevenagel condensation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Bromo-4,5-dimethoxybenzaldehyde245.061.00 kg4.08Starting material
Malonic Acid104.060.64 kg6.12Condensing agent
Pyridine79.102.0 L-Solvent and base
Piperidine85.1520 mL-Catalyst
Hydrochloric Acid (conc.)36.46~1.5 L-For acidification
Water18.025.0 L-For workup

Procedure:

  • In a 10 L jacketed glass reactor, combine 1.00 kg (4.08 mol) of 2-Bromo-4,5-dimethoxybenzaldehyde, 0.64 kg (6.12 mol) of malonic acid, and 2.0 L of pyridine.

  • Stir the mixture to form a suspension.

  • Add 20 mL of piperidine to the mixture.

  • Heat the reaction mixture to 90-95°C and maintain this temperature for 4-6 hours. Evolution of carbon dioxide will be observed.

  • Monitor the reaction by TLC (Eluent: Dichloromethane/Methanol 9:1).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a separate vessel containing 5.0 L of cold water and ~1.5 L of concentrated hydrochloric acid, with vigorous stirring, until the pH of the aqueous solution is ~1-2. This should be performed in a well-ventilated fume hood.

  • The product will precipitate as a solid. Stir the slurry for 1 hour.

  • Collect the solid by filtration and wash the filter cake thoroughly with 3 x 2 L of water.

  • Dry the solid in a vacuum oven at 60°C to a constant weight.

Expected Yield: 1.05 - 1.13 kg (85-92%) of a solid.

Step 3: Synthesis of this compound (Catalytic Hydrogenation)

This final step involves the reduction of the carbon-carbon double bond of the cinnamic acid derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-bromo-4,5-dimethoxycinnamic acid287.081.00 kg3.48Starting material
Palladium on Carbon (10 wt%)-50 g-Catalyst
Ethanol46.075.0 L-Solvent
Hydrogen Gas2.02As required-Reducing agent

Procedure:

  • To a suitable high-pressure reactor (e.g., a Parr hydrogenator), add 1.00 kg (3.48 mol) of 2-bromo-4,5-dimethoxycinnamic acid and 5.0 L of ethanol.

  • Carefully add 50 g of 10% Palladium on Carbon catalyst to the suspension.

  • Seal the reactor and purge it with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 50-60 psi (3.4-4.1 bar).

  • Stir the reaction mixture vigorously and heat to 40-50°C.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with 2 x 500 mL of ethanol. Caution: The palladium catalyst on Celite® may be pyrophoric upon drying; handle with care and quench appropriately.

  • Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

  • Dry the purified product in a vacuum oven at 50°C.

Expected Yield: 0.92 - 0.98 kg (91-97%) of a white to off-white solid.

Data Summary

StepStarting MaterialProductMolar Mass ( g/mol )Typical Yield (%)
13,4-Dimethoxybenzaldehyde2-Bromo-4,5-dimethoxybenzaldehyde245.0690-94
22-Bromo-4,5-dimethoxybenzaldehyde2-bromo-4,5-dimethoxycinnamic acid287.0885-92
32-bromo-4,5-dimethoxycinnamic acidThis compound289.1091-97

Experimental Workflow Diagram

Synthesis_Workflow Experimental Workflow for the Synthesis of this compound cluster_step1 Step 1: Bromination cluster_step2 Step 2: Knoevenagel-Doebner Condensation cluster_step3 Step 3: Catalytic Hydrogenation start 3,4-Dimethoxybenzaldehyde step1_reagents Methanol, Bromine step1_process Bromination (15-30°C, 2h) start->step1_process step1_reagents->step1_process step1_workup Precipitation with Water, Filtration & Drying step1_process->step1_workup product1 2-Bromo-4,5-dimethoxybenzaldehyde step1_workup->product1 step2_reagents Malonic Acid, Pyridine, Piperidine step2_process Condensation (90-95°C, 4-6h) product1->step2_process step2_reagents->step2_process step2_workup Acidification (HCl), Precipitation, Filtration & Drying step2_process->step2_workup product2 2-bromo-4,5-dimethoxycinnamic acid step2_workup->product2 step3_reagents H2, 10% Pd/C, Ethanol step3_process Hydrogenation (50-60 psi, 40-50°C, 4-8h) product2->step3_process step3_reagents->step3_process step3_workup Catalyst Filtration, Solvent Removal & Recrystallization step3_process->step3_workup final_product This compound step3_workup->final_product

Caption: Scaled-up synthesis workflow for this compound.

Safety Considerations

  • Bromine: is highly toxic, corrosive, and a strong oxidizing agent. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.

  • Pyridine and Piperidine: are flammable, toxic, and have strong, unpleasant odors. Handle in a fume hood.

  • Hydrogen Gas: is extremely flammable. Ensure the hydrogenation reactor is properly maintained and operated by trained personnel in an area free of ignition sources.

  • Palladium on Carbon: can be pyrophoric, especially when dry and exposed to air. Handle the catalyst wet and do not allow it to dry on the filter paper. Quench the used catalyst with water.

  • Hydrochloric Acid: is corrosive. Handle with appropriate PPE. The neutralization of pyridine is exothermic and should be done cautiously with cooling.

This detailed protocol provides a comprehensive guide for the scaled-up synthesis of this compound, enabling researchers and drug development professionals to produce this valuable intermediate efficiently and safely.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction step.

Route 1: From Veratraldehyde via the Propiononitrile Intermediate

Step 1: Bromination of Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Question: The bromination of veratraldehyde is resulting in a low yield of the desired 2-bromo-4,5-dimethoxybenzaldehyde. What are the potential causes and solutions?

    • Answer: Low yields in this electrophilic aromatic substitution can stem from several factors:

      • Reagent Quality: Ensure the use of high-purity veratraldehyde and fresh brominating agents. An alternative to liquid bromine is the in-situ generation of bromine from KBrO₃ and HBr, which can be safer and more reproducible.[1][2]

      • Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., 0°C) to control the reaction rate and minimize the formation of side products. Allowing the temperature to rise can lead to over-bromination or other undesired reactions.

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Insufficient reaction time will lead to incomplete conversion, while excessively long reaction times might promote side product formation. A typical reaction time is around 45 minutes when using KBrO₃/HBr.[1]

      • Work-up Procedure: After quenching the reaction with water, ensure efficient precipitation of the product. Cooling the mixture in an ice bath is crucial. Washing the crude product with cold water helps remove impurities.[3]

  • Question: Multiple spots are observed on the TLC plate after the bromination reaction, indicating the formation of byproducts. How can this be addressed?

    • Answer: The presence of multiple products suggests a lack of regioselectivity or over-bromination.

      • Directing Group Influence: The methoxy groups in veratraldehyde are ortho-, para-directing. While the desired product is the 2-bromo isomer, other isomers can form. Careful control of reaction conditions, particularly temperature and the rate of bromine addition, is key to maximizing the yield of the desired isomer.

      • Stoichiometry: Use a slight excess of the brominating agent, but avoid a large excess to prevent di-bromination.

      • Purification: The crude product may require purification by column chromatography or recrystallization to isolate the desired 2-bromo-4,5-dimethoxybenzaldehyde.

Step 2: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

  • Question: The conversion of 2-bromo-4,5-dimethoxybenzaldehyde to the corresponding cinnamonitrile intermediate is inefficient. What are the critical parameters for this reaction?

    • Answer: This step, likely a Knoevenagel-type condensation with acetonitrile, is sensitive to the base and solvent used.

      • Base Selection: A strong base is typically required. Potassium hydroxide is a common choice. The base should be added in portions to control the reaction.

      • Solvent System: A solvent system like tetrahydrofuran (THF) and acetonitrile is often employed. Ensure the solvents are anhydrous, as water can interfere with the reaction.

      • Temperature: The reaction is often carried out at reflux to drive it to completion. Monitor the reaction progress by TLC.

  • Question: The subsequent reduction of the cinnamonitrile to the desired 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is giving low yields. What are the potential issues?

    • Answer: The reduction of the carbon-carbon double bond in the cinnamonitrile intermediate needs to be selective without affecting the nitrile or the bromo-substituent.

      • Reducing Agent: Sodium borohydride in a protic solvent like methanol can be used for this reduction. The choice of reducing agent is critical to avoid reduction of the nitrile group.

      • Reaction Conditions: The reaction is typically carried out at reflux over an extended period (e.g., 24 hours).

Step 3: Hydrolysis to this compound

  • Question: The hydrolysis of the propanenitrile to the final propanoic acid is incomplete. How can the yield be improved?

    • Answer: Incomplete hydrolysis is a common issue. The reaction conditions need to be sufficiently harsh to convert the nitrile to the carboxylic acid, but not so harsh as to cause decomposition or side reactions.[4]

      • Acid vs. Alkaline Hydrolysis: Both acidic (e.g., refluxing with aqueous HCl or H₂SO₄) and alkaline (e.g., refluxing with aqueous NaOH) conditions can be used.[4] Alkaline hydrolysis initially forms the carboxylate salt, which then needs to be acidified to obtain the final product.[4]

      • Reaction Time and Temperature: Extended reaction times at elevated temperatures (reflux) are typically necessary for complete hydrolysis.[4] Monitor the reaction by TLC until the starting nitrile is no longer observed.

      • Work-up: After acidic hydrolysis, the product may precipitate upon cooling. In alkaline hydrolysis, careful acidification is required to precipitate the carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate.

  • Question: Are there any common side reactions during the hydrolysis of the nitrile?

    • Answer: Yes, potential side reactions include:

      • Formation of Amide Intermediate: The hydrolysis proceeds through an amide intermediate. If the reaction is not carried to completion, the amide may be isolated as a byproduct.

      • Decarboxylation: Under harsh acidic conditions and high temperatures, decarboxylation of the product could occur, although this is less likely for this specific molecule.

      • Reactions involving the bromo-substituent: While generally stable, very harsh conditions could potentially lead to reactions involving the bromo-group.

Route 2: Heck Reaction Approach
  • Question: The Heck reaction between a suitable 2-bromo-4,5-dimethoxyphenyl precursor and an acrylate ester is not proceeding or giving a low yield. What are the key factors to consider?

    • Answer: The Heck reaction is a powerful C-C bond-forming reaction, but its success is highly dependent on the catalyst system and reaction conditions.[5][6]

      • Catalyst and Ligand: Palladium catalysts, such as Pd(OAc)₂, are commonly used. The choice of phosphine ligand is crucial and can significantly impact the yield.[7] For electron-rich aryl bromides, bulky electron-rich phosphine ligands are often effective.

      • Base: An inorganic base like K₂CO₃ or an organic base like triethylamine is necessary to neutralize the HBr generated in the reaction.[8]

      • Solvent: A polar aprotic solvent such as DMF or NMP is typically used. The solvent must be anhydrous.

      • Temperature: The reaction often requires elevated temperatures (e.g., 100-140 °C).[9][10]

      • Dehalogenation: A common side reaction is the reduction of the aryl bromide to the corresponding arene (dehalogenation). This can be minimized by careful selection of the catalyst, ligand, and reaction conditions.[11]

Frequently Asked Questions (FAQs)

  • Q1: What is the most common starting material for the synthesis of this compound?

    • A1: Veratraldehyde (3,4-dimethoxybenzaldehyde) is a widely used and commercially available starting material.[1]

  • Q2: What are the safety precautions to be taken during the bromination step?

    • A2: Bromine is highly corrosive and toxic. It is recommended to perform the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Using an in-situ source of bromine, such as KBrO₃/HBr, can be a safer alternative to handling liquid bromine.[1][2]

  • Q3: How can I monitor the progress of the reactions?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most steps in this synthesis. By comparing the spots of the reaction mixture with the starting material and product standards, you can determine if the reaction is complete.

  • Q4: What are the best methods for purifying the final product?

    • A4: The final product, this compound, can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel. The choice of method will depend on the nature and quantity of the impurities.

  • Q5: Can Lithium Aluminum Hydride (LiAlH₄) be used to reduce the nitrile group directly to an amine?

    • A5: Yes, LiAlH₄ is a powerful reducing agent that can reduce nitriles to primary amines.[12][13][14][15] However, for the synthesis of the propanoic acid, the nitrile is an intermediate that needs to be hydrolyzed, not reduced to an amine. If the corresponding amine were the desired product, LiAlH₄ would be a suitable reagent.

Data Presentation

Table 1: Reported Yields for the Bromination of Veratraldehyde

Starting Material ScaleYield of 2-bromo-4,5-dimethoxybenzaldehydeReference
0.5 g21.63%[1]
1.0 g82.03%[1]
2.0 g69.38%[1]
3.0 g69.84%[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde [1]

  • To a round bottom flask, add veratraldehyde (10 mmol).

  • Add KBrO₃ (3.3 mmol) and glacial acetic acid (5 mL) at room temperature.

  • Stir the mixture using a magnetic stirrer.

  • Slowly add HBr (47%, 1 mL) drop by drop.

  • Continue stirring for 45 minutes and monitor the reaction by TLC.

  • Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

  • Add a solution of Na₂S₂O₃ until the color of the mixture changes, to quench any remaining bromine.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the solid to obtain 2-bromo-4,5-dimethoxybenzaldehyde.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: From Veratraldehyde cluster_route2 Route 2: Heck Reaction Veratraldehyde Veratraldehyde Bromination Bromination Veratraldehyde->Bromination KBrO3, HBr, Acetic Acid 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde Bromination->2-Bromo-4,5-dimethoxybenzaldehyde Knoevenagel Knoevenagel 2-Bromo-4,5-dimethoxybenzaldehyde->Knoevenagel CH3CN, Base Cinnamonitrile Intermediate Cinnamonitrile Intermediate Knoevenagel->Cinnamonitrile Intermediate Reduction Reduction Cinnamonitrile Intermediate->Reduction NaBH4, MeOH 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile Reduction->3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile Hydrolysis Hydrolysis 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile->Hydrolysis Acid or Base Final Product Final Product Hydrolysis->Final Product Bromo-dimethoxy-phenyl precursor Bromo-dimethoxy-phenyl precursor Heck Heck Bromo-dimethoxy-phenyl precursor->Heck Acrylate, Pd catalyst, Base Ester Intermediate Ester Intermediate Heck->Ester Intermediate Saponification Saponification Ester Intermediate->Saponification Base, then Acid Saponification->Final Product

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow cluster_bromination Bromination Troubleshooting cluster_chain_extension Chain Extension Troubleshooting cluster_hydrolysis Hydrolysis Troubleshooting cluster_heck Heck Reaction Troubleshooting Start Low Yield or Impure Product IdentifyStep Identify Problematic Step via TLC/NMR Start->IdentifyStep Bromination Bromination Step IdentifyStep->Bromination Bromination ChainExtension Chain Extension Step IdentifyStep->ChainExtension Chain Extension/Reduction Hydrolysis Hydrolysis Step IdentifyStep->Hydrolysis Hydrolysis Heck Heck Reaction Step IdentifyStep->Heck Heck Reaction Bromination_Check1 Check Reagent Quality & Stoichiometry Bromination->Bromination_Check1 Chain_Check1 Ensure Anhydrous Conditions ChainExtension->Chain_Check1 Hydrolysis_Check1 Increase Reaction Time/Temperature Hydrolysis->Hydrolysis_Check1 Heck_Check1 Screen Catalyst & Ligands Heck->Heck_Check1 Bromination_Check2 Verify Temperature Control Bromination_Check1->Bromination_Check2 Bromination_Check3 Optimize Reaction Time Bromination_Check2->Bromination_Check3 Bromination_Check4 Improve Work-up/Purification Bromination_Check3->Bromination_Check4 Chain_Check2 Verify Base Strength & Addition Chain_Check1->Chain_Check2 Chain_Check3 Check Reducing Agent Selectivity Chain_Check2->Chain_Check3 Hydrolysis_Check2 Switch between Acidic/Alkaline Conditions Hydrolysis_Check1->Hydrolysis_Check2 Hydrolysis_Check3 Ensure Proper pH for Product Isolation Hydrolysis_Check2->Hydrolysis_Check3 Heck_Check2 Optimize Base & Solvent Heck_Check1->Heck_Check2 Heck_Check3 Adjust Temperature Heck_Check2->Heck_Check3 Heck_Check4 Address Dehalogenation Side Reaction Heck_Check3->Heck_Check4

Caption: A logical troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A common and practical synthetic pathway starts from 3,4-dimethoxybenzaldehyde (veratraldehyde). The synthesis involves three main stages:

  • Bromination: Electrophilic aromatic substitution on veratraldehyde to introduce a bromine atom, yielding 2-bromo-4,5-dimethoxybenzaldehyde.

  • Side-chain Elongation: A Knoevenagel condensation of the brominated aldehyde with malonic acid, followed by reduction, or a related reaction to form 3-(2-Bromo-4,5-dimethoxyphenyl)propionitrile.

  • Hydrolysis: Conversion of the propionitrile or related intermediate to the final carboxylic acid.

Q2: What are the most common impurities I might encounter?

Impurities can arise from each stage of the synthesis. The most common include:

  • Starting Material Related: Unreacted 3,4-dimethoxybenzaldehyde.

  • Bromination Byproducts: Isomeric bromination products, primarily 6-bromo-3,4-dimethoxybenzaldehyde, and potentially di-brominated species.

  • Incomplete Side-chain Reaction: Unreacted 2-bromo-4,5-dimethoxybenzaldehyde.

  • Incomplete Hydrolysis: The nitrile precursor, 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile, and the amide intermediate, 3-(2-bromo-4,5-dimethoxyphenyl)propanamide.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction at each step. For more detailed analysis and quantification of impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[1][2][3][4]

Troubleshooting Guides

Problem 1: Low Yield and/or Significant Isomeric Impurity in the Bromination Step

Question: My bromination of veratraldehyde results in a low yield of the desired 2-bromo-4,5-dimethoxybenzaldehyde and a significant amount of an isomeric impurity. How can I improve this?

Possible Causes and Solutions:

Possible Cause Solution
Incorrect Brominating Agent or Conditions While molecular bromine can be used, solid brominating agents like N-bromosuccinimide (NBS) or dibromohydantoin (DBDMH) in a suitable solvent like tetrahydrofuran (THF) can offer better regioselectivity and easier handling.[5] Pyridine tribromide is another alternative.[5]
Reaction Temperature The reaction temperature should be carefully controlled. For NBS bromination, temperatures around 20-25°C are often optimal. Higher temperatures can lead to the formation of more side products.[5]
Stoichiometry of Brominating Agent An excess of the brominating agent can lead to the formation of di-brominated byproducts. It is crucial to carefully control the molar ratio of the brominating agent to veratraldehyde. A molar ratio of approximately 1:1 is a good starting point.
Presence of Activating/Deactivating Groups The two methoxy groups on the aromatic ring are strongly activating and direct the electrophilic substitution. The position of bromination is sensitive to reaction conditions. Using a non-polar solvent can sometimes favor the desired isomer.

Experimental Protocol: Bromination of 3,4-Dimethoxybenzaldehyde

This protocol is a general guideline and may require optimization.

  • Dissolve 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as glacial acetic acid or tetrahydrofuran (THF).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the brominating agent (e.g., N-bromosuccinimide, 1.05 equivalents) in the same solvent.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by pouring it into ice-cold water.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol or acetonitrile to remove impurities.[6]

Problem 2: Incomplete Conversion During Side-Chain Elongation

Question: I am seeing a significant amount of unreacted 2-bromo-4,5-dimethoxybenzaldehyde after the Knoevenagel condensation. What can I do?

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Catalyst or Base The Knoevenagel condensation is typically base-catalyzed. Ensure you are using an adequate amount of a suitable base like piperidine or triethylamine.[7]
Reaction Time and Temperature These reactions can sometimes be slow. Ensure the reaction has been allowed to proceed for a sufficient amount of time. Gentle heating may be required, but excessive heat can lead to side reactions.
Purity of Starting Materials Impurities in the 2-bromo-4,5-dimethoxybenzaldehyde or malonic acid can inhibit the reaction. Ensure your starting materials are of high purity.

Experimental Protocol: Knoevenagel Condensation (General)

  • In a round-bottom flask, combine 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and a suitable solvent like pyridine or toluene.

  • Add a catalytic amount of a base such as piperidine or triethylamine.

  • Heat the mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and dry.

Problem 3: Incomplete Hydrolysis of the Nitrile/Amide Intermediate

Question: My final product is contaminated with the nitrile precursor and/or the amide intermediate. How can I drive the hydrolysis to completion?

Possible Causes and Solutions:

Possible Cause Solution
Insufficiently Strong Acid/Base or Concentration For acidic hydrolysis, use a strong acid like concentrated HCl or H2SO4. For basic hydrolysis, use a concentrated solution of NaOH or KOH.
Reaction Time and Temperature Hydrolysis of nitriles can be slow. Ensure you are refluxing for an adequate amount of time. Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material and intermediate.
Poor Solubility The nitrile or amide may have poor solubility in the aqueous acidic or basic solution. The addition of a co-solvent like ethanol may improve solubility and facilitate the reaction.

Experimental Protocol: Hydrolysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propionitrile

  • Suspend the 3-(2-bromo-4,5-dimethoxyphenyl)propionitrile in a solution of aqueous sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux. The reaction progress can be monitored by the evolution of ammonia gas and by TLC/HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the cooled reaction mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 2.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Impurity Profile Summary

The following table summarizes the common impurities, their likely origin, and recommended analytical methods for their detection.

Impurity Name Structure Source Analytical Method
3,4-DimethoxybenzaldehydeC9H10O3Unreacted Starting MaterialHPLC, GC-MS[8]
6-Bromo-3,4-dimethoxybenzaldehydeC9H9BrO3Bromination Side ReactionHPLC, NMR[9]
2-Bromo-4,5-dimethoxybenzaldehydeC9H9BrO3Incomplete Side-chain ReactionHPLC, GC-MS[8]
3-(2-Bromo-4,5-dimethoxyphenyl)propionitrileC11H12BrNO2Incomplete HydrolysisHPLC, IR, NMR
3-(2-Bromo-4,5-dimethoxyphenyl)propanamideC11H14BrNO3Incomplete HydrolysisHPLC, IR, NMR

Visualizing the Synthesis and Impurity Formation

Synthesis_Workflow cluster_start Starting Material cluster_bromination Bromination cluster_sidechain Side-chain Elongation cluster_hydrolysis Hydrolysis A 3,4-Dimethoxybenzaldehyde (Veratraldehyde) B 2-Bromo-4,5-dimethoxybenzaldehyde A->B Brominating Agent (e.g., NBS) I1 6-Bromo-3,4-dimethoxy- benzaldehyde (Isomer) A->I1 Side Reaction C 3-(2-Bromo-4,5-dimethoxyphenyl)- propionitrile B->C Knoevenagel Condensation + Reduction D 3-(2-Bromo-4,5-dimethoxy- phenyl)propanoic Acid C->D Complete Hydrolysis I2 Amide Intermediate C->I2 Partial Hydrolysis I2->D Complete Hydrolysis

Caption: Synthetic workflow for this compound and points of impurity formation.

Troubleshooting_Logic Start Problem Detected (e.g., Low Yield, High Impurity) Step Identify Synthesis Step Start->Step Bromination Bromination Issues Step->Bromination Isomeric Impurity SideChain Side-chain Elongation Issues Step->SideChain Unreacted Aldehyde Hydrolysis Hydrolysis Issues Step->Hydrolysis Nitrile/Amide Presence CheckReagents Check Reagent Purity and Stoichiometry Bromination->CheckReagents SideChain->CheckReagents OptimizeConditions Optimize Temperature, Time, and Catalyst Hydrolysis->OptimizeConditions CheckReagents->OptimizeConditions Purification Implement Purification (Recrystallization, Chromatography) OptimizeConditions->Purification Result Pure Product Purification->Result

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

References

Technical Support Center: Bromination of 3,4-Dimethoxyphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 3,4-dimethoxyphenyl derivatives. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

Issue 1: Formation of Multiple Products and Low Yield of the Desired Monobrominated Compound

Q: My reaction is yielding a mixture of products, including di- and tri-brominated compounds, resulting in a low yield of the desired monobrominated product. How can I improve the selectivity?

A: The 3,4-dimethoxyphenyl scaffold is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the two methoxy groups. This high reactivity can easily lead to over-bromination. Here are several strategies to enhance the selectivity for monobromination:

  • Choice of Brominating Agent: Using a milder brominating agent can significantly improve selectivity. N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for controlled monobromination of activated aromatic rings.[1]

  • Reaction Temperature: Lowering the reaction temperature can help to control the reaction rate and reduce the formation of multiple substitution products. Performing the reaction at 0°C or even lower temperatures is a common strategy.

  • Stoichiometry: Carefully controlling the stoichiometry of the brominating agent is crucial. Using a slight excess or an equimolar amount of the brominating agent relative to the substrate is recommended.

  • Solvent: The choice of solvent can influence the reactivity of the brominating agent. Less polar solvents can sometimes temper the reactivity.

Issue 2: Unexpected Isomer Formation (Regioselectivity Problems)

Q: I am observing the formation of an unexpected regioisomer. How can I control the position of bromination on the aromatic ring?

A: The directing effects of the two methoxy groups in 3,4-dimethoxyphenyl derivatives primarily favor substitution at the C2, C5, and C6 positions. The C2 and C6 positions are ortho to one methoxy group and meta to the other, while the C5 position is para to the C4-methoxy group and ortho to the C3-methoxy group. The relative reactivity of these positions can be influenced by several factors:

  • Steric Hindrance: Bulky substituents on the aromatic ring or on a side chain can sterically hinder the approach of the electrophile to certain positions. For instance, a large group at the benzylic position might disfavor substitution at the adjacent C2 and C6 positions.

  • Existing Substituents: The electronic nature of other substituents on the ring will also influence the regioselectivity. Electron-withdrawing groups, for example, will deactivate the ring and can influence the position of the incoming bromine. For 3,4-dimethoxybenzaldehyde, bromination with Br₂ and FeBr₃ yields a single monobrominated product, demonstrating the strong directing effect of the existing substituents.[2]

  • Reaction Conditions: As with over-bromination, the choice of brominating agent, solvent, and temperature can impact the isomeric ratio of the products.

Issue 3: Formation of a Colored Impurity, Possibly a Quinone

Q: My reaction mixture turns a dark color, and I am isolating a colored impurity that I suspect is a quinone. What causes this and how can I prevent it?

A: The oxidation of 1,4-dimethoxybenzene derivatives to quinones is a known side reaction, particularly when using N-bromosuccinimide (NBS) under certain conditions.[3] This oxidative demethylation can be promoted by the presence of acid and water.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions to minimize the formation of quinones.

  • Control of Acidity: The presence of a catalytic amount of acid can promote the oxidation.[3] If possible, avoid acidic conditions or use a non-acidic bromination method.

  • Choice of Oxidant: If oxidation is a persistent issue with NBS, consider alternative brominating agents that are less prone to acting as oxidants under your reaction conditions.

Issue 4: Cleavage of Methoxy Groups (Demethylation)

Q: I am observing demethylation of my starting material or product. What reaction conditions favor this side reaction, and how can it be avoided?

A: Demethylation can occur in the presence of strong Lewis acids, which are sometimes used as catalysts in bromination reactions. The use of reagents like FeBr₃ can lead to the cleavage of the methyl ethers.

  • Avoid Strong Lewis Acids: For highly activated systems like 3,4-dimethoxyphenyl derivatives, a Lewis acid catalyst is often unnecessary. If a catalyst is required, consider milder alternatives.

  • Reaction Temperature: Higher reaction temperatures can promote demethylation. Maintaining a lower temperature throughout the reaction is advisable.

Issue 5: Bromination of a Benzylic Position Instead of the Aromatic Ring

Q: For my 3,4-dimethoxyphenyl derivative with an alkyl side chain, I am getting bromination on the side chain (benzylic position) instead of the desired aromatic ring substitution. How can I favor aromatic bromination?

A: Benzylic bromination is a radical-mediated process, while aromatic bromination is an electrophilic substitution. The reaction conditions will determine which pathway is favored.[4]

  • Reaction Conditions for Aromatic Bromination: To promote electrophilic aromatic substitution, the reaction should be carried out in the dark, at a controlled temperature, and often in a polar solvent. The use of an electrophilic bromine source (e.g., Br₂ with a Lewis acid, or NBS in a polar solvent) is key.

  • Reaction Conditions for Benzylic Bromination: Radical conditions, such as the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) and/or exposure to UV light, will favor benzylic bromination.[4][5] Non-polar solvents like carbon tetrachloride are also commonly used for this type of reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the bromination of 3,4-dimethoxyphenyl derivatives?

A1: The most common side reaction is over-bromination, leading to the formation of di- and sometimes tri-brominated products. This is due to the high activation of the aromatic ring by the two electron-donating methoxy groups.

Q2: Can I use molecular bromine (Br₂) for the monobromination of these compounds?

A2: While it is possible, using molecular bromine for monobromination of highly activated substrates like 3,4-dimethoxyphenyl derivatives is challenging to control and often leads to over-bromination. Milder brominating agents like N-bromosuccinimide (NBS) are generally recommended for better selectivity.

Q3: How does the solvent affect the outcome of the bromination reaction?

A3: The solvent can influence both the reactivity of the brominating agent and the solubility of the reactants and products. Polar solvents can sometimes enhance the electrophilicity of the brominating agent, potentially leading to faster reaction rates but also a higher risk of over-bromination. Non-polar solvents are typically used for radical-mediated benzylic bromination.

Q4: My starting material is 3,4-dimethoxyphenylacetic acid. Are there any specific side reactions I should be aware of?

A4: For 3,4-dimethoxyphenylacetic acid, in addition to the common side reactions like over-bromination and regioselectivity issues, the carboxylic acid group itself is an electron-withdrawing group, which will influence the position of bromination. The regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid has been reported to give the product in good yield, suggesting that with careful control of conditions, selective bromination is achievable.[6]

Q5: Is it possible to get bromination at the C2, C5, and C6 positions?

A5: Yes, depending on the specific substrate and reaction conditions, a mixture of isomers with bromine at the C2, C5, and C6 positions can be formed. The final product distribution will be a result of the interplay between the electronic directing effects of the substituents and steric factors.

Quantitative Data Summary

SubstrateBrominating Agent/ConditionsDesired ProductYield (%)Side Product(s)Yield (%)Reference
VeratraldehydeKBrO₃ / HBr, glacial acetic acid2-bromo-4,5-dimethoxybenzaldehyde82.03Not specified-[7][8]
4-MethoxytolueneTwo-phase electrolysis with NaBr/HBr4-methoxybenzyl bromide-3-bromo-4-methoxytoluene39[9]
2-bromo-4-methoxytoluene37[9]
4-Methoxyphenylacetic acidBr₂ in acetic acid2-bromo-4-methoxyphenylacetic acid84Not specified-[6]

Experimental Protocols

Protocol 1: Bromination of Veratraldehyde using KBrO₃/HBr [7][8]

  • To a round bottom flask, add veratraldehyde (10 mmol).

  • Add potassium bromate (KBrO₃, 3.3 mmol) and glacial acetic acid (5 mL) at room temperature.

  • Stir the mixture using a magnetic stirrer.

  • Slowly add hydrobromic acid (HBr, 47%, 1 mL) dropwise.

  • Continue stirring for 45 minutes, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into 50 mL of ice water and stir for 10 minutes.

  • Add a solution of sodium thiosulfate (Na₂S₂O₃) until the color of the solution changes, indicating the quenching of excess bromine.

  • The precipitated product can be collected by filtration, washed with water, and dried.

Protocol 2: Bromination of 4-Methoxyphenylacetic Acid using Br₂ [6]

  • Dissolve 4-methoxyphenylacetic acid in glacial acetic acid.

  • Slowly add a solution of molecular bromine (Br₂) in glacial acetic acid to the stirred solution at room temperature.

  • Continue stirring until the reaction is complete (monitor by TLC).

  • Upon completion, the reaction mixture can be worked up by pouring it into water and extracting the product with a suitable organic solvent.

  • The organic layer is then washed, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by crystallization.

Visualizations

Bromination_Pathways cluster_substrate 3,4-Dimethoxyphenyl Derivative cluster_conditions Reaction Conditions cluster_products Potential Products Substrate Substrate Electrophilic Electrophilic (e.g., Br₂, NBS in polar solvent) Substrate->Electrophilic Reacts under Radical Radical (e.g., NBS, AIBN, UV light) Substrate->Radical Reacts under (if benzylic H present) Aromatic_Sub Aromatic Substitution (Desired Product) Electrophilic->Aromatic_Sub Over_Brom Over-bromination (Side Product) Electrophilic->Over_Brom Isomers Regioisomers (Side Product) Electrophilic->Isomers Oxidation Oxidation (Quinone) (Side Product) Electrophilic->Oxidation Demethylation Demethylation (Side Product) Electrophilic->Demethylation Benzylic_Sub Benzylic Substitution (Side Product) Radical->Benzylic_Sub

Caption: Reaction pathways in the bromination of 3,4-dimethoxyphenyl derivatives.

Troubleshooting_Workflow Start Experiment Start Problem Unsatisfactory Result? Start->Problem Identify Identify Side Product(s) (e.g., via NMR, MS) Problem->Identify Yes End Successful Bromination Problem->End No OverBrom Over-bromination Identify->OverBrom Isomers Regioisomers Identify->Isomers Oxidation Oxidation Identify->Oxidation Benzylic Benzylic Bromination Identify->Benzylic Solution_OverBrom - Use milder brominating agent (NBS) - Lower reaction temperature - Adjust stoichiometry OverBrom->Solution_OverBrom Solution_Isomers - Modify solvent and temperature - Consider steric effects Isomers->Solution_Isomers Solution_Oxidation - Use anhydrous conditions - Avoid acidic catalysts Oxidation->Solution_Oxidation Solution_Benzylic - Use electrophilic conditions (dark, polar solvent) - Avoid radical initiators/UV light Benzylic->Solution_Benzylic Solution_OverBrom->Start Re-run Experiment Solution_Isomers->Start Re-run Experiment Solution_Oxidation->Start Re-run Experiment Solution_Benzylic->Start Re-run Experiment

Caption: Troubleshooting workflow for side reactions in bromination experiments.

References

troubleshooting low yield in aza-Michael addition reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the aza-Michael addition is a fundamental tool for forming carbon-nitrogen bonds. However, achieving high yields and purity can be challenging. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during these critical experiments.

Troubleshooting Guide & FAQs

This section is designed to provide direct answers to specific problems you may be encountering in the lab.

Q1: My aza-Michael addition is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Low or no product formation can stem from several critical factors. A systematic evaluation of each can help pinpoint the issue:

  • Poor Nucleophilicity of the Amine: The nucleophilicity of the nitrogen atom is crucial. Aromatic amines or sterically hindered amines are generally less reactive than aliphatic or less hindered amines.[1] For unreactive amines, consider using a stronger catalyst or more forcing reaction conditions (e.g., higher temperature).

  • Low Reactivity of the Michael Acceptor: The electrophilicity of the β-carbon of the α,β-unsaturated system is key. Electron-donating groups on the acceptor will decrease its reactivity. Conversely, strong electron-withdrawing groups (EWGs) like nitrile (-CN) or ester (-COOR) groups increase reactivity.[2][3]

  • Inactive or Inappropriate Catalyst: Many aza-Michael additions require a catalyst to proceed efficiently.[4] The catalyst may be old, improperly stored, or unsuitable for your specific substrates. Both Lewis acids (e.g., Yb(OTf)₃, InCl₃) and bases (e.g., DBU, DABCO, triethylamine) can be effective.[4][5][6] For challenging reactions, consider stronger bases like guanidines (e.g., TMG, TBD) or phosphazene bases.[6]

  • Suboptimal Reaction Temperature: The reaction may require a specific temperature to overcome the activation energy barrier. Reactions run at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions or decomposition.[1]

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and yields.[7] Polar protic solvents like water or ethanol can accelerate the reaction by stabilizing charged intermediates.[8] In some cases, solvent-free conditions can also be highly effective.[9][10]

Q2: I'm observing the formation of multiple products alongside my desired Michael adduct. What are the likely side reactions?

The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them:

  • Bis-Addition: When using a primary amine, the initial mono-adduct still has a reactive N-H bond and can react with a second molecule of the Michael acceptor to form a di-adduct.[1][11] To minimize this, use an excess of the amine or carefully control the stoichiometry.

  • Retro-Aza-Michael Addition: The aza-Michael addition is often a reversible reaction.[12] Under certain conditions, particularly at higher temperatures, the product can revert to the starting materials, leading to a lower isolated yield.[1]

  • Polymerization: α,β-Unsaturated compounds are susceptible to polymerization, especially in the presence of strong bases or catalysts.[13] This can be minimized by using milder reaction conditions or adding a polymerization inhibitor.

  • Competitive Acyl Substitution: When using α,β-unsaturated esters as Michael acceptors, amines can sometimes act as nucleophiles in a competitive nucleophilic acyl substitution reaction, leading to amide byproducts.[14]

Q3: How do I choose the right catalyst for my aza-Michael addition?

The optimal catalyst depends on the specific substrates and reaction conditions. Here are some general guidelines:

  • Lewis Acids: Catalysts like Ytterbium triflate (Yb(OTf)₃) can activate the Michael acceptor, making it more electrophilic.[5]

  • Brønsted Bases: Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and triethylamine can increase the nucleophilicity of the amine by deprotonation.[6]

  • Organocatalysts: Chiral organocatalysts, such as those derived from cinchona alkaloids or squaramides, can be used to achieve enantioselective aza-Michael additions.[15][16]

  • Ionic Liquids: Ionic liquids can act as both the solvent and the catalyst, offering a greener alternative.[8][17][18]

  • Heterogeneous Catalysts: Solid-supported catalysts like sulfated zirconia offer advantages in terms of easy separation and reusability.[10]

Q4: Can I run the aza-Michael addition without a solvent?

Yes, solvent-free conditions are often a viable and environmentally friendly option for aza-Michael additions.[19][9][10] These reactions are typically conducted by heating a neat mixture of the amine and the Michael acceptor, sometimes with a catalyst. This approach can lead to shorter reaction times and simplified workup procedures.

Data Summary Tables

Table 1: Effect of Catalyst on Aza-Michael Addition Yield

Michael DonorMichael AcceptorCatalyst (mol%)SolventTime (h)Yield (%)Reference
AnilineMethyl AcrylateYb(OTf)₃ (10)-0.592[5]
PiperidineMethyl Acrylate[n-butyl urotropinium]OH (10)Water0.1798[17]
MorpholineMethyl Vinyl KetoneSulfated ZirconiaSolvent-free0.2598[10]
4-NitrophthalimideChalcone9-epi-9-amino-9-deoxyquinine (10)Toluene2498[16]

Table 2: Influence of Solvent on Aza-Michael Addition

Michael DonorMichael AcceptorCatalystSolventTime (h)Yield (%)Reference
AnilineMethyl AcrylateNoneWater2495[20]
AnilineMethyl AcrylateNoneHexafluoroisopropanol (HFIP)24Diadduct[20]
PiperidineDimethyl ItaconateNoneEthanol--[7]
PiperidineDimethyl ItaconateNoneDMSO--[7]

Key Experimental Protocols

Protocol 1: General Procedure for a Lewis Acid-Catalyzed Aza-Michael Addition

  • To a stirred solution of the Michael acceptor (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) is added the Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • The amine (1.1 mmol) is then added dropwise to the mixture at room temperature.

  • The reaction is stirred for the appropriate time (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is quenched with saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: General Procedure for a Solvent-Free Aza-Michael Addition

  • In a round-bottom flask, the Michael acceptor (1.0 mmol), the amine (1.0 mmol), and the catalyst (if required) are combined.

  • The mixture is stirred at the desired temperature (e.g., room temperature to 80 °C) for the specified time.

  • The progress of the reaction is monitored by TLC or NMR analysis of an aliquot.

  • Once the reaction is complete, the product is isolated. If the product is a solid, it may be purified by recrystallization. If it is an oil, purification by column chromatography may be necessary.

Visual Guides

aza_michael_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Amine Amine (Nucleophile) R₂NH Enolate Enolate Intermediate Amine->Enolate Nucleophilic Attack Acceptor Michael Acceptor (Electrophile) Acceptor->Enolate Adduct Aza-Michael Adduct Enolate->Adduct Proton Transfer troubleshooting_workflow Start Low Yield in Aza-Michael Reaction CheckReactants 1. Check Reactants - Amine Nucleophilicity? - Acceptor Reactivity? Start->CheckReactants CheckConditions 2. Evaluate Conditions - Catalyst Active? - Correct Solvent? - Optimal Temperature? CheckReactants->CheckConditions SideReactions 3. Analyze for Side Reactions - Bis-addition? - Retro-Michael? - Polymerization? CheckConditions->SideReactions Optimize 4. Optimize Protocol - Change Catalyst/Solvent - Adjust Stoichiometry - Modify Temperature SideReactions->Optimize

References

Technical Support Center: Optimization of Reaction Conditions for Synthesizing Propanoic Acid Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. Below are resources to address specific issues encountered during the synthesis of propanoic acid and its intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory-scale methods for synthesizing propanoic acid?

A1: The most common laboratory-scale methods for synthesizing propanoic acid include the oxidation of 1-propanol, the carbonylation of ethyl halides, and the Grignard reaction of an ethyl-containing Grignard reagent with carbon dioxide.

Q2: My oxidation of 1-propanol is yielding propanal instead of propanoic acid. How can I fix this?

A2: To favor the formation of propanoic acid, you must ensure complete oxidation. This is typically achieved by using an excess of the oxidizing agent and heating the reaction mixture under reflux. Refluxing prevents the intermediate aldehyde (propanal), which has a lower boiling point, from distilling out of the reaction mixture before it can be further oxidized to the carboxylic acid.

Q3: Why is it critical to use anhydrous conditions for a Grignard reaction?

A3: Grignard reagents are potent nucleophiles and strong bases. They will react readily with protic solvents, including any trace amounts of water, in a vigorous acid-base reaction. This reaction is much faster than the desired carbon-carbon bond formation, and it will consume the Grignard reagent, reducing or even eliminating your product yield. Therefore, all glassware must be meticulously dried, and anhydrous solvents must be used.

Q4: I am having trouble with the carbonylation of an ethyl halide. What are some common issues?

A4: The carbonylation of alkyl halides can be challenging due to the decreased stability of the palladium intermediates compared to reactions with aryl halides. Common issues include slow reaction rates and side reactions. Optimizing the catalyst system, solvent, and reaction pressure is crucial. The use of iodide promoters can also enhance catalyst stability and activity.

Troubleshooting Guides

Method 1: Oxidation of 1-Propanol

Problem: Low yield of propanoic acid and presence of unreacted 1-propanol.

Possible Cause Suggested Solution
Insufficient oxidizing agentEnsure an excess of the oxidizing agent (e.g., acidified potassium dichromate) is used to drive the reaction to completion.
Inadequate reaction time or temperatureHeat the reaction mixture under reflux for a sufficient amount of time (e.g., 20-30 minutes) to ensure both stages of the oxidation are complete.
Premature distillation of intermediateUse a reflux setup to prevent the intermediate propanal (boiling point ~49°C) from being removed from the reaction flask before it can be oxidized to propanoic acid (boiling point ~141°C).

Problem: The reaction mixture turned from orange to green, but the yield is still low.

Possible Cause Suggested Solution
Loss of product during workupPropanoic acid is soluble in water. Ensure efficient extraction with an appropriate organic solvent. Multiple extractions may be necessary.
Incomplete reactionWhile the color change indicates the reduction of the dichromate ion, it does not guarantee 100% conversion of the starting material. Verify completion with a technique like Thin Layer Chromatography (TLC).
Method 2: Carbonylation of Ethyl Acetate

Problem: Low conversion of ethyl acetate.

Possible Cause Suggested Solution
Insufficient catalyst activityEnsure the catalyst (e.g., a rhodium complex) is active and that a co-catalyst (e.g., ethyl iodide) is present in the correct proportion.[1]
Suboptimal temperature or pressureThese reactions are sensitive to temperature and pressure. Ensure your experimental setup maintains the required conditions consistently. For the rhodium-catalyzed carbonylation of ethyl acetate, temperatures of 140-300°C and pressures of 2.0-10.0 MPa are typical.[1]
Poor mixingIn a heterogeneous reaction mixture, ensure efficient stirring to maximize contact between reactants and the catalyst.[1]

Problem: Low selectivity for propanoic acid.

Possible Cause Suggested Solution
Presence of side reactionsThe addition of iodide additives can improve the selectivity for propanoic acid by suppressing side reactions.[1]
Incorrect water concentrationWater is a reactant in the conversion of ethyl acetate to propanoic acid. Ensure it is present in the appropriate molar ratio.[1]
Method 3: Grignard Reaction with CO₂

Problem: Low or no yield of propanoic acid.

Possible Cause Suggested Solution
Wet glassware or solventGrignard reagents are destroyed by water. Flame-dry all glassware under vacuum and use anhydrous solvents.
Impure magnesiumThe surface of the magnesium turnings may be oxidized. Activate the magnesium with a small crystal of iodine or by crushing the turnings to expose a fresh surface.
Inefficient CO₂ additionEnsure the carbon dioxide is bubbled through the Grignard reagent solution efficiently. Using solid CO₂ (dry ice) is a common alternative; ensure it is free of condensed water.

Problem: Formation of a significant amount of a hydrocarbon byproduct (ethane).

Possible Cause Suggested Solution
Reaction with trace waterThis is a classic sign of the Grignard reagent reacting with an acidic proton source. Re-evaluate the dryness of your apparatus and reagents.
Reaction with unreacted ethyl halide (Wurtz coupling)Add the ethyl halide slowly to the magnesium turnings during the formation of the Grignard reagent to maintain a low concentration of the halide.

Data Presentation

Table 1: Optimized Reaction Conditions for Propanoic Acid Synthesis

Method Reactants Catalyst/Reagent Temperature (°C) Pressure Reaction Time Yield/Selectivity
Oxidation 1-PropanolAcidified Potassium Dichromate (K₂Cr₂O₇/H₂SO₄)Reflux (~100°C)Atmospheric20-30 minYields can be high, but depend on purification.
Carbonylation Ethyl Acetate, CO, H₂ORhodium Acetate, Ethyl Iodide180°C5.0 MPa5 hours60.3% conversion, 85.3% selectivity for propanoic acid.[1]
Grignard Reaction Ethyl Bromide, Mg, CO₂None (Stoichiometric)0°C to Room TempAtmospheric30 min - 1 hourYields are highly variable depending on conditions and technique.

Experimental Protocols

Protocol 1: Synthesis of Propanoic Acid via Oxidation of 1-Propanol

This protocol is designed for the complete oxidation of 1-propanol to propanoic acid.

  • Setup: Assemble a reflux apparatus using a round-bottom flask.

  • Reactant Addition: In the round-bottom flask, place a solution of acidified potassium dichromate(VI). Add a few boiling chips.

  • Slowly add 1-propanol to the flask through the top of the reflux condenser.

  • Reaction: Heat the mixture under reflux for 20-30 minutes. The solution's color will change from orange to green, indicating the oxidation of the alcohol.

  • Workup: Allow the apparatus to cool. Rearrange the setup for distillation to separate the propanoic acid from the reaction mixture.

  • Purification: The collected distillate can be further purified by extraction and a final distillation.

Protocol 2: Synthesis of Propanoic Acid via Carbonylation of Ethyl Acetate

This protocol is based on a patented method and requires a high-pressure reactor.[1]

  • Reactor Charging: Into a high-pressure reactor, add the main catalyst (e.g., rhodium acetate), ethyl acetate, a co-catalyst (ethyl iodide), and water in the desired molar ratios.

  • Inerting: Purge the reactor with carbon monoxide to remove any air.

  • Reaction Conditions: Heat the reactor to the target temperature (e.g., 180°C) and pressurize with carbon monoxide to the desired pressure (e.g., 5.0 MPa).

  • Reaction: Maintain these conditions with vigorous stirring for the specified reaction time (e.g., 5 hours).

  • Workup: After cooling the reactor and venting the excess CO, the liquid product mixture can be analyzed and purified by distillation.

Protocol 3: Synthesis of Propanoic Acid via Grignard Reaction

This protocol requires strict anhydrous conditions.

  • Grignard Reagent Formation:

    • Place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a solution of ethyl bromide in anhydrous diethyl ether dropwise to the magnesium. The reaction should initiate, indicated by bubbling and a cloudy appearance. If it does not start, gentle warming or the addition of an iodine crystal may be necessary.

    • Once the reaction is complete (most of the magnesium is consumed), the gray-to-brown solution of ethylmagnesium bromide is ready.

  • Carboxylation:

    • Cool the Grignard reagent in an ice bath.

    • Slowly bubble dry carbon dioxide gas through the solution, or alternatively, pour the Grignard solution slowly over crushed dry ice.

    • A viscous precipitate will form.

  • Workup:

    • Once the reaction is complete, slowly add a dilute acid (e.g., HCl) to the reaction mixture to protonate the carboxylate salt and dissolve any remaining magnesium.

    • Transfer the mixture to a separatory funnel.

  • Purification:

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry with an anhydrous drying agent (e.g., MgSO₄), and remove the solvent by rotary evaporation to yield the crude propanoic acid.

    • The crude product can be purified by distillation.

Visualizations

experimental_workflow_oxidation A Setup Reflux Apparatus B Add Acidified Potassium Dichromate A->B C Add 1-Propanol B->C D Heat Under Reflux (20-30 min) C->D E Cool Reaction Mixture D->E F Distill to Separate Product E->F G Purify by Extraction and Final Distillation F->G

Caption: Experimental workflow for the oxidation of 1-propanol.

logical_relationship_grignard cluster_prep Preparation cluster_reaction Reaction Dry_Glassware Flame-Dry Glassware Solution1 Ensure Anhydrous Conditions Dry_Glassware->Solution1 Anhydrous_Solvent Use Anhydrous Solvent Anhydrous_Solvent->Solution1 Start Low Yield or No Reaction Cause1 Wet Reagents/Glassware Start->Cause1 Cause2 Inactive Magnesium Start->Cause2 Cause3 Wurtz Coupling Start->Cause3 Cause1->Solution1 Solution2 Activate Mg with Iodine Cause2->Solution2 Solution3 Slow Halide Addition Cause3->Solution3

Caption: Troubleshooting logic for Grignard reaction issues.

References

removing unreacted starting materials from 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid. Our focus is on the effective removal of unreacted starting materials and other impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in a crude sample of this compound?

A1: Common impurities can include unreacted starting materials such as 2-bromo-4,5-dimethoxybenzaldehyde or related precursors, byproducts from the synthetic route, and residual solvents. The exact nature of the impurities will depend on the specific synthetic pathway employed.

Q2: What are the primary methods for purifying this compound?

A2: The primary purification methods leverage the acidic nature of the carboxylic acid group. These include:

  • Liquid-Liquid Extraction: This is a highly effective method for separating the acidic product from neutral or basic impurities.

  • Recrystallization: This technique is suitable if the product is a solid and a suitable solvent or solvent system can be identified.

  • Column Chromatography: This method separates compounds based on their polarity and is useful for removing impurities with similar acidity to the desired product.

Q3: What are the key physical properties of this compound to consider during purification?

A3: While specific experimental data is not widely available, the key properties to consider are summarized in the table below. The pKa is estimated based on similar structures and is crucial for designing an effective liquid-liquid extraction protocol. The melting point of a purified sample should be sharp; a broad melting range indicates the presence of impurities.

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₃BrO₄-
Molecular Weight 289.12 g/mol -
Appearance Expected to be a solidBased on similar structures
Solubility Moderately soluble in organic solvents, limited solubility in water.[General observation for similar compounds]
pKa (estimated) ~4.5Estimated based on benzoic acid and substituted propanoic acids. This value should be experimentally verified for optimal extraction.
Melting Point Not consistently reported. Similar compounds like 3-(2,5-dimethoxyphenyl)propionic acid melt at 66-69°C, while 3-bromo-3-phenylpropanoic acid melts at 137°C.[1][2] An experimental determination is recommended.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Possible Cause Solution
Low recovery after liquid-liquid extraction. 1. Incorrect pH of the aqueous phase. 2. Insufficient mixing of the two phases. 3. Emulsion formation.1. Ensure the pH of the aqueous base (e.g., NaHCO₃ or NaOH solution) is at least 2 pH units above the pKa of the carboxylic acid to ensure complete deprotonation. When re-acidifying, ensure the pH is at least 2 units below the pKa. 2. Shake the separatory funnel vigorously, venting frequently. 3. Add a small amount of brine (saturated NaCl solution) to break up emulsions.
Product oils out during recrystallization. 1. The solvent is too nonpolar for the compound. 2. The solution is supersaturated. 3. The cooling process is too rapid.1. Add a co-solvent in which the compound is more soluble. 2. Add a small amount of additional hot solvent. 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No crystals form upon cooling. 1. Too much solvent was used. 2. The compound is highly soluble in the chosen solvent at all temperatures.1. Evaporate some of the solvent to concentrate the solution and attempt cooling again. 2. Try adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution at room temperature.
Poor separation on column chromatography. 1. Incorrect solvent system (eluent). 2. Column was not packed properly. 3. Column was overloaded with the crude product.1. Develop an appropriate eluent system using Thin Layer Chromatography (TLC) first. A good starting point is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate), with a small amount of acetic acid (0.5-1%) to suppress deprotonation of the carboxylic acid on the silica gel. 2. Ensure the silica gel is packed uniformly without any air bubbles or cracks. 3. Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight).
Product appears as a smear or streaks on TLC. The carboxylic acid is interacting strongly with the silica gel (an acidic stationary phase).Add a small amount of acetic acid (0.5-1%) to the TLC mobile phase to ensure the carboxylic acid remains in its protonated, less polar form.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This method is highly effective for separating the acidic product from neutral starting materials or byproducts.

Materials:

  • Crude this compound

  • Diethyl ether (or ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate (e.g., 50 mL for 1 g of crude material).

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M NaHCO₃ solution. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Add another portion of 1 M NaHCO₃ solution to the organic layer in the separatory funnel, shake, and separate. Combine the aqueous layers. The organic layer now contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution becomes acidic (pH ~2, check with pH paper). The protonated this compound will precipitate out of the solution.

  • Isolation: If a solid precipitates, collect the pure product by vacuum filtration, wash with cold deionized water, and dry under vacuum. If the product oils out, extract the aqueous solution with two portions of diethyl ether or ethyl acetate.

  • Drying and Evaporation: Combine the organic extracts from the previous step, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol should be optimized by first testing the solubility of the crude product in various solvents on a small scale.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane, or toluene)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. A solvent pair (one solvent in which the compound is soluble and another in which it is not) can also be effective.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Column Chromatography

This method is useful for separating compounds with similar polarities.

Materials:

  • Crude this compound

  • Silica gel

  • Eluent (e.g., a mixture of hexane/ethyl acetate with 0.5% acetic acid)

  • Chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis: Determine the optimal eluent system using TLC. Spot the crude material on a TLC plate and develop it in various solvent mixtures. The ideal eluent should give the product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Pass the eluent through the column and collect fractions in separate tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Visualizations

Purification_Workflow crude_product Crude this compound dissolve Dissolve in Organic Solvent (e.g., Diethyl Ether) crude_product->dissolve extract Liquid-Liquid Extraction with Aqueous Base (e.g., NaHCO₃) dissolve->extract separate_layers Separate Layers extract->separate_layers organic_layer Organic Layer (Contains Neutral Impurities) separate_layers->organic_layer aqueous_layer Aqueous Layer (Contains Deprotonated Product) separate_layers->aqueous_layer acidify Acidify Aqueous Layer (with HCl to pH ~2) aqueous_layer->acidify isolate Isolate Pure Product (Filtration or Extraction) acidify->isolate pure_product Pure this compound isolate->pure_product

Caption: Workflow for the purification of this compound using liquid-liquid extraction.

Troubleshooting_Diagram start Purification Attempt check_purity Check Purity (TLC, Melting Point) start->check_purity is_pure Is Product Pure? check_purity->is_pure success Pure Product Obtained is_pure->success Yes troubleshoot Troubleshoot Issue is_pure->troubleshoot No low_yield Low Yield? troubleshoot->low_yield oiling_out Oiling Out? troubleshoot->oiling_out no_crystals No Crystals? troubleshoot->no_crystals poor_separation Poor Separation? troubleshoot->poor_separation low_yield->troubleshoot Adjust pH / Repeat Extraction oiling_out->troubleshoot Change Solvent / Cool Slowly no_crystals->troubleshoot Concentrate / Add Anti-solvent poor_separation->troubleshoot Optimize TLC / Repack Column

Caption: A logical diagram for troubleshooting common purification issues.

References

Technical Support Center: Purification of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these often-difficult compounds.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your purification experiments.

Chromatography

???+ question "Q1: My polar carboxylic acid shows poor or no retention on a C18 reversed-phase column. What can I do?"

???+ question "Q2: I'm observing significant peak tailing or fronting for my carboxylic acid peak. How can I improve the peak shape?"

Liquid-Liquid Extraction

???+ question "Q3: I am experiencing low recovery of my polar carboxylic acid during liquid-liquid extraction. What are the likely causes and solutions?"

Recrystallization

???+ question "Q4: My polar carboxylic acid is not crystallizing from the solution, or the yield is very low. What should I do?"

Frequently Asked Questions (FAQs)

General

???+ question "Q5: What are the main challenges in purifying polar carboxylic acids?"

Chromatography

???+ question "Q6: When should I choose HILIC over reversed-phase chromatography for purifying a polar carboxylic acid?"

???+ question "Q7: What is the purpose of adding an acid like TFA or formic acid to the mobile phase in reversed-phase HPLC?"

Sample Preparation

???+ question "Q8: Can derivatization help in the purification of polar carboxylic acids?"

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Carboxylic Acid Purification

FeatureReversed-Phase (RP)Hydrophilic Interaction (HILIC)Ion-Exchange (IEX)Mixed-Mode (MM)
Stationary Phase Non-polar (e.g., C18)Polar (e.g., silica, amide)Charged (anion or cation exchanger)Combination of RP and IEX
Mobile Phase Polar (e.g., water/acetonitrile)High organic, low aqueousAqueous buffer with increasing ionic strengthAqueous/organic with buffer
Retention Mechanism Hydrophobic interactionsPartitioning into a water-enriched layer on the stationary phaseElectrostatic interactionsMultiple (hydrophobic and electrostatic)
Best Suited For Moderately polar to non-polar compoundsHighly polar and hydrophilic compoundsIonic and ionizable compoundsComplex mixtures of polar, non-polar, and charged compounds
Common Issues Poor retention of very polar compounds, phase collapseSensitivity to water content in the mobile phaseRequires salt gradients (may not be MS-friendly)Method development can be more complex

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction of a Polar Carboxylic Acid

  • Dissolution: Dissolve the crude sample containing the polar carboxylic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Acid/Base Extraction:

    • Transfer the organic solution to a separatory funnel.

    • To extract the carboxylic acid into an aqueous layer, add a basic aqueous solution (e.g., 1M NaOH or saturated NaHCO₃). The pH of the aqueous layer should be at least 2 units above the pKa of the carboxylic acid.

    • Shake the funnel vigorously, venting frequently. Allow the layers to separate.

    • Drain the lower aqueous layer containing the carboxylate salt into a clean flask.

    • Repeat the extraction of the organic layer with fresh basic solution to ensure complete extraction. Combine the aqueous extracts.

  • Neutralization and Back-Extraction:

    • Cool the combined aqueous extracts in an ice bath.

    • Acidify the aqueous solution by slowly adding a strong acid (e.g., 1M HCl) until the pH is at least 2 units below the pKa of the carboxylic acid. This will precipitate the neutral carboxylic acid if it is a solid.

    • If the carboxylic acid is a liquid or remains dissolved, add a fresh portion of an organic solvent to the flask and transfer the mixture back to the separatory funnel.

    • Extract the neutral carboxylic acid into the organic layer.

    • Separate the organic layer and wash it with brine.

  • Drying and Evaporation:

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified carboxylic acid.

Protocol 2: General Procedure for Recrystallization of a Polar Carboxylic Acid

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the carboxylic acid has high solubility at elevated temperatures and low solubility at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove any residual solvent.

Mandatory Visualizations

experimental_workflow cluster_extraction Liquid-Liquid Extraction start Crude Sample (Polar Carboxylic Acid + Impurities) in Organic Solvent add_base Add Basic Aqueous Solution (e.g., NaOH, NaHCO3) start->add_base separate1 Separate Layers add_base->separate1 aqueous_phase Aqueous Phase (Carboxylate Salt) separate1->aqueous_phase Collect organic_phase1 Organic Phase (Neutral Impurities) separate1->organic_phase1 Discard acidify Acidify Aqueous Phase (e.g., HCl) aqueous_phase->acidify extract_acid Extract with Fresh Organic Solvent acidify->extract_acid separate2 Separate Layers extract_acid->separate2 organic_phase2 Organic Phase (Purified Carboxylic Acid) separate2->organic_phase2 Collect aqueous_waste Aqueous Waste separate2->aqueous_waste Discard dry Dry Organic Phase (e.g., MgSO4) organic_phase2->dry evaporate Evaporate Solvent dry->evaporate end Purified Polar Carboxylic Acid evaporate->end

Caption: Workflow for the purification of a polar carboxylic acid using liquid-liquid extraction.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Poor Retention of Polar Carboxylic Acid in RP-HPLC ph_adjust Lower Mobile Phase pH (add Formic Acid/TFA) start->ph_adjust First Step polar_column Use Polar-Embedded/ End-capped Column ph_adjust->polar_column If retention is still poor hilic Switch to HILIC polar_column->hilic For very polar compounds ion_pair Add Ion-Pairing Reagent hilic->ion_pair Alternative approach mixed_mode Use Mixed-Mode Column ion_pair->mixed_mode For complex mixtures

Caption: Troubleshooting logic for poor retention of polar carboxylic acids in RP-HPLC.

Technical Support Center: Minimizing Di-adduct Formation in Aniline Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in controlling and minimizing di-adduct formation during aniline reactions. The primary focus is on preventing over-alkylation and related side reactions that compromise yield and purity.

Troubleshooting Guides

This section addresses specific issues encountered during aniline reactions in a direct question-and-answer format.

Question 1: My N-alkylation reaction is producing a significant amount of the N,N-dialkylated byproduct. How can I improve the selectivity for the desired mono-N-alkylated product?

Answer: Over-alkylation is the most common challenge in aniline N-alkylation. It occurs because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards further alkylation.[1][2] To enhance selectivity for the mono-alkylated product, several parameters can be optimized:

  • Stoichiometric Control: Use a large excess of aniline relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with the more abundant primary aniline.[1][2] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[1]

  • Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the second alkylation step more significantly than the first, thereby improving selectivity for the mono-alkylation product.[1][2]

  • Solvent Choice: Employing a less polar solvent can help reduce the rate of subsequent alkylation steps.[1] Aprotic solvents are often more efficient for N-alkylation.[1][3]

  • Alkylating Agent Reactivity: The choice of alkylating agent influences the extent of over-alkylation. Highly reactive agents like methyl iodide or benzyl halides are more likely to cause multiple substitutions.[2]

  • Alternative Methods: Reductive amination provides excellent control over mono-alkylation by first forming an imine between the aniline and an aldehyde or ketone, which is then reduced in a separate step.[1]

Question 2: I am observing significant homocoupling of my aniline starting material in a Buchwald-Hartwig cross-coupling reaction. How can this be prevented?

Answer: Aniline homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions.[4] Minimizing this byproduct requires careful optimization of the catalytic system and reaction conditions.

  • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are generally preferred as they promote the desired cross-coupling over self-coupling. Ligands such as BrettPhos, XPhos, and RuPhos have proven effective in minimizing these side reactions.[4] A ligand screening is often necessary to find the optimal choice for specific substrates.[4]

  • Inert Atmosphere: Aniline derivatives can be susceptible to oxidative coupling.[4] Performing the reaction under a strictly inert atmosphere (nitrogen or argon) is crucial to prevent oxidation by atmospheric oxygen.[4]

  • Degassed Solvents: Solvents can contain dissolved oxygen, which promotes oxidative side reactions.[4] It is highly recommended to degas solvents prior to use, either by bubbling with an inert gas or by using the freeze-pump-thaw method for more rigorous applications.[4]

Question 3: My reaction is yielding colored impurities and providing a low yield of the desired product, suggesting oxidative dimerization. What are the primary prevention strategies?

Answer: Anilines are prone to oxidation, which can lead to the formation of colored dimers and oligomers.[4] This is often mediated by air or other oxidizing agents.

  • Work Under an Inert Atmosphere: The most effective strategy is to rigorously exclude oxygen. This involves assembling glassware while hot and cooling it under a stream of nitrogen or argon, and maintaining a positive pressure of inert gas throughout the reaction.[4]

  • Use Degassed Solvents: As mentioned previously, using solvents that have been thoroughly degassed is essential to remove dissolved oxygen, a key contributor to oxidative dimerization.[4]

Frequently Asked Questions (FAQs)

Q1: Why does over-alkylation (di-adduct formation) occur so readily with anilines? A1: The primary reason is the electronic effect of the first alkyl group added to the aniline nitrogen. After the first alkylation, the resulting secondary amine is often more nucleophilic than the primary aniline it was formed from.[1][2] This increased nucleophilicity makes it more reactive towards the alkylating agent than the starting material, leading to a higher rate of the second alkylation and the formation of the N,N-dialkylated di-adduct.[2]

Q2: When should I consider using a protecting group strategy to control aniline reactivity? A2: A protecting group strategy is highly effective in two main scenarios:

  • To Prevent Over-alkylation/Oxidation: By converting the highly reactive amino group into a less reactive amide (e.g., an acetanilide), its nucleophilicity is reduced, preventing over-alkylation and oxidation side reactions.[5][6]

  • To Control Regioselectivity: The strongly activating -NH2 group can lead to poly-substitution in electrophilic aromatic substitution reactions (e.g., halogenation, nitration).[6] Converting it to an amide group moderates its activating effect and the steric bulk of the protecting group can be used to favor para-substitution over ortho-substitution.[5][6] The protecting group can be easily removed via hydrolysis after the desired reaction is complete.[5]

Q3: What is reductive amination, and how does it offer better control for selective mono-alkylation? A3: Reductive amination is a powerful method for forming amines that offers excellent control over the degree of alkylation.[1] It typically involves two main steps:

  • Imine Formation: The aniline reacts with an aldehyde or ketone to form an imine (or Schiff base). This reaction is often reversible.

  • Reduction: The resulting imine is then reduced to the corresponding secondary amine using a suitable reducing agent (e.g., sodium borohydride, or H2 with a catalyst like Pd/C).[1][7] This method inherently favors mono-alkylation because the imine intermediate does not readily react further with another aldehyde/ketone molecule. This prevents the formation of di-adducts, making it a preferred method for synthesizing secondary anilines with high selectivity.[8]

Data Presentation

Quantitative data from various studies are summarized below to illustrate the impact of different reaction parameters on selectivity.

Table 1: Effect of Reaction Parameters on N-Alkylation Selectivity

Parameter Condition to Favor Mono-alkylation Rationale Reference(s)
Stoichiometry Large excess of aniline (e.g., 3:1 ratio of amine to alkylating agent) Increases the probability of the alkylating agent reacting with the more abundant primary amine. [1][2][9]
Temperature Lower reaction temperature Reduces the rate of the second alkylation step, which often has a higher activation energy. [1][2]
Solvent Less polar, aprotic solvents Can slow down the rate of the second and third alkylation steps. [1][3]

| Leaving Group | Less reactive alkylating agents (e.g., chlorides vs. iodides) | Slower reaction kinetics allow for better control, reducing the likelihood of multiple substitutions. |[1] |

Table 2: Influence of Catalyst Loading on Aniline Selectivity in Nitrobenzene Hydrogenation at Elevated Temperatures

Catalyst Pd Loading (wt%) Reaction Temp (°C) Aniline Selectivity (%) Key Byproducts Reference(s)
GU-1 5.0 60 88 Over-hydrogenated products (Cyclohexylamine, N-cyclohexylaniline) [10][11]
GU-1 5.0 180 35 Over-hydrogenated products (Cyclohexylamine, N-cyclohexylaniline) [10][11]
GU-2 0.3 60 97 Over-hydrogenated products (Cyclohexylamine, N-cyclohexylaniline) [10][11]
GU-2 0.3 180 68 Over-hydrogenated products (Cyclohexylamine, N-cyclohexylaniline) [10][11]

Note: This data shows that a lower palladium loading on the support favors higher aniline selectivity and reduces the formation of over-hydrogenated byproducts at elevated temperatures.[7][10][11]

Experimental Protocols

Protocol 1: N-Acetylation of Aniline (Protecting Group Strategy) This protocol describes the protection of the aniline amino group as an acetanilide to moderate its reactivity.[5]

  • Dissolution: Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid in a suitable flask.

  • Preparation of Base: In a separate beaker, prepare a solution of 16 g of sodium acetate in 50 mL of water.

  • Reaction Initiation: Cool the aniline hydrochloride solution in an ice bath. Add 14 mL of acetic anhydride to the cooled solution.

  • Addition of Base: Immediately after adding the acetic anhydride, add the sodium acetate solution and stir the mixture vigorously.

  • Precipitation: The acetanilide product will precipitate as a white solid.

  • Isolation: Collect the product by vacuum filtration and wash it thoroughly with cold water. Dry the product before proceeding to the next reaction step.

Protocol 2: General Procedure for Ligand Screening to Minimize Homocoupling This protocol outlines a parallel synthesis approach to identify the optimal ligand for a Buchwald-Hartwig amination reaction to suppress the formation of aniline homocoupling byproducts.[4]

  • Setup: Arrange several small-scale reaction vials. To each vial, add the palladium precursor (e.g., Pd2(dba)3), the aryl halide substrate, the aniline substrate, and the base (e.g., NaOtBu or Cs2CO3) under an inert atmosphere.

  • Ligand Addition: To each individual vial, add a different bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos, RuPhos). The ligand is typically used at 1-5 mol% relative to the palladium catalyst.

  • Reaction: Add degassed solvent to each vial, seal them, and place them in a preheated reaction block or oil bath set to the desired temperature.

  • Monitoring: Stir the reactions for a set period. Monitor the progress and byproduct formation by taking aliquots and analyzing them using TLC, GC, or LC-MS.

  • Analysis: Compare the ratio of the desired cross-coupled product to the aniline homocoupling byproduct for each ligand to determine the most effective one for the specific substrate combination.

Protocol 3: Reductive Amination of a Nitroarene with an Aldehyde This protocol describes a one-pot synthesis of a secondary aniline from a nitroarene, where the nitro group is first reduced to an amine, which then undergoes reductive amination.[7]

  • Reactor Setup: To a high-pressure autoclave, add the nitroarene (1.0 eq.), the aldehyde (1.2 eq.), a heterogeneous catalyst (e.g., 5 mol% Pd/C), and a suitable solvent (e.g., isopropanol).

  • Phase 1 (Nitro Reduction & Imine Formation): Seal the reactor, purge it with H2 gas, and then pressurize to 1.5 bar H2. Heat the reaction mixture to 40°C and stir for 4 hours.

  • Phase 2 (Imine Reduction): Increase the reactor temperature to 80°C and the H2 pressure to 5 bar. Continue stirring and monitor the reaction until completion.

  • Workup: After cooling and carefully venting the reactor, filter off the catalyst. Remove the solvent under reduced pressure and purify the crude product by flash column chromatography or distillation.

Visual Guides

Troubleshooting_Workflow start High Di-Adduct Formation Observed q_reaction_type What type of reaction? start->q_reaction_type n_alkylation N-Alkylation q_reaction_type->n_alkylation  N-Alkylation cross_coupling Cross-Coupling (e.g., Buchwald-Hartwig) q_reaction_type->cross_coupling Cross-Coupling   check_stoichiometry Check Stoichiometry: Is Aniline in large excess? n_alkylation->check_stoichiometry adjust_stoichiometry Increase Aniline:Alkylating Agent Ratio (e.g., >3:1) check_stoichiometry->adjust_stoichiometry No check_temp Check Temperature: Is it as low as feasible? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp No check_solvent Check Solvent: Is it non-polar/aprotic? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Switch to a less polar solvent check_solvent->change_solvent No consider_reductive_amination Consider Alternative Method: Reductive Amination check_solvent->consider_reductive_amination Yes change_solvent->consider_reductive_amination check_ligand Check Ligand: Is it bulky and e- rich? cross_coupling->check_ligand screen_ligands Screen Ligands (e.g., XPhos, BrettPhos) check_ligand->screen_ligands No / Unsure check_atmosphere Check Atmosphere: Is it fully inert? check_ligand->check_atmosphere Yes screen_ligands->check_atmosphere use_inert Ensure rigorous inert atmosphere (N2 or Ar) check_atmosphere->use_inert No Reaction_Pathway aniline Aniline (Primary Amine) inv1 aniline->inv1 alkyl_halide Alkylating Agent (R-X) alkyl_halide->inv1 inv2 alkyl_halide->inv2 mono_adduct Mono-alkylated Aniline (Secondary Amine) DESIRED PRODUCT mono_adduct->inv2 di_adduct Di-alkylated Aniline (Tertiary Amine) DI-ADDUCT inv1->mono_adduct  k1 inv2->di_adduct  k2 (Often k2 > k1) Protecting_Group_Workflow start Aniline protect Step 1: Protect (e.g., Acetylation) start->protect protected_aniline Protected Aniline (e.g., Acetanilide) - Less Nucleophilic - Moderately Activating protect->protected_aniline react Step 2: Perform Desired Reaction (e.g., Nitration, Alkylation) protected_aniline->react functionalized Functionalized Protected Aniline react->functionalized deprotect Step 3: Deprotect (e.g., Hydrolysis) functionalized->deprotect final_product Final Mono-Functionalized Aniline Product deprotect->final_product

References

Technical Support Center: Resolving Complex Mixtures in Pharmaceutical Precursor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification and analysis of complex mixtures during the synthesis of pharmaceutical precursors.

Flash Chromatography Troubleshooting Guide

Flash chromatography is a primary tool for purification. Below are common issues and their solutions.

Q1: My compound won't elute from the column.

A1: This can be due to several factors:

  • Compound Decomposition: The compound may be unstable on silica gel. Test for stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if degradation occurs.[1] If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]

  • Incorrect Solvent System: You might be using a solvent system that is not polar enough. Double-check the solvent composition.[1]

  • Compound Eluted in the Solvent Front: Your compound might be very nonpolar and eluted with the initial solvent flush. Check the first few fractions.[1]

  • Dilute Fractions: The compound may have eluted, but at a concentration too low to detect. Concentrate the fractions where you expect your compound to be and re-analyze.[1]

Q2: My compound streaks on the TLC plate and gives poor separation in the column.

A2: Streaking often indicates strong interaction with the stationary phase, especially with acidic or basic compounds.

  • Modify the Mobile Phase: Add a small amount of a modifier to the eluent. For acidic compounds, add acetic acid. For basic compounds, add triethylamine.[2]

  • Use a More Polar Solvent System: This can help to move the compound more effectively.[2]

Q3: All my fractions are mixed, even with a good Rf difference on TLC.

A3: This could be due to a few reasons:

  • Compound Degradation on Silica: As mentioned before, the compound might be degrading during the column run, leading to a mixture of the desired product and its degradation products in all fractions.[1]

  • Poor Column Packing: Uneven packing can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation.[3] Ensure the column is packed uniformly without air pockets.[3]

  • Inappropriate Solvent Choice: Even with a good Rf, if one compound dissolves well in the eluent and the other does not, it can lead to poor separation. Try to find a solvent system that dissolves all components well.[1]

Flash Chromatography Workflow

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis TLC 1. TLC Analysis (Rf ~0.3) Solvent 2. Select Solvent System TLC->Solvent Column 3. Pack Column Solvent->Column Load 4. Load Sample Column->Load Elute 5. Elute with Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions Analyze->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate

Caption: A typical workflow for flash column chromatography.

Crystallization & Recrystallization FAQs

Crystallization is a powerful purification technique but can present its own set of challenges.[4]

Q1: Why is my compound "oiling out" instead of crystallizing?

A1: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is supersaturated.[2] To resolve this, try using a lower boiling point solvent or cooling the solution more slowly to prevent rapid supersaturation.[5]

Q2: How can I improve the purity and crystal size of my product?

A2: The rate of cooling and the level of supersaturation are key factors.

  • Slow Cooling: Allow the solution to cool to room temperature slowly, and then place it in a cool bath. Slow cooling promotes the formation of larger, purer crystals.[5][6]

  • Maintain Low Supersaturation: This encourages larger crystal growth and improves purity.[6]

  • Digestion (Ostwald Ripening): This process involves larger crystals growing at the expense of smaller ones, which can improve overall crystal size and purity.[6] This can sometimes be achieved by gently warming and cooling the solution.

Q3: My recrystallized product has a low yield. How can I improve it?

A3: Low yield can result from using too much solvent or premature crystallization.

  • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Prevent Premature Crystallization: Ensure any filtration of the hot solution is done quickly and with pre-heated glassware to prevent the product from crystallizing on the filter paper.[7]

  • Controlled Cooling: As mentioned, slow cooling can also help maximize the recovery of the crystallized product.[6]

Recrystallization Troubleshooting Logic

Recrystallization_Troubleshooting Start Problem with Recrystallization OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield LowPurity Low Purity Start->LowPurity Sol_Oiling Use lower boiling point solvent Cool solution more slowly OilingOut->Sol_Oiling Sol_Yield Use minimum amount of hot solvent Pre-heat filtration apparatus LowYield->Sol_Yield Sol_Purity Cool solution slowly Ensure complete dissolution of impurities LowPurity->Sol_Purity

Caption: Troubleshooting common recrystallization issues.

Chiral Resolution and Diastereomer Separation

The separation of enantiomers and diastereomers is a critical step in the synthesis of many pharmaceutical precursors.

Q1: What are the primary methods for resolving a racemic mixture?

A1: Several techniques are commonly used:

  • Diastereomeric Salt Formation: A racemic mixture is reacted with a chiral resolving agent to form diastereomers, which have different physical properties (like solubility) and can be separated by crystallization.[8][9]

  • Chiral Chromatography: This method uses a chiral stationary phase (CSP) in techniques like HPLC or SFC to separate enantiomers.[8][9]

  • Enzymatic Resolution: Enzymes are used to selectively react with one enantiomer, allowing for its separation.[8][9]

Q2: My diastereomers are difficult to separate by column chromatography.

A2: Diastereomers can have very similar retention times.

  • Optimize Chromatography Conditions: For flash chromatography, stacking columns can improve resolution.[10][11] In HPLC, adjusting the mobile phase composition, pH, temperature, or changing the stationary phase can improve separation.[12]

  • Recrystallization: Since diastereomers have different physical properties, recrystallization can be an effective method for their separation.[11]

Comparison of Chiral Resolution Techniques
TechniquePrincipleAdvantagesDisadvantages
Diastereomeric Salt Formation Reaction with a chiral resolving agent to form diastereomers with different physical properties.[8][9]Scalable, uses standard equipment.[13][14]Requires a suitable resolving agent, may require multiple recrystallizations.[13]
Chiral Chromatography (HPLC/SFC) Differential interaction of enantiomers with a chiral stationary phase.[8][9]High resolution, applicable to small quantities.[8]Can be expensive for large-scale separations.
Enzymatic Resolution Selective enzymatic reaction with one enantiomer.[8][9]High selectivity, mild reaction conditions.[8]Enzyme selection can be challenging, may not be applicable to all substrates.

Analytical Techniques for Complex Mixtures

Q1: How can I analyze a complex reaction mixture without separating the components first?

A1: NMR spectroscopy is a powerful tool for analyzing mixtures. Techniques like TOCSY and HMBC can help identify the components of a complex mixture without physical separation.[15] Diffusion-ordered spectroscopy (DOSY) can also distinguish components based on their different sizes and shapes.[16]

Q2: What is the best way to identify unknown impurities in my sample?

A2: High-resolution mass spectrometry (HRMS), often coupled with gas or liquid chromatography (GC-MS or LC-MS), is highly effective for identifying and characterizing impurities. HRMS provides accurate mass measurements, which can help determine the elemental composition of unknown compounds. Tandem mass spectrometry (MS/MS) can provide structural information for unambiguous identification.[17]

Analytical Technique Selection Pathway

Analytical_Pathway Start Need to Analyze a Complex Mixture Question1 Is separation necessary before analysis? Start->Question1 Question2 Are there unknown impurities to identify? Question1->Question2 Yes NMR Use NMR techniques (TOCSY, HMBC, DOSY) Question1->NMR No LCMS Use LC-MS or GC-MS with HRMS Question2->LCMS Yes HPLC Use HPLC for quantification of known components Question2->HPLC No

Caption: Decision pathway for selecting an analytical technique.

Experimental Protocols

Protocol 1: General Flash Column Chromatography
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. The ideal Rf value for the target compound is approximately 0.3.[2]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent, ensuring there are no air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of solvent and load it onto the top of the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel before loading.[2]

  • Elution: Elute the column with the chosen solvent system, applying positive pressure to increase the flow rate.[2]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[2]

Protocol 2: General Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is soluble when hot but sparingly soluble when cold.[7]

  • Dissolution: Add the minimum amount of hot solvent to the impure compound until it is completely dissolved.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.[5]

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[5]

  • Crystal Collection and Washing: Collect the crystals by filtration and wash them with a small amount of cold solvent.[7]

  • Drying: Dry the crystals to remove any remaining solvent.[7]

Protocol 3: HPLC Sample Preparation
  • Weighing: Accurately weigh an appropriate amount of the sample.[12]

  • Dissolution: Dissolve the sample in a solvent that is compatible with the initial mobile phase conditions.[12]

  • Sonication: If necessary, sonicate the solution for 5-10 minutes to aid dissolution.[12]

  • Dilution: Dilute the stock solution to the desired final concentration.[12]

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter into an HPLC vial.[12]

References

stability issues of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential stability issues of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid during storage and experimentation. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: Based on its chemical structure, the primary stability concerns for this compound include susceptibility to:

  • Hydrolysis: The carboxylic acid group can react with water, especially under acidic or basic conditions, although it is generally stable.

  • Oxidation: The electron-rich dimethoxybenzene ring may be susceptible to oxidation, potentially leading to the formation of colored degradation products.[1]

  • Photodegradation: Aromatic compounds can be sensitive to light, which may induce degradation.

  • Debromination: The bromo substituent on the aromatic ring could potentially be removed under certain reductive conditions or upon exposure to specific catalysts.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, it is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place. Inert gas blanketing (e.g., with argon or nitrogen) can further protect against oxidation.

Q3: How can I detect degradation of my this compound sample?

A3: Degradation can be monitored by a change in the physical appearance of the solid (e.g., color change, clumping) or by analytical techniques. The most reliable method is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[2][3]

Q4: Are there any known incompatible materials to avoid during storage or experiments?

A4: Avoid storing the compound with strong oxidizing agents, strong bases, and potent reducing agents. Contact with certain metals should also be evaluated, as they can catalyze degradation reactions.

Troubleshooting Guides

Issue 1: Discoloration of the solid compound upon storage.
  • Possible Cause: Oxidation of the phenyl ring or other light-induced degradation.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container, protected from light and moisture.

    • Inert Atmosphere: If discoloration persists, consider storing the compound under an inert atmosphere (argon or nitrogen).

    • Purity Check: Analyze the discolored sample by HPLC to identify and quantify any degradation products.

Issue 2: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of the compound fresh for each experiment from a solid that has been properly stored.

    • Stability in Media: Assess the stability of the compound in your specific assay buffer or cell culture medium over the time course of your experiment. This can be done by incubating the compound in the medium and analyzing samples by HPLC at different time points.

    • pH and Temperature Control: Be mindful of the pH and temperature of your experimental conditions, as they can influence the rate of degradation.

Issue 3: Appearance of unexpected peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products during sample preparation or analysis.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that the solvent used to dissolve the sample is pure and does not promote degradation. Avoid prolonged exposure of the sample solution to light or elevated temperatures before injection.

    • Method Specificity: Verify that your HPLC method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products. This may require performing forced degradation studies to generate these products.[4][5]

Quantitative Data Summary

Storage ConditionTime PointAssay (% of Initial)Total Impurities (%)Appearance
25°C / 60% RH0 Months99.80.2White Powder
3 Months99.50.5White Powder
6 Months99.10.9Off-white Powder
40°C / 75% RH1 Month98.51.5Off-white Powder
3 Months97.22.8Yellowish Powder
6 Months95.05.0Yellow Powder
Photostability (ICH Q1B)1.2 million lux hours96.53.5Light Yellow Powder

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating analytical method.[4][5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., 0.1 mg/mL in the mobile phase) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize the acidic and basic samples, and dilute to a suitable concentration for HPLC analysis.

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to assess the stability of this compound. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) % B
    0 30
    20 80
    25 80
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

Visualizations

logical_relationship Troubleshooting Logic for Compound Instability start Inconsistent Experimental Results or Visible Degradation Observed check_storage Verify Storage Conditions (Cool, Dark, Dry, Sealed) start->check_storage check_solution Assess Solution Stability (Fresh Preparation, Assay Medium) start->check_solution hplc_analysis Perform HPLC Purity Analysis check_storage->hplc_analysis check_solution->hplc_analysis no_degradation No Degradation Detected hplc_analysis->no_degradation Purity > 99% degradation_detected Degradation Detected hplc_analysis->degradation_detected Purity < 99% or New Peaks troubleshoot_experimental Troubleshoot Other Experimental Parameters (e.g., Reagents, Cell Viability) no_degradation->troubleshoot_experimental optimize_storage Optimize Storage (Inert gas, Lower Temperature) degradation_detected->optimize_storage modify_protocol Modify Experimental Protocol (e.g., Shorter Incubation, Fresh Solutions) degradation_detected->modify_protocol

Caption: Troubleshooting workflow for stability issues.

experimental_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (0.1 M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (70°C, Solid) stress_conditions->thermal photo Photostability (ICH Q1B) stress_conditions->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC Analysis sampling->analysis data_analysis Data Analysis and Degradation Pathway ID analysis->data_analysis

Caption: Workflow for forced degradation studies.

signaling_pathway Potential Degradation Pathways parent 3-(2-Bromo-4,5-dimethoxyphenyl) propanoic acid hydrolysis Hydrolysis parent->hydrolysis oxidation Oxidation parent->oxidation photolysis Photolysis parent->photolysis debromination Debromination parent->debromination hydrolysis_prod Ester or Salt Formation (minor pathway) hydrolysis->hydrolysis_prod oxidation_prod Quinone-type Structures or Ring Opening Products oxidation->oxidation_prod photolysis_prod Various Photodegradants photolysis->photolysis_prod debromination_prod 3-(4,5-Dimethoxyphenyl) propanoic acid debromination->debromination_prod

References

how to avoid decomposition of bromo-phenylpropanoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Bromo-Phenylpropanoic Acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, storage, and use of bromo-phenylpropanoic acids to minimize decomposition and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary bromo-phenylpropanoic acids used in research?

The most commonly encountered isomers in laboratory settings are 2-bromo-3-phenylpropanoic acid and 3-bromo-3-phenylpropanoic acid, along with 2,3-dibromo-3-phenylpropanoic acid, which is often an intermediate or product in the synthesis starting from cinnamic acid.[1][2]

Q2: What are the main causes of decomposition for bromo-phenylpropanoic acids?

The primary cause of degradation for bromo-phenylpropanoic acids is exposure to water and other nucleophilic or basic substances. The bromine atom, particularly when at the benzylic position (as in 3-bromo-3-phenylpropanoic acid), is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions.

Q3: What are the major decomposition pathways?

There are two main decomposition pathways for bromo-phenylpropanoic acids:

  • Hydrolysis (Nucleophilic Substitution): In the presence of water, the bromine atom is replaced by a hydroxyl group. For 3-bromo-3-phenylpropanoic acid, this reaction is facilitated by the stability of the resulting benzylic carbocation intermediate and is likely to proceed via an SN1 mechanism. The primary product of this pathway is 3-hydroxy-3-phenylpropanoic acid.

  • Dehydrobromination (Elimination): Under basic conditions, a molecule of hydrogen bromide (HBr) is eliminated to form a carbon-carbon double bond, yielding cinnamic acid or its isomers. This reaction is a competing pathway to hydrolysis.

Q4: How can I detect decomposition in my sample?

Decomposition can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to separate the parent bromo-phenylpropanoic acid from its more polar degradation products like 3-hydroxy-3-phenylpropanoic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals or changes in the integration of existing signals in the 1H or 13C NMR spectrum can indicate the presence of degradation products.

  • Melting Point: A broadened and depressed melting point range compared to the pure compound is a common indicator of impurities, including decomposition products.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of bromo-phenylpropanoic acids.

Problem Potential Cause Recommended Solution
Low or broad melting point of a synthesized batch. Presence of impurities, including residual starting materials or decomposition products.Recrystallize the product from a suitable anhydrous solvent, such as dry carbon disulfide.[3] Ensure all glassware is thoroughly dried before use.
Unexpected peaks in HPLC or NMR analysis. Decomposition of the compound in the analytical sample solution.Prepare analytical solutions fresh in an appropriate anhydrous solvent immediately before analysis. If an aqueous mobile phase is necessary for HPLC, minimize the time the sample is in solution before injection.
Loss of starting material in a reaction. Decomposition of the bromo-phenylpropanoic acid under the reaction conditions (e.g., presence of water, basic reagents).Ensure all reactants and solvents are anhydrous. If a basic reagent is required, consider adding it at a low temperature to control the rate of potential elimination reactions.
Oily or discolored appearance of the solid compound. Gradual decomposition due to improper storage.Store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from light.

Experimental Protocols

To minimize decomposition, it is crucial to adhere to strict experimental protocols for the handling and storage of bromo-phenylpropanoic acids.

Protocol 1: General Storage of Bromo-Phenylpropanoic Acids
  • Container: Store the compound in a tightly sealed, amber glass vial to protect it from moisture and light.

  • Atmosphere: For long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace air and moisture.

  • Temperature: Store the vial in a cool, dry place, such as a desiccator at room temperature or in a refrigerator.

  • Incompatibilities: Keep the compound away from strong oxidizing agents and bases.

Protocol 2: Preparation of Solutions for Analysis (NMR, HPLC)
  • Solvent Selection: Choose a high-purity, anhydrous deuterated solvent for NMR (e.g., CDCl3, DMSO-d6) or an appropriate HPLC-grade solvent.

  • Glassware: Ensure all glassware (vials, syringes, etc.) is thoroughly dried, for instance, by oven-drying or flame-drying under vacuum.

  • Preparation Time: Prepare the solution immediately before the analysis to minimize the time the compound is in a dissolved state.

  • Filtering: If filtration is necessary, use a syringe filter compatible with the chosen organic solvent.

Protocol 3: Use in Chemical Reactions
  • Anhydrous Conditions: All reactions should be carried out under strictly anhydrous conditions. Use oven-dried or flame-dried glassware and anhydrous solvents.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the ingress of atmospheric moisture.

  • Temperature Control: If the reaction involves nucleophiles or bases, maintain a low temperature (e.g., 0 °C or below) to control the rate of substitution or elimination reactions.

  • Work-up: During the reaction work-up, use anhydrous drying agents (e.g., Na2SO4, MgSO4) to remove any traces of water from the organic phase.

Data Presentation

Condition Solvent Temperature pH Expected Stability (Qualitative Half-life)
1Anhydrous Dichloromethane25°CN/AVery Long
2Water25°C7Short
3Water4°C7Moderate
4Water25°C3Moderate
5Water25°C10Very Short

Visualizations

The following diagrams illustrate the key decomposition pathways and a recommended workflow to minimize degradation.

DecompositionPathways BPA Bromo-phenylpropanoic Acid HPPA Hydroxy-phenylpropanoic Acid BPA->HPPA Hydrolysis (H₂O) Sₙ1 / Sₙ2 CA Cinnamic Acid BPA->CA Dehydrobromination (Base) E1 / E2

Caption: Major decomposition pathways for bromo-phenylpropanoic acids.

ExperimentalWorkflow cluster_storage Storage cluster_handling Handling & Use cluster_analysis Analysis storage Store in Tightly Sealed Amber Vial under Inert Gas (Cool, Dry, Dark) prep Use Anhydrous Solvents and Dry Glassware storage->prep fresh Prepare Solutions Fresh Before Use prep->fresh temp Maintain Low Temperature with Bases/Nucleophiles prep->temp analysis Immediate Analysis (HPLC, NMR) fresh->analysis temp->analysis

Caption: Recommended workflow to minimize decomposition.

References

Technical Support Center: Optimizing Recrystallization of Substituted Propanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful recrystallization of substituted propanoic acids, such as ibuprofen and naproxen.

Frequently Asked Questions (FAQs)

Q1: What are the criteria for a good single-solvent system for recrystallizing substituted propanoic acids?

A good solvent for recrystallization should meet several key criteria[1][2][3]:

  • High-Temperature Solubility: The propanoic acid derivative should be very soluble in the solvent at or near its boiling point.

  • Low-Temperature Insolubility: The compound should be poorly soluble in the same solvent at low temperatures (e.g., in an ice bath) to allow for maximum crystal recovery[1][2].

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (so they are removed with the mother liquor).

  • Chemical Inertness: The solvent must not react with the compound being purified[1].

  • Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out"[2][3].

  • Volatility: A relatively low boiling point (often under 100°C) is preferred, as it allows the solvent to be easily removed from the purified crystals[3].

Q2: When is it appropriate to use a two-solvent (binary) system?

A binary solvent system is useful when no single solvent meets all the necessary criteria. This situation often arises when a compound is too soluble in some solvents and not soluble enough in others, even when hot[4]. The system consists of two miscible liquids:

  • A "good" or "soluble" solvent in which the propanoic acid is highly soluble.

  • A "poor" or "anti-solvent" in which the propanoic acid is poorly soluble[1].

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the careful addition of the "poor" solvent until the solution becomes cloudy (saturated). A few more drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly[5][6].

Q3: How does solvent choice affect the crystal habit of substituted propanoic acids like ibuprofen?

The choice of solvent can significantly influence the crystal's shape and size (habit), which in turn affects properties like flowability, bulk density, and dissolution rate. For ibuprofen, crystallization from solvents with a high hydrogen bonding solubility parameter (δH), such as C1 to C3 alkanols (methanol, ethanol), produces more equant (cube or sphere-like) crystals.[7][8] These crystals generally have better flow characteristics and higher bulk density compared to the needle-like crystals obtained from non-polar solvents like hexane[7][9].

Q4: Can acidic or basic functionalities be leveraged during recrystallization?

Yes. For acidic compounds like substituted propanoic acids, crystallization can be manipulated by forming a salt. For instance, the compound can be dissolved in an aqueous base (like sodium hydroxide or ammonia) to form a soluble salt.[5][10] After treating the solution to remove insoluble impurities (e.g., with activated carbon), the free acid can be precipitated by adding a strong acid, followed by recrystallization from a suitable organic solvent system. This process is particularly effective for removing neutral or basic impurities[5].

Troubleshooting Guide

Q1: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[4][11]

Solutions:

  • Reheat and Add More Solvent: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to lower the saturation point, then allow it to cool much more slowly[11].

  • Change Solvents: Select a new solvent with a lower boiling point[3].

  • Use a Solvent Pair: If using a binary system, you may have added too much of the "poor" solvent. Reheat to redissolve the oil, add more of the "good" solvent, and cool slowly.

  • Lower the Cooling Temperature: For low-melting compounds, ensure the cooling bath temperature is well below the compound's melting point.

Q2: I am not getting any crystals, even after cooling the solution in an ice bath. What went wrong?

This is a common issue that can arise from several factors.

Solutions:

  • Too Much Solvent: This is the most frequent cause.[11][12] If an excessive amount of solvent was used, the solution may not be supersaturated upon cooling. The remedy is to evaporate some of the solvent by gently heating the solution and then attempting to cool it again[11].

  • Induce Crystallization: The solution might be supersaturated but requires a nucleation site to begin crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. This creates microscopic imperfections where crystals can form.

    • Seed Crystals: If available, add a tiny, pure crystal of the compound to the cooled solution. This provides a template for crystal growth.

  • Insufficient Cooling: Ensure the solution has been cooled for a sufficient amount of time at a low enough temperature. Some compounds crystallize slowly[4].

Q3: My final product has a low yield. How can I improve it?

A yield of 100% is never possible due to the compound's finite solubility in the cold solvent.[12] However, significant losses can be minimized.

Causes & Solutions:

  • Excessive Solvent: Using the absolute minimum amount of hot solvent is critical. Too much solvent will retain more of your product in the mother liquor[2][12].

  • Premature Crystallization: If crystals form during hot filtration, product is lost. To prevent this, use a pre-heated funnel and flask and add a slight excess of solvent before filtering, which can be evaporated later.

  • Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of your product[2].

  • Excessive Washing: When washing the collected crystals, use a minimal amount of ice-cold solvent. Using warm solvent or too much solvent will redissolve some of the product[12].

Q4: The melting point of my recrystallized product is still low/broad, indicating impurities. What can I do?

This suggests that the chosen solvent system did not effectively separate the impurities from your target compound.

Solutions:

  • Review Solvent Choice: The impurities may have similar solubility characteristics to your product in the chosen solvent. A different solvent or solvent pair may be necessary. For example, if a non-polar impurity is present, switching to a more polar solvent system might leave the impurity behind in the mother liquor.

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient for highly impure samples. Repeating the process with the once-recrystallized material can significantly improve purity.

  • Decolorize with Carbon: If the impurities are colored, add a small amount of activated carbon to the hot solution before filtration. The carbon adsorbs colored impurities, which are then removed during the hot filtration step. Be cautious not to add too much, as it can also adsorb some of the desired product.

Data Presentation: Solvent Systems for Ibuprofen

The following table summarizes the solubility of ibuprofen in various solvent systems, which is a critical factor in selecting an appropriate recrystallization method.

Solvent SystemTemperature (°C)Solubility (g/100mL)CommentsReference
Ethanol (Absolute)10~25High solubility even at lower temperatures, suggesting cooling crystallization may have moderate yields.[13]
Ethanol (Absolute)40~100Excellent solubility at higher temperatures.[13]
Aqueous Ethanol (90% EtOH)10~20Adding a small amount of water can decrease solubility, potentially improving yield upon cooling.[13]
Aqueous Ethanol (50% EtOH)40Phase SeparationAt this concentration and temperature, two liquid layers form, making it unsuitable for standard crystallization.[13]
Acetone + Water27 - 40Varies with ratioWater acts as an antisolvent. This system is suitable for antisolvent crystallization techniques.[14]
MethanolNot specifiedHighMethanol is a good solvent for ibuprofen and can produce equant crystals with good flow properties.[7][8]
Hexane / HeptaneNot specifiedLowIbuprofen has low solubility in these non-polar solvents, which tend to produce needle-like crystals.[7][9]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying a substituted propanoic acid using a single solvent.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring or swirling. Continue adding the solvent in small portions until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This step is crucial to remove solid impurities without allowing the desired compound to crystallize prematurely.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and allow them to air dry completely or dry in a vacuum oven.

Protocol 2: Selecting an Optimal Solvent System

This protocol provides a systematic approach to identifying a suitable solvent or solvent pair through small-scale trials.

  • Initial Screening (Single Solvents):

    • Place approximately 20-30 mg of the crude propanoic acid into several small test tubes.

    • To each tube, add ~0.5 mL of a different candidate solvent (e.g., water, ethanol, ethyl acetate, hexane).

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the compound at this stage[15].

    • Heat the tubes that still contain solid in a hot water bath. If the solid dissolves completely, the solvent is a potential candidate. If it remains insoluble, it is unsuitable as a single solvent[15].

    • Cool the tubes where the solid dissolved upon heating. The best solvent is the one that produces an abundant quantity of crystals upon cooling[2].

  • Testing Solvent Pairs (if no single solvent is ideal):

    • Select a "good" solvent in which the compound was highly soluble and a "poor" solvent in which it was insoluble. The two solvents must be miscible.

    • In a test tube, dissolve a small amount of the crude solid in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise to the hot solution until it becomes persistently cloudy.

    • Add a few drops of the "good" solvent to make the solution clear again.

    • Allow the solution to cool slowly and observe crystal formation. Adjust solvent ratios as needed to optimize crystal yield and quality.

Visualizations

Workflow for Solvent System Selection

Solvent_Selection_Workflow start Start: Crude Propanoic Acid test_solvents Test solubility in various single solvents at RT start->test_solvents is_soluble_rt Is it soluble at room temp? test_solvents->is_soluble_rt heat_solvent Heat to boiling is_soluble_rt->heat_solvent No reject_rt Reject Solvent: Too soluble is_soluble_rt->reject_rt Yes is_soluble_hot Is it soluble when hot? heat_solvent->is_soluble_hot cool_solution Cool solution to 0°C is_soluble_hot->cool_solution Yes reject_hot Reject Solvent: Not soluble enough is_soluble_hot->reject_hot No crystals_form Do crystals form? cool_solution->crystals_form reject_cool Reject Solvent: Poor recovery crystals_form->reject_cool No accept Accept as Single Solvent crystals_form->accept Yes try_pair No ideal single solvent found. Proceed to test solvent pairs. reject_rt->try_pair reject_hot->try_pair reject_cool->try_pair

Caption: A decision workflow for selecting a suitable recrystallization solvent.

General Recrystallization Protocol Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Purification cluster_crystallization Step 3: Crystallization cluster_collection Step 4: Collection & Drying dissolve Dissolve crude solid in minimum hot solvent check_insoluble Insoluble impurities present? dissolve->check_insoluble hot_filter Perform hot filtration check_insoluble->hot_filter Yes cool_slowly Cool solution slowly to room temperature check_insoluble->cool_slowly No hot_filter->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filter Collect crystals via vacuum filtration ice_bath->vacuum_filter wash Wash with ice-cold solvent vacuum_filter->wash dry Dry crystals wash->dry product Pure Crystalline Product dry->product

Caption: Standard experimental workflow for purifying solids by recrystallization.

Troubleshooting Common Recrystallization Issues

Troubleshooting_Workflow start Problem Encountered problem What is the issue? start->problem no_crystals No Crystals Formed problem->no_crystals No Crystals oiling_out Compound Oiled Out problem->oiling_out Oiling Out low_yield Yield is Very Low problem->low_yield Low Yield solution_no_crystals 1. Evaporate excess solvent. 2. Scratch flask inner wall. 3. Add a seed crystal. no_crystals->solution_no_crystals solution_oiling_out 1. Reheat solution. 2. Add more 'good' solvent. 3. Cool mixture slowly. oiling_out->solution_oiling_out solution_low_yield 1. Use minimum hot solvent. 2. Ensure complete cooling. 3. Wash with minimal ice-cold solvent. low_yield->solution_low_yield

Caption: A logical guide for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Spectral Analysis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectral properties of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid and two of its positional isomers: 3-(3-Bromo-4,5-dimethoxyphenyl)propanoic acid and 3-(5-Bromo-2,4-dimethoxyphenyl)propanoic acid. Understanding the distinct spectral fingerprints of these isomers is crucial for their unambiguous identification and characterization in complex research and development settings. The data presented herein is a combination of experimentally reported values for structurally similar compounds and predicted values based on established spectroscopic principles.

Isomer Structures

IsomerStructure
This compound
3-(3-Bromo-4,5-dimethoxyphenyl)propanoic acid
3-(5-Bromo-2,4-dimethoxyphenyl)propanoic acid

Comparative Spectral Data

The following tables summarize the predicted and literature-derived spectral data for the three isomers. These values provide a basis for distinguishing between the isomers using common analytical techniques.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

IsomerAromatic Protons (ppm)-OCH₃ Protons (ppm)-CH₂-CH₂-COOH Protons (ppm)
This compound7.0 (s, 1H), 6.8 (s, 1H)3.85 (s, 3H), 3.82 (s, 3H)~2.9 (t, 2H), ~2.6 (t, 2H)
3-(3-Bromo-4,5-dimethoxyphenyl)propanoic acid7.2 (d, 1H), 6.9 (d, 1H)3.88 (s, 3H), 3.86 (s, 3H)~2.9 (t, 2H), ~2.6 (t, 2H)
3-(5-Bromo-2,4-dimethoxyphenyl)propanoic acid7.3 (s, 1H), 6.6 (s, 1H)3.90 (s, 3H), 3.80 (s, 3H)~2.9 (t, 2H), ~2.6 (t, 2H)
¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃

IsomerAromatic Carbons (ppm)-OCH₃ Carbons (ppm)-CH₂-CH₂-COOH Carbons (ppm)Carbonyl Carbon (ppm)
This compound~148, ~147, ~132 (C-Br), ~115, ~114, ~112~56.5, ~56.2~34, ~30~178
3-(3-Bromo-4,5-dimethoxyphenyl)propanoic acid~149, ~146, ~135, ~125 (C-Br), ~116, ~113~56.8, ~56.4~35, ~31~179
3-(5-Bromo-2,4-dimethoxyphenyl)propanoic acid~155, ~150, ~133, ~118, ~115 (C-Br), ~100~57.0, ~56.0~33, ~29~178
Infrared (IR) Spectroscopy Data
IsomerO-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-Br Stretch (cm⁻¹)
This compound3300-2500 (broad)~1710~1250, ~1030~650
3-(3-Bromo-4,5-dimethoxyphenyl)propanoic acid3300-2500 (broad)~1710~1260, ~1020~670
3-(5-Bromo-2,4-dimethoxyphenyl)propanoic acid3300-2500 (broad)~1710~1270, ~1040~680
Mass Spectrometry (MS) Data - Key Fragments (m/z)
IsomerMolecular Ion [M]⁺[M - COOH]⁺[M - Br]⁺Key Aromatic Fragments
This compound288/290243/245209215/217 (Brombodimethoxybenzyl cation)
3-(3-Bromo-4,5-dimethoxyphenyl)propanoic acid288/290243/245209215/217 (Brombodimethoxybenzyl cation)
3-(5-Bromo-2,4-dimethoxyphenyl)propanoic acid288/290243/245209215/217 (Brombodimethoxybenzyl cation)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ proton decoupling to simplify the spectrum.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrumentation : Use a FT-IR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition :

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing : The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation : Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI) :

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes over a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Data Acquisition (EI) :

    • Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

    • Acquire the mass spectrum using a standard electron energy of 70 eV.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in characteristic M and M+2 peaks.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis and identification of an unknown isomer of 3-(bromo-dimethoxyphenyl)propanoic acid.

analytical_workflow Analytical Workflow for Isomer Identification cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparison and Identification Unknown_Isomer Unknown Isomer Sample NMR NMR Spectroscopy (¹H and ¹³C) Unknown_Isomer->NMR IR FT-IR Spectroscopy Unknown_Isomer->IR MS Mass Spectrometry Unknown_Isomer->MS NMR_Data Analyze Chemical Shifts, Coupling Patterns, and Number of Signals NMR->NMR_Data IR_Data Identify Functional Groups (O-H, C=O, C-O, C-Br) IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation Pattern MS->MS_Data Comparison Compare Experimental Data with Reference/Predicted Spectra NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Identify Isomer Structure Comparison->Identification

Caption: A flowchart illustrating the process of identifying an unknown isomer.

A Comparative Guide to the Synthesis of 2-Bromo-4,5-dimethoxybenzenepropanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three distinct synthetic routes to 2-Bromo-4,5-dimethoxybenzenepropanoic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds. The routes are evaluated based on starting materials, reaction steps, overall yield, and safety considerations. All quantitative data is summarized for clear comparison, and detailed experimental protocols are provided for each key transformation.

At a Glance: Comparison of Synthesis Routes

ParameterRoute A: HomologationRoute B: Nitrile HydrolysisRoute C: Perkin Reaction & Reduction
Starting Material 3,4-Dimethoxytoluene3,4-Dimethoxybenzaldehyde3,4-Dimethoxybenzaldehyde
Key Intermediates 2-Bromo-4,5-dimethoxybenzoic acid, α-Diazoketone2-Bromo-4,5-dimethoxybenzaldehyde, 2-Bromo-4,5-dimethoxybenzenepropanenitrile2-Bromo-4,5-dimethoxybenzaldehyde, 2-Bromo-4,5-dimethoxycinnamic acid
Number of Steps 344
Overall Yield (approx.) GoodHighModerate to Good
Key Advantages Potentially shorter route from toluene derivative.High yielding steps, avoids hazardous reagents like diazomethane.Utilizes well-established named reactions.
Key Disadvantages Traditionally uses hazardous and explosive diazomethane. Safer alternatives may be less common.Involves the use of cyanide in an intermediate step.Potential for side reactions during reduction of the cinnamic acid.

Route A: Synthesis via Homologation of 2-Bromo-4,5-dimethoxybenzoic Acid

This route commences with the bromination and subsequent oxidation of commercially available 3,4-dimethoxytoluene to yield 2-bromo-4,5-dimethoxybenzoic acid. The key step is the one-carbon chain extension (homologation) of the benzoic acid to the desired propanoic acid. The classical method for this transformation is the Arndt-Eistert reaction, which proceeds through an α-diazoketone intermediate.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxytoluene

3,4-Dimethoxytoluene is subjected to directed bromination using a metal bromide, sulfuric acid, and hydrogen peroxide. This method offers high yield and purity for the brominated intermediate.[1]

  • Reaction: To a stirred solution of 3,4-dimethoxytoluene (1.0 eq) in an aqueous medium, add sulfuric acid (0.5-0.8 eq) and a metal bromide such as sodium bromide (1.0-1.2 eq). To this mixture, add hydrogen peroxide (1.0-1.2 eq) dropwise while maintaining the temperature between 30-60°C. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium bisulfite. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated to afford 2-bromo-4,5-dimethoxytoluene as a light yellow oil.

  • Yield: Approximately 97%.[1]

  • Purity: >95%.[1]

Step 2: Synthesis of 2-Bromo-4,5-dimethoxybenzoic Acid

The methyl group of 2-bromo-4,5-dimethoxytoluene is oxidized to a carboxylic acid using potassium permanganate in the presence of a phase-transfer catalyst.

  • Reaction: 2-Bromo-4,5-dimethoxytoluene (1.0 eq) is suspended in water with tetrabutylammonium bromide (0.02-0.10 eq). The mixture is heated to 50-90°C, and potassium permanganate (3.0-3.5 eq) is added portion-wise. The reaction is stirred for 5-6 hours.[1]

  • Work-up: The hot reaction mixture is filtered to remove manganese dioxide. The filtrate is cooled and acidified with hydrochloric acid to a pH of 4, leading to the precipitation of the product. The solid is collected by filtration and dried.

  • Yield: 92-93%.[1]

  • Purity: >95.8%.[1]

Step 3: Arndt-Eistert Homologation to 2-Bromo-4,5-dimethoxybenzenepropanoic Acid

The Arndt-Eistert reaction involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (or a safer alternative like trimethylsilyldiazomethane) to form a diazoketone. A subsequent Wolff rearrangement in the presence of a nucleophile (water) yields the homologated carboxylic acid.[2][3][4]

  • Acid Chloride Formation: 2-Bromo-4,5-dimethoxybenzoic acid is treated with thionyl chloride or oxalyl chloride to form the corresponding acid chloride.

  • Diazoketone Formation: The acid chloride is then reacted with an excess of diazomethane or trimethylsilyldiazomethane to yield the α-diazoketone.[5]

  • Wolff Rearrangement: The diazoketone undergoes a silver(I) oxide or silver benzoate catalyzed rearrangement in the presence of water to form 2-Bromo-4,5-dimethoxybenzenepropanoic acid.[2][3]

Note: Due to the hazardous nature of diazomethane, this reaction should be performed with extreme caution by experienced personnel in a suitable fume hood.

Synthesis Route A Diagram

Synthesis Route A A 3,4-Dimethoxytoluene B 2-Bromo-4,5-dimethoxytoluene A->B Bromination (H₂O₂, H₂SO₄, NaBr) ~97% Yield C 2-Bromo-4,5-dimethoxybenzoic acid B->C Oxidation (KMnO₄, TBAB) ~92% Yield D 2-Bromo-4,5-dimethoxybenzenepropanoic acid C->D Arndt-Eistert Homologation (1. SOCl₂ 2. CH₂N₂ 3. Ag₂O, H₂O)

Caption: Synthesis of the target compound via homologation.

Route B: Synthesis via Hydrolysis of 2-Bromo-4,5-dimethoxybenzenepropanenitrile

This route begins with the bromination of 3,4-dimethoxybenzaldehyde, followed by a series of reactions to form a propionitrile intermediate, which is then hydrolyzed to the final product.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

3,4-Dimethoxybenzaldehyde is brominated using bromine in acetic acid.

  • Reaction: 3,4-Dimethoxybenzaldehyde (1.0 eq) is dissolved in acetic acid, and a solution of bromine (1.0 eq) in acetic acid is added dropwise at room temperature. The reaction mixture is stirred until the starting material is consumed.

  • Work-up: The reaction mixture is poured into water, and the precipitated solid is collected by filtration, washed with water, and dried.

  • Yield: High yields are typically reported for this reaction.

Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

The benzaldehyde is converted to the cinnamonitrile via a condensation reaction with acetonitrile in the presence of a base.[6]

  • Reaction: 2-Bromo-4,5-dimethoxybenzaldehyde (1.0 eq) is dissolved in acetonitrile, and sodium hydroxide (1.2 eq) is added portion-wise. The mixture is heated to reflux for several hours.[6]

  • Work-up: The reaction mixture is concentrated, and water is added. The product is extracted with ethyl acetate, and the organic layer is dried and concentrated. Recrystallization from ethanol yields the pure product.

  • Yield: Approximately 68.5%.[6]

Step 3: Synthesis of 2-Bromo-4,5-dimethoxybenzenepropanenitrile

The double bond of the cinnamonitrile is reduced to a single bond. This can be achieved through catalytic hydrogenation or with a chemical reducing agent like sodium borohydride.[6]

  • Catalytic Hydrogenation: 2-Bromo-4,5-dimethoxycinnamonitrile is dissolved in methanol, and 10% palladium on carbon is added. The mixture is hydrogenated under a hydrogen atmosphere for several hours. The catalyst is then filtered off, and the solvent is removed. Recrystallization from ethanol gives the product.

  • Yield (Catalytic Hydrogenation): Approximately 84.6%.[6]

  • Chemical Reduction: 2-Bromo-4,5-dimethoxycinnamonitrile is dissolved in a mixture of pyridine and methanol. Sodium borohydride is added in portions, and the mixture is heated to reflux. After cooling, the reaction is quenched with hydrochloric acid, and the product is extracted with ethyl acetate. Recrystallization from ethanol provides the pure nitrile.

  • Yield (Chemical Reduction): Approximately 81.4%.[6]

Step 4: Hydrolysis to 2-Bromo-4,5-dimethoxybenzenepropanoic Acid

The propionitrile is hydrolyzed to the carboxylic acid under acidic or basic conditions.

  • Reaction (Basic Hydrolysis): 2-Bromo-4,5-dimethoxybenzenepropanenitrile is refluxed in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide or potassium hydroxide, until the evolution of ammonia ceases.

  • Work-up: The reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The product is then collected by filtration, washed with water, and dried.

Synthesis Route B Diagram

Synthesis Route B A 3,4-Dimethoxybenzaldehyde B 2-Bromo-4,5-dimethoxybenzaldehyde A->B Bromination (Br₂, AcOH) C 2-Bromo-4,5-dimethoxycinnamonitrile B->C Condensation (CH₃CN, NaOH) ~68.5% Yield D 2-Bromo-4,5-dimethoxybenzenepropanenitrile C->D Reduction (H₂, Pd/C) ~84.6% Yield E 2-Bromo-4,5-dimethoxybenzenepropanoic acid D->E Hydrolysis (NaOH, H₂O then H⁺)

Caption: Synthesis of the target compound via nitrile hydrolysis.

Route C: Synthesis via Perkin Reaction and Reduction

This route also starts from 2-bromo-4,5-dimethoxybenzaldehyde. The key steps are a Perkin reaction to form an unsaturated cinnamic acid derivative, followed by selective reduction of the double bond.

Experimental Protocols

Step 1 & 2: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

These steps are identical to Steps 1 in Route B, starting from 3,4-dimethoxybenzaldehyde.

Step 3: Perkin Reaction to 2-Bromo-4,5-dimethoxycinnamic Acid

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the corresponding acid.[7][8]

  • Reaction: A mixture of 2-bromo-4,5-dimethoxybenzaldehyde (1.0 eq), acetic anhydride (excess), and freshly fused sodium acetate (1.0 eq) is heated at a high temperature (e.g., 180°C) for several hours. Microwave-assisted protocols can significantly reduce the reaction time.[9]

  • Work-up: The hot reaction mixture is poured into water and steam distilled to remove any unreacted aldehyde. The remaining solution is then acidified with concentrated HCl to precipitate the cinnamic acid derivative. The product is collected by filtration, washed with cold water, and dried.

Step 4: Selective Reduction to 2-Bromo-4,5-dimethoxybenzenepropanoic Acid

The double bond of the cinnamic acid derivative is selectively reduced without affecting the aromatic bromine substituent. Catalytic hydrogenation is a common method for this transformation.

  • Reaction: 2-Bromo-4,5-dimethoxycinnamic acid is dissolved in a suitable solvent like ethanol or ethyl acetate, and a catalyst such as 10% palladium on carbon is added. The mixture is then subjected to hydrogenation under a hydrogen atmosphere until the uptake of hydrogen ceases.

  • Work-up: The catalyst is removed by filtration, and the solvent is evaporated to yield the crude product. The product can be further purified by recrystallization.

Synthesis Route C Diagram

Synthesis Route C A 3,4-Dimethoxybenzaldehyde B 2-Bromo-4,5-dimethoxybenzaldehyde A->B Bromination (Br₂, AcOH) C 2-Bromo-4,5-dimethoxycinnamic acid B->C Perkin Reaction (Ac₂O, NaOAc, Δ) D 2-Bromo-4,5-dimethoxybenzenepropanoic acid C->D Reduction (H₂, Pd/C)

Caption: Synthesis of the target compound via Perkin reaction.

Conclusion

The choice of the optimal synthesis route for 2-Bromo-4,5-dimethoxybenzenepropanoic acid will depend on the specific requirements of the researcher, including available starting materials, scale of the synthesis, and safety considerations. Route B, via nitrile hydrolysis, appears to be a robust and high-yielding pathway that avoids the use of particularly hazardous reagents like diazomethane, making it a strong candidate for many applications. Route A offers a potentially shorter pathway if starting from the toluene derivative, but the use of the Arndt-Eistert reaction requires careful consideration of safety protocols. Route C utilizes classic organic reactions and may be a viable option, although yields for the Perkin reaction can be variable, and care must be taken to ensure selective reduction of the double bond.

References

Comparative Guide to Purity Validation of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid: HPLC vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of analytical methodologies for ensuring the quality and purity of a key synthetic intermediate.

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic intermediates like 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid is a critical step in the pharmaceutical development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound's purity, supported by experimental protocols and data.

The compound this compound is an organic compound characterized by a propanoic acid backbone substituted with a brominated and dimethoxylated aromatic ring.[1] Its chemical properties, influenced by the bromine atom and methoxy groups, make it a valuable intermediate in organic synthesis, particularly in medicinal chemistry.[1] Given its role in the synthesis of potentially bioactive molecules, stringent purity control is imperative. This guide will delve into the validation of an HPLC method as the primary analytical technique for purity assessment and compare it with GC-MS as a potential alternative.

High-Performance Liquid Chromatography (HPLC) Method Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reversed-phase HPLC method with UV detection is the most common approach for such molecules.

Experimental Protocol: HPLC Method

A stability-indicating reversed-phase HPLC method was developed and validated to determine the purity of this compound and to separate it from potential process-related impurities and degradation products. The chromatographic separation is typically achieved on a C18 column using a mobile phase consisting of an aqueous buffer and an organic modifier.[2]

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size[3][4]

  • Mobile Phase: Acetonitrile and Phosphate buffer (pH 3.0) in a gradient elution mode.

  • Flow Rate: 1.0 mL/min[3]

  • Detection: UV at 230 nm

  • Column Temperature: 30 °C[2]

  • Injection Volume: 10 µL[3]

  • Sample Preparation: A stock solution of 1 mg/mL is prepared by dissolving the compound in a mixture of water and methanol (50:50).[2] Further dilutions are made to prepare standard solutions within a concentration range of 6.25–50.00 µg/mL.[2]

Data Presentation: HPLC Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the table below.

Validation ParameterResultAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.9995r² ≥ 0.999
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%RSD ≤ 2.0%
- Intermediate Precision< 1.5%RSD ≤ 2.0%
Specificity No interference from blank, placebo, and degradation products.Peak purity of the analyte peak should pass.
Limit of Detection (LOD) 0.05 µg/mLSignal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) 0.15 µg/mLSignal-to-noise ratio of 10:1
Robustness No significant impact on results with minor changes in flow rate, temperature, and mobile phase composition.System suitability parameters should be met.

Comparison with Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered for purity analysis, particularly for identifying and quantifying volatile impurities.

Experimental Protocol: GC-MS Method (Hypothetical)

For a non-volatile compound like this compound, derivatization is necessary to increase its volatility for GC analysis.

Derivatization Step: The carboxylic acid group is converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

GC-MS Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50-500.

Data Presentation: Comparative Analysis of HPLC and GC-MS
FeatureHPLCGC-MS
Analyte Volatility Suitable for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes; derivatization is often necessary for polar compounds.
Sample Preparation Simple dissolution in a suitable solvent.Often requires a derivatization step, which can be complex and introduce variability.
Separation Principle Based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase.
Detection UV-Vis, Fluorescence, Mass Spectrometry, etc.Primarily Mass Spectrometry, providing structural information.
Quantitation Highly reproducible and accurate for purity determination.Can be quantitative, but derivatization efficiency can affect accuracy.
Impurity Profiling Excellent for detecting non-volatile and polar impurities.Excellent for detecting volatile and semi-volatile impurities.

Logical Workflow for HPLC Method Validation

The following diagram illustrates the logical workflow for the validation of an HPLC method for purity determination.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Guidelines) cluster_2 Application cluster_3 Forced Degradation MD1 Column & Mobile Phase Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 V2 Linearity V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 V7 System Suitability V6->V7 A1 Routine Purity Testing V7->A1 A2 Stability Studies A1->A2 FD1 Acid/Base Hydrolysis FD1->V1 FD2 Oxidation FD2->V1 FD3 Thermal & Photolytic Stress FD3->V1

Caption: Workflow for HPLC Method Validation.

Conclusion

For the purity determination of this compound, a validated reversed-phase HPLC method is the most appropriate and reliable analytical technique. It offers simplicity in sample preparation, high precision, and accuracy for quantifying the main component and its non-volatile impurities. While GC-MS can be a powerful tool for identifying volatile impurities, the necessity of derivatization for this particular analyte makes it less ideal for routine purity testing. The choice of method should ultimately be guided by the specific impurities that need to be controlled and the intended application of the compound.

References

A Comparative Guide to Alternative Precursors in Ivabradine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Ivabradine, a key therapeutic agent for stable angina and chronic heart failure, has been approached through various synthetic pathways. The choice of precursors significantly impacts the overall efficiency, purity, and industrial scalability of the manufacturing process. This guide provides an objective comparison of alternative precursors for Ivabradine synthesis, supported by experimental data from published literature and patents.

Comparison of Key Synthetic Routes

The synthesis of Ivabradine primarily revolves around the coupling of two key fragments: the benzazepinone moiety and the chiral aminomethyl benzocyclobutane moiety. The following table summarizes the performance of different synthetic strategies based on the choice of precursors for these fragments.

Precursor/Intermediate RouteKey PrecursorsReported Overall YieldFinal Product PurityKey AdvantagesKey DisadvantagesReference
Route 1: Alkylation of Benzazepinone with a Halogenated Propyl Amine (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one>90% (for the coupling step)>99%High yield and purity in the final coupling step.Requires pre-synthesis of two advanced intermediates.[1]
Route 2: Synthesis from 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile~51-65% (for the nitrile intermediate)>99.5%Utilizes a more readily available starting material.Multi-step synthesis of the benzocyclobutane intermediate can be complex.[2][3]
Route 3: Reductive Amination Approach (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine hydrochloride3-(7,8-dimethoxy-2-oxo-1,3,4,5-tetrahydro-2H-3-benzazepin-3-yl)propanalNot explicitly statedHighConvergent synthesis.The aldehyde intermediate can be unstable.[3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic routes to Ivabradine.

Ivabradine_Synthesis_Pathways cluster_0 Route 1: Alkylation cluster_1 Route 2: From Propanenitrile cluster_2 Route 3: Reductive Amination A1 (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine C1 Dehydroivabradine A1->C1 Coupling B1 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one B1->C1 D1 Ivabradine C1->D1 Reduction A2 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile B2 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile A2->B2 Cyclization C2 (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine B2->C2 Reduction & Resolution D2 Ivabradine C2->D2 Coupling & Reduction A3 (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine C3 Ivabradine A3->C3 Reductive Amination B3 3-(7,8-dimethoxy-2-oxo-1,3,4,5-tetrahydro-2H-3-benzazepin-3-yl)propanal B3->C3

Caption: Alternative synthetic pathways to Ivabradine.

Experimental Protocols

Route 1: Alkylation of Benzazepinone with a Halogenated Propyl Amine

This route involves the coupling of two key intermediates: (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine hydrochloride and 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one.

Step 1: Synthesis of 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one

A solution of 7,8-dimethoxy-3-(3-chloropropyl)-1,3-dihydro-2H-3-benzazepin-2-one and sodium iodide in a suitable solvent such as acetone or methyl isobutyl ketone is refluxed until the reaction is complete (monitored by TLC or HPLC). The solvent is then removed under reduced pressure, and the residue is worked up to yield the iodo derivative. A reported yield for this step is 92%.[4]

Step 2: Coupling Reaction to form Dehydroivabradine

(S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine hydrochloride is reacted with 7,8-dimethoxy-3-(3-iodopropyl)-1,3-dihydro-2H-3-benzazepin-2-one in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., water). The reaction mixture is heated to a temperature range of 45-70°C. This process is reported to yield dehydroivabradine in over 90% yield with a purity of over 99%.[1]

Step 3: Reduction of Dehydroivabradine to Ivabradine

The dehydroivabradine obtained is then subjected to catalytic hydrogenation. A common method involves using palladium on carbon (Pd/C) as the catalyst in a solvent such as methanol under hydrogen pressure (7-8 kg/cm ²) at room temperature (25-30°C) to yield Ivabradine.[1]

Route 2: Synthesis from 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

This approach begins with a more basic starting material and builds the benzocyclobutane ring system.

Step 1: Cyclization of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile

The starting propanenitrile is treated with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to effect an intramolecular cyclization, forming 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile.[2]

Step 2: Reduction and Resolution to obtain the Chiral Amine

The resulting carbonitrile is then reduced to the corresponding amine. This can be achieved using a reducing agent like borane-tetrahydrofuran complex. The racemic amine is then resolved to obtain the desired (S)-enantiomer. This resolution can be performed using a chiral acid, such as d-camphorsulfonic acid, followed by recrystallization to achieve high enantiomeric purity.[3] A patent describes obtaining the (S)-enantiomer with an enantiomeric excess of over 99.8% and a yield greater than 95% for the amide formation step leading to the chiral amine.[3]

Step 3: Synthesis of Ivabradine

The obtained (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine is then coupled with the benzazepinone side chain and subsequently reduced as described in Route 1.

Route 3: Reductive Amination Approach

This convergent route involves the direct coupling of the chiral amine with an aldehyde derivative of the benzazepinone moiety.

Step 1: Synthesis of 3-(7,8-dimethoxy-2-oxo-1,3,4,5-tetrahydro-2H-3-benzazepin-3-yl)propanal

This aldehyde intermediate can be prepared from the corresponding alcohol by oxidation or from the corresponding acid or ester by reduction.

Step 2: Reductive Amination

(S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine hydrochloride is reacted with 3-(7,8-dimethoxy-2-oxo-1,3,4,5-tetrahydro-2H-3-benzazepin-3-yl)propanal in the presence of a reducing agent, such as sodium cyanoborohydride or catalytic hydrogenation, to directly form Ivabradine.[3]

Experimental Workflow

The general workflow for the synthesis and purification of Ivabradine via these alternative routes is depicted below.

Ivabradine_Experimental_Workflow Start Select Precursor Route Synthesis Synthesize Key Intermediates Start->Synthesis Coupling Couple Benzazepinone and Benzocyclobutane Moieties Synthesis->Coupling Reduction Reduction to Ivabradine Coupling->Reduction Purification Purification of Ivabradine Reduction->Purification Salt_Formation Formation of Pharmaceutically Acceptable Salt (e.g., HCl) Purification->Salt_Formation Final_Product Ivabradine Salt Salt_Formation->Final_Product

Caption: General experimental workflow for Ivabradine synthesis.

Conclusion

The choice of a synthetic route for Ivabradine depends on various factors, including the availability and cost of starting materials, the desired scale of production, and the stringency of purity requirements. While Route 1 offers high yields in the final coupling step, it necessitates the prior synthesis of complex intermediates. Route 2 provides an alternative from a more fundamental starting material, though it involves a challenging resolution step. Route 3 presents a more convergent and potentially more efficient approach, provided the aldehyde intermediate is handled correctly. Researchers and drug development professionals should carefully evaluate these factors to select the most suitable synthetic strategy for their specific needs.

References

A Comparative Analysis of the Biological Activities of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid and its structural analogs. Due to the limited publicly available data on the specific biological activity of this compound, this guide synthesizes information from studies on closely related phenylpropanoic acid derivatives to infer potential activities and establish a framework for structure-activity relationship (SAR) analysis. The focus is on potential anticancer and anti-inflammatory properties, which are common therapeutic areas for this class of compounds.

Executive Summary

Phenylpropanoic acid derivatives are a well-established class of compounds with diverse pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The structural backbone, consisting of a phenyl ring attached to a propanoic acid moiety, allows for extensive chemical modifications to modulate biological activity. This guide explores how substitutions on the phenyl ring, such as bromine and methoxy groups, may influence the therapeutic potential of these compounds. While direct experimental data for this compound is scarce, analysis of its analogs suggests potential for both anti-inflammatory and cytotoxic activities. This document presents available quantitative data, detailed experimental protocols for relevant biological assays, and visual representations of key signaling pathways to aid in the design and evaluation of novel therapeutic agents based on the phenylpropanoic acid scaffold.

Data Presentation: Comparative Biological Activities

The following tables summarize the biological activities of selected analogs of this compound. The data is compiled from various studies to provide a comparative overview.

Table 1: Anti-Inflammatory Activity of Phenylpropanoic Acid Analogs

Compound IDAnalog StructureAssayTargetActivity MetricResultReference
HDMPPA 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propanoic acidNitric Oxide (NO) ProductioniNOSIC50Not specified, but significant inhibition at 10-100 µM[1]
HDMPPA Prostaglandin E2 (PGE2) ProductionCOX-2IC50Not specified, but significant inhibition at 10-100 µM[1]
Ibuprofen 2-(4-isobutylphenyl)propanoic acidCOX-1/COX-2 InhibitionCOX-1/COX-2IC50Varies by assay[2]
Naproxen (S)-2-(6-methoxynaphthalen-2-yl)propanoic acidCOX-1/COX-2 InhibitionCOX-1/COX-2IC50Varies by assay[3]

Table 2: Anticancer Activity of Phenylpropanoic Acid Analogs

Compound IDAnalog StructureCell LineActivity MetricResult (µM)Reference
TMPP 3-(3,4,5-trimethoxyphenyl) propanoic acidLeishmania amazonensis promastigotesIC50145 µg/mL[4]
Chalcone Analog (E)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneHuman leukemia cell linesIC50Nanomolar range[5]
Pentanoic Acid Analog Substituted pentanoic acidsJurkat-E6.1IC50Varies[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[7][8]

Materials:

  • Cells to be tested

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[9]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well to achieve a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.[2][10]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay buffer

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., celecoxib for COX-2)

  • Detection reagent (e.g., for measuring prostaglandin G2)

  • 96-well white opaque plate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents and serially dilute the test compounds and reference inhibitors in a suitable solvent like DMSO.

  • Enzyme and Cofactor Addition: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the designated wells.

  • Inhibitor Incubation: Add the different concentrations of the test compounds, reference inhibitors, or vehicle control to the wells. Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.[2]

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Kinetic Measurement: Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes at 25°C.[11]

  • Data Analysis: Determine the rate of reaction from the linear portion of the kinetic curve. Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Nitric Oxide Synthase (NOS) Inhibition Assay

This assay quantifies the inhibition of nitric oxide synthase, an enzyme involved in the production of the pro-inflammatory mediator nitric oxide (NO). The assay measures the accumulation of nitrite, a stable oxidation product of NO.[12]

Materials:

  • Cell lysate or purified NOS enzyme

  • NOS reaction buffer

  • L-arginine (substrate)

  • NADPH and other cofactors

  • Nitrate reductase

  • Griess reagent

  • Test compounds

  • 96-well plate

  • Microplate reader

Procedure:

  • NOS Reaction: In a 96-well plate, combine the cell lysate or purified NOS enzyme, NOS reaction buffer, L-arginine, NADPH, and other necessary cofactors. Add varying concentrations of the test compounds or a vehicle control. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

  • Nitrate Reduction: Add nitrate reductase and NADPH to the reaction mixture to convert any nitrate formed back to nitrite. Incubate at room temperature.

  • Griess Reaction: Add Griess reagent to each well. A pink to magenta color will develop in the presence of nitrite.

  • Absorbance Measurement: Incubate for 10-15 minutes at room temperature, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NOS inhibition for each compound concentration relative to the control. The IC50 value can then be calculated.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways relevant to the potential biological activities of phenylpropanoic acid derivatives.

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression iNOS iNOS Gene_Expression->iNOS COX2 COX-2 Gene_Expression->COX2 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 HDMPPA HDMPPA (Analog) HDMPPA->IKK inhibits HDMPPA->NFkB inhibits

Caption: LPS-induced pro-inflammatory signaling cascade and potential inhibition by HDMPPA.

Cytotoxicity_Workflow cluster_workflow MTT Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 AddCompound Add Test Compound Incubate1->AddCompound Incubate2 Incubate 24-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 AddSolvent Add Solubilization Solution Incubate3->AddSolvent Measure Measure Absorbance at 570 nm AddSolvent->Measure

Caption: A typical experimental workflow for the MTT cytotoxicity assay.

Discussion of Structure-Activity Relationships (SAR)

Based on the available literature for phenylpropanoic acid derivatives, several structural features are critical for their biological activity:

  • The Phenyl Ring: The substitution pattern on the phenyl ring significantly influences potency and selectivity. Electron-donating groups, such as methoxy (-OCH₃) and hydroxyl (-OH) groups, are often found in biologically active natural products and their synthetic analogs.[5][13] The presence of multiple methoxy groups, as seen in the 3,4,5-trimethoxyphenyl moiety, is a common feature in potent anticancer agents, including tubulin polymerization inhibitors.[5][14]

  • The Propanoic Acid Side Chain: The carboxylic acid group is often crucial for the anti-inflammatory activity of NSAIDs, as it is involved in binding to the active site of COX enzymes.[15] Modifications of this group can alter the pharmacological profile. For instance, esterification or amidation can lead to prodrugs with different pharmacokinetic properties or can shift the activity towards other targets.

  • Halogen Substitution: The presence of a halogen, such as bromine, can impact the lipophilicity and electronic properties of the molecule, potentially influencing its membrane permeability and binding affinity to target proteins. The effect of halogenation is highly dependent on its position on the phenyl ring and the overall structure of the molecule.[16]

For this compound, the combination of a bromine atom at the 2-position and two methoxy groups at the 4- and 5-positions presents a unique substitution pattern. The methoxy groups are expected to enhance its potential for anticancer activity, possibly through interaction with tubulin. The bromine atom could further modulate this activity. Its anti-inflammatory potential would likely be mediated through COX inhibition, a hallmark of arylpropanoic acids. However, without direct experimental data, these remain well-informed hypotheses requiring empirical validation.

Conclusion

This comparative guide highlights the potential biological activities of this compound based on the established pharmacology of its structural analogs. The phenylpropanoic acid scaffold is a versatile platform for the development of new therapeutic agents. The analysis of related compounds suggests that this compound and its derivatives warrant further investigation as potential anti-inflammatory and anticancer agents. The provided experimental protocols and pathway diagrams serve as a resource for researchers to design and execute studies to elucidate the specific biological profile of this compound and its analogs, ultimately contributing to the discovery of novel drug candidates.

References

A Comparative Guide to the Structure-Activity Relationship of Substituted Phenylpropanoic Acids as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted phenylpropanoic acids are a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen. Their therapeutic effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever. This guide provides an objective comparison of the structure-activity relationships (SAR) of these compounds, supported by experimental data, to aid in the rational design of novel and more effective anti-inflammatory agents.

Core Structure-Activity Relationships

The anti-inflammatory activity of substituted phenylpropanoic acids is intricately linked to several key structural features: the acidic moiety, the α-substituent on the propanoic acid chain, and the nature and position of substituents on the phenyl ring.

The Essential Role of the Carboxylic Acid Group

The carboxylic acid functionality is paramount for the anti-inflammatory activity of this class of compounds. It acts as a crucial binding motif within the active site of COX enzymes, forming a key ionic interaction with a positively charged arginine residue (Arg120). Modification or replacement of this acidic group generally leads to a significant reduction or complete loss of COX inhibitory activity.

The α-Methyl Group and Stereochemistry

The presence of a methyl group at the α-position of the propanoic acid chain is a defining feature of the "profen" subclass of NSAIDs. This substitution introduces a chiral center, and it is well-established that the (S)-enantiomer is the pharmacologically active form responsible for COX inhibition. The (R)-enantiomer is significantly less active, though it can undergo in vivo chiral inversion to the active (S)-form to varying extents.

Impact of Phenyl Ring Substituents on Potency and Selectivity

Substituents on the phenyl ring play a critical role in modulating the potency and selectivity of COX inhibition. These substituents interact with a hydrophobic channel within the COX active site. The size, shape, and electronic properties of these substituents determine the binding affinity for the two main COX isoforms, COX-1 and COX-2.

Generally, larger, lipophilic substituents at the para-position of the phenyl ring enhance binding to the hydrophobic pocket of the COX enzymes, leading to increased potency. The nature of this substituent can also influence the selectivity towards COX-2 over COX-1. The active site of COX-2 is slightly larger and has a side pocket that can accommodate bulkier substituents, a feature often exploited in the design of COX-2 selective inhibitors.

Comparative Biological Data

The following tables summarize the in vitro COX inhibitory activity of various substituted phenylpropanoic acids and their in vivo anti-inflammatory effects.

In Vitro Cyclooxygenase (COX) Inhibition

The potency and selectivity of phenylpropanoic acid derivatives are typically evaluated by determining their 50% inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), indicates the preference for inhibiting COX-2. A higher SI value signifies greater COX-2 selectivity.

CompoundR (para-substituent on Phenyl Ring)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Ibuprofen isobutyl1.2 - 15.22.6 - 20.4~0.5 - 1
Naproxen 6-methoxynaphthyl1.2 - 5.91.9 - 9.1~0.6 - 1
Flurbiprofen 4-fluoro-3-phenyl0.3 - 1.10.8 - 4.2~0.2 - 0.4
Ketoprofen 3-benzoyl0.3 - 2.61.7 - 16.7~0.1 - 0.2
Compound 6h -CH₂-S-(benzothiazol-2-yl)Better than IbuprofenClose to NimesulideNot Specified
Compound 6l -CH₂-S-(5-methoxy-1H-benzo[d]imidazol-2-yl)Better than IbuprofenClose to NimesulideNot Specified

Note: IC50 values can vary between different studies and assay conditions.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a standard in vivo assay to assess the anti-inflammatory activity of novel compounds. The percentage inhibition of paw edema is measured at different time points after administration of the test compound.

CompoundDose (mg/kg)Time (hours)% Inhibition of Paw Edema
Ibuprofen 1003~50-60%
Naproxen 203~45-55%
Compound (XVc) 300679%
Compound 3f 20 (single dose)2Significant reduction
Compound 3f 10, 20, 40 (14 days)-Significant inhibition at all time points

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic or fluorogenic substrate. The inhibition of this reaction by a test compound is proportional to its inhibition of COX activity.

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Heme (cofactor).

  • Arachidonic acid (substrate).

  • Fluorometric or colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1).

  • 96-well microplate reader.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of the test compound or reference inhibitor to the wells. A vehicle control (e.g., DMSO) is also included.

  • Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of test compounds in an animal model.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Materials:

  • Wistar or Sprague-Dawley rats.

  • Carrageenan solution (e.g., 1% w/v in sterile saline).

  • Test compounds formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Reference anti-inflammatory drug (e.g., indomethacin or diclofenac).

  • Pletysmometer or digital calipers for measuring paw volume/thickness.

Procedure:

  • Fast the animals overnight with free access to water.

  • Measure the initial volume or thickness of the right hind paw of each rat.

  • Administer the test compound, reference drug, or vehicle to different groups of animals via the desired route (e.g., oral gavage).

  • After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, inject a fixed volume (e.g., 0.1 mL) of carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Measure the paw volume or thickness at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage increase in paw volume (edema) for each group at each time point compared to the initial volume.

  • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the following formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.

Visualizing Structure-Activity Relationships and Pathways

The following diagrams illustrate the key structural features influencing the activity of substituted phenylpropanoic acids and the general experimental workflow.

Caption: Key structural features of phenylpropanoic acids influencing COX inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Data Analysis Synthesis Synthesis of Substituted Phenylpropanoic Acids COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay Test Compounds Animal_Model Carrageenan-Induced Paw Edema in Rats Synthesis->Animal_Model Test Compounds IC50 Determine IC50 Values & Selectivity Index COX_Assay->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis Quantitative Data Edema_Measurement Measure Paw Edema Animal_Model->Edema_Measurement Inhibition_Calculation Calculate % Inhibition Edema_Measurement->Inhibition_Calculation Inhibition_Calculation->SAR_Analysis In Vivo Efficacy

Caption: General workflow for the evaluation of substituted phenylpropanoic acids.

COX_Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA₂ PLA2 Phospholipase A₂ COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H₂ (PGH₂) COX_Enzymes->PGH2 Prostanoids Prostaglandins, Thromboxanes (Inflammation, Pain, Fever) PGH2->Prostanoids NSAIDs Substituted Phenylpropanoic Acids (e.g., Ibuprofen) NSAIDs->COX_Enzymes Inhibition

Caption: Simplified COX signaling pathway and the site of action for phenylpropanoic acids.

A Comparative Guide to Catalysts for the Synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Catalytic Strategy Overview

Two principal catalytic routes are considered for the synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid:

  • Palladium-Catalyzed Heck Reaction followed by Carbonylation or Reduction: This versatile approach involves the formation of a carbon-carbon bond between an aryl halide and an alkene, followed by subsequent functional group transformations to yield the desired propanoic acid.

  • Acid Catalysis (Brønsted or Lewis Acids): This strategy could potentially be employed in a Friedel-Crafts-type acylation or alkylation of a substituted benzene ring.

This guide will delve into the specifics of each approach, presenting the catalysts, general reaction conditions, and expected outcomes in a comparative format to aid in the selection of the most suitable synthetic strategy.

Palladium-Catalyzed Heck Reaction Route

The Heck reaction is a powerful tool for the synthesis of substituted alkenes. In the context of synthesizing this compound, a plausible pathway involves the reaction of a di-halogenated benzene derivative with an acrylic acid equivalent, followed by selective reduction of the double bond.

Experimental Workflow: Heck Reaction Pathway

A 1,2-Dibromo-4,5-dimethoxybenzene D Heck Reaction A->D B Acrylic Acid Ester B->D C Palladium Catalyst + Ligand + Base C->D E 3-(2-Bromo-4,5-dimethoxyphenyl)acrylic acid ester D->E F Catalytic Hydrogenation (e.g., Pd/C, H2) E->F G This compound ester F->G H Hydrolysis (Acid or Base) G->H I This compound H->I

Caption: General workflow for the synthesis via a Heck reaction.

Table 1: Comparison of Palladium Catalysts for the Heck Reaction

Catalyst SystemLigandBaseSolventTemperature (°C)Reported Yields (Analogous Reactions)AdvantagesDisadvantages
Pd(OAc)₂PPh₃ (Triphenylphosphine)Et₃N, K₂CO₃DMF, Acetonitrile80-120Good to ExcellentReadily available, well-establishedModerate catalyst loading may be required
PdCl₂(PPh₃)₂-K₂CO₃DCE80Moderate to Good[1]Air-stable complexLower activity compared to Pd(0) precursors
Pd₂(dba)₃XantphosNaOtBuDioxane, Toluene100-120High to ExcellentHigh activity, good for challenging substratesAir-sensitive, higher cost of ligand
Pd/C-NaHCO₃DMSO140Moderate to GoodHeterogeneous, easily recoverableHigher temperatures, potential for metal leaching

Experimental Protocol: Representative Heck Reaction

To a solution of 1,2-dibromo-4,5-dimethoxybenzene (1.0 eq) and an acrylate ester (1.1 eq) in anhydrous DMF (5 mL/mmol) is added Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq). The mixture is degassed and heated under a nitrogen atmosphere at 100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the corresponding acrylate.

Acid-Catalyzed Friedel-Crafts Reaction Route

An alternative approach involves the Friedel-Crafts acylation of a substituted aromatic compound with a succinic anhydride derivative, followed by reduction.

Experimental Workflow: Friedel-Crafts Pathway

A 1-Bromo-2,3-dimethoxybenzene D Friedel-Crafts Acylation A->D B Succinic Anhydride B->D C Lewis Acid Catalyst C->D E 4-(2-Bromo-4,5-dimethoxyphenyl)-4-oxobutanoic acid D->E F Reduction (e.g., Clemmensen or Wolff-Kishner) E->F G This compound F->G

Caption: General workflow for the synthesis via Friedel-Crafts acylation.

Table 2: Comparison of Acid Catalysts for Friedel-Crafts Acylation

CatalystSolventTemperature (°C)Reported Yields (Analogous Reactions)AdvantagesDisadvantages
AlCl₃CS₂, Nitrobenzene0 - rtGood to HighHigh reactivity, cost-effectiveStoichiometric amounts required, harsh reaction conditions, generation of acidic waste
FeCl₃DichloromethanertModerate to GoodMilder than AlCl₃, less wasteMay require higher catalyst loading
Triflic Acid (TfOH)Benzene, ToluenertModerate to High[2]Strong Brønsted acid, can be used in catalytic amountsCorrosive, higher cost
Zeolites-High TempModerateHeterogeneous, reusable, environmentally friendlyHigh temperatures required, potential for lower selectivity

Experimental Protocol: Representative Friedel-Crafts Acylation

To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in nitrobenzene at 0 °C is added succinic anhydride (1.1 eq). 1-Bromo-2,3-dimethoxybenzene (1.0 eq) is then added dropwise, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched by pouring onto a mixture of ice and concentrated HCl. The product is extracted with diethyl ether, and the organic layer is washed with water and brine, dried over anhydrous MgSO₄, and concentrated. The crude product is purified by recrystallization or column chromatography.

Concluding Remarks

The choice of catalytic system for the synthesis of this compound is highly dependent on factors such as substrate availability, desired scale of production, and environmental considerations.

  • Palladium-catalyzed Heck reactions offer a versatile and high-yielding route, with a wide range of catalysts and ligands that can be tuned for optimal performance. This method is often preferred for its milder reaction conditions compared to traditional Friedel-Crafts reactions.

  • Acid-catalyzed Friedel-Crafts reactions , particularly with strong Lewis acids like AlCl₃, are a more traditional and often cost-effective approach. However, they typically require stoichiometric amounts of the catalyst and can generate significant waste, making them less environmentally benign for large-scale synthesis.

For laboratory-scale synthesis and process development, initial screening of palladium catalysts such as Pd(OAc)₂ with various phosphine ligands is recommended. For larger-scale production, a more detailed process optimization would be necessary to balance cost, efficiency, and environmental impact, where a heterogeneous catalyst or a more atom-economical route would be advantageous. Further research directly comparing these catalytic systems for the synthesis of the title compound would be invaluable to the scientific community.

References

A Comparative Purity Assessment of Synthesized 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of a newly synthesized batch of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid against a certified reference standard. The document outlines detailed experimental protocols for various analytical techniques, presents the comparative data in a structured format, and includes a visual workflow of the assessment process. This information is intended to assist researchers in establishing the purity and identity of their synthesized compounds, a critical step in chemical and pharmaceutical development.

Introduction

This compound is a valuable intermediate in the synthesis of various organic molecules and active pharmaceutical ingredients. Ensuring the high purity of this compound is paramount for the reliability and reproducibility of subsequent research and development activities. This guide details the analytical methodologies used to assess the purity of a laboratory-synthesized batch in direct comparison to a commercially available, high-purity reference standard.

The primary analytical techniques employed for this comparison are High-Performance Liquid Chromatography (HPLC) for quantitative purity determination, Gas Chromatography-Mass Spectrometry (GC-MS) for the identification of volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of structural isomers, and Melting Point analysis as a basic indicator of purity.

Experimental Workflow

The following diagram illustrates the systematic approach undertaken to compare the synthesized this compound with the reference standard.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison synth_sample Synthesized Compound hplc HPLC Analysis synth_sample->hplc gcms GC-MS Analysis synth_sample->gcms nmr NMR Spectroscopy synth_sample->nmr mp Melting Point synth_sample->mp ref_standard Reference Standard ref_standard->hplc ref_standard->gcms ref_standard->nmr ref_standard->mp data_comp Quantitative & Qualitative Data Comparison hplc->data_comp gcms->data_comp nmr->data_comp mp->data_comp purity_assessment Purity Assessment data_comp->purity_assessment

Figure 1: Experimental workflow for purity assessment.

Comparative Data Summary

The following table summarizes the quantitative data obtained from the analysis of the synthesized this compound and the reference standard.

Analytical TechniqueParameterSynthesized CompoundReference Standard
HPLC Purity (Area %)99.2%≥99.8%
Number of Impurities31 (at detection limit)
GC-MS Purity (Area %, after derivatization)98.9%≥99.7%
Identified ImpuritiesResidual solvent, starting materialNot detected
¹H NMR Structural ConfirmationConformsConforms
Observable ImpuritiesTrace signals of starting materialNo detectable impurities
Melting Point Range (°C)118-120121-122

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established analytical practices for substituted phenylpropanoic acids.

This method provides a quantitative assessment of the purity of the compound and detects non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples of the synthesized compound and the reference standard were accurately weighed and dissolved in the mobile phase (50:50, A:B) to a concentration of 1 mg/mL.

GC-MS is employed to identify volatile impurities, such as residual solvents and starting materials. Due to the low volatility of the carboxylic acid, derivatization is necessary.

  • Instrumentation: GC-MS system with an electron ionization (EI) source.

  • Derivatization: The carboxylic acid group was converted to its trimethylsilyl (TMS) ester by reacting the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine at 60°C for 30 minutes.

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 50-550 amu.

  • Sample Preparation: 1 mg of each sample was subjected to the derivatization procedure described above. The resulting solution was then diluted with hexane before injection.

¹H and ¹³C NMR spectroscopy are used for the structural confirmation of the synthesized compound and to detect any structurally related impurities.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR:

    • Acquisition of a standard proton spectrum.

    • Expected chemical shifts for this compound: Aromatic protons, methoxy protons, and propanoic acid chain protons.

  • ¹³C NMR:

    • Acquisition of a standard carbon spectrum.

    • Expected chemical shifts for the aromatic, methoxy, carbonyl, and aliphatic carbons.

  • Sample Preparation: Approximately 10 mg of the synthesized compound and the reference standard were dissolved in 0.7 mL of CDCl₃.

The melting point provides a quick and simple indication of purity. Impurities generally depress and broaden the melting point range.

  • Instrumentation: Digital melting point apparatus.

  • Procedure: A small amount of the crystalline sample was packed into a capillary tube and heated at a rate of 1°C/min near the expected melting point.

  • Measurement: The temperature range from the appearance of the first liquid drop to the complete melting of the sample was recorded.

Conclusion

The analytical data demonstrates a high degree of purity for the synthesized this compound, with results closely comparable to the certified reference standard. The HPLC analysis indicates a purity of 99.2%, with minor impurities detected. GC-MS analysis confirmed the presence of trace amounts of residual solvent and starting material in the synthesized batch, which were absent in the reference standard. The NMR spectra of the synthesized compound were consistent with the expected structure and the spectrum of the reference standard, with only trace impurities observable. The slightly lower and broader melting point of the synthesized material is in agreement with the slightly lower purity determined by chromatographic methods.

For applications requiring the highest purity, further purification of the synthesized material, for instance, through recrystallization, may be considered to remove the remaining trace impurities. The methodologies outlined in this guide provide a robust framework for the quality control and purity verification of this compound.

cost-benefit analysis of different synthetic pathways to 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, a key intermediate in the manufacturing of various pharmaceuticals, can be approached through several synthetic routes. The selection of an optimal pathway is a critical decision in drug development and manufacturing, with significant implications for cost, efficiency, scalability, and environmental impact. This guide provides a comprehensive cost-benefit analysis of two primary synthetic pathways, offering a detailed comparison of their methodologies, yields, and the costs of starting materials.

At a Glance: Comparison of Synthetic Pathways

ParameterPathway 1: From 3,4-DimethoxybenzaldehydePathway 2: From 2-Bromo-4,5-dimethoxybenzaldehyde & Cyanoacetic Acid
Starting Materials 3,4-Dimethoxybenzaldehyde, Bromine, Acetonitrile, Sodium Hydroxide, Reducing Agent (e.g., Sodium Borohydride)2-Bromo-4,5-dimethoxybenzaldehyde, Cyanoacetic Acid
Key Advantages Readily available and less expensive primary starting material (3,4-dimethoxybenzaldehyde).Potentially fewer steps if starting from the pre-brominated aldehyde.
Key Disadvantages Multi-step process with the need to handle elemental bromine. The hydrolysis of the nitrile intermediate can require harsh conditions.The starting material, 2-bromo-4,5-dimethoxybenzaldehyde, is more expensive. The condensation and decarboxylation steps may have moderate yields.
Overall Yield A four-step reaction sequence from 3,4-dimethoxybenzaldehyde has been reported with a total yield of approximately 50.1%.[1]A multi-step synthesis starting from 2-bromo-4,5-dimethoxybenzaldehyde to the corresponding propanenitrile has been described with a total recovery of 65%.[2]
Scalability Well-established reactions, generally scalable, but handling of bromine on a large scale requires special precautions.The condensation and decarboxylation steps are common industrial reactions and are generally scalable.
Environmental Impact Use of bromine and cyanide reagents raises environmental and safety concerns.Use of cyanide-containing reagents (cyanoacetic acid) requires careful waste management.

Pathway 1: Synthesis Starting from 3,4-Dimethoxybenzaldehyde

This synthetic route involves the initial bromination of the commercially available 3,4-dimethoxybenzaldehyde, followed by the introduction and subsequent hydrolysis of a propionitrile side chain.

Pathway_1 3,4-Dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde 3,4-Dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxybenzaldehyde Bromination (Br2, Acetic Acid) Yield: 86.5% 2-Bromo-4,5-dimethoxycinnamonitrile 2-Bromo-4,5-dimethoxycinnamonitrile 2-Bromo-4,5-dimethoxybenzaldehyde->2-Bromo-4,5-dimethoxycinnamonitrile Condensation (Acetonitrile, NaOH) Yield: 68.5% 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile 2-Bromo-4,5-dimethoxycinnamonitrile->3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile Reduction (e.g., NaBH4) This compound This compound 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile->this compound Acid Hydrolysis

Caption: Synthetic pathway starting from 3,4-dimethoxybenzaldehyde.

Experimental Protocols:

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

To a solution of 3,4-dimethoxybenzaldehyde (100 g, 0.602 mol) in 400 ml of glacial acetic acid, bromine (30.8 ml, 0.602 mol) is slowly added dropwise at room temperature.[1] The reaction mixture is stirred for 6 hours at 20-30 °C. Following the reaction, 200 ml of water is added to precipitate the product. The resulting yellow solid is collected by suction filtration, washed with water, and dried under vacuum to yield 2-bromo-4,5-dimethoxybenzaldehyde as a white crystal (127.6 g, 86.5% yield).[1]

Step 2: Synthesis of 2-Bromo-4,5-dimethoxycinnamonitrile

2-Bromo-4,5-dimethoxybenzaldehyde (122.0 g, 0.50 mol) is dissolved in 600 ml of acetonitrile. The solution is heated to reflux, and sodium hydroxide (24.0 g, 0.60 mol) is added in portions. The reaction is refluxed for 10 hours. After completion, the reaction mixture is concentrated, and 200 ml of water is added. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous MgSO4. The solvent is evaporated, and the crude product is recrystallized from ethanol to give 2-bromo-4,5-dimethoxycinnamonitrile (91.4 g, 68.5% yield).[1]

Step 3: Reduction to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

The 2-bromo-4,5-dimethoxycinnamonitrile can be reduced to 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile using a suitable reducing agent such as sodium borohydride in methanol or through catalytic hydrogenation.[1]

Step 4: Hydrolysis to this compound

The 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile is subjected to acid hydrolysis to yield the final product, this compound. This is a standard transformation for converting nitriles to carboxylic acids.[3]

Pathway 2: Synthesis from 2-Bromo-4,5-dimethoxybenzaldehyde and Cyanoacetic Acid

This pathway utilizes a condensation reaction between the pre-brominated aldehyde and cyanoacetic acid, followed by reduction and decarboxylation.

Pathway_2 2-Bromo-4,5-dimethoxybenzaldehyde 2-Bromo-4,5-dimethoxybenzaldehyde β-(2-Bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid β-(2-Bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid 2-Bromo-4,5-dimethoxybenzaldehyde->β-(2-Bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid Condensation (Cyanoacetic Acid) 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile β-(2-Bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid->3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile Decarboxylation (Heat, DMA) This compound This compound 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile->this compound Acid Hydrolysis

Caption: Synthetic pathway starting from 2-bromo-4,5-dimethoxybenzaldehyde.

Experimental Protocols:

Step 1: Condensation of 2-Bromo-4,5-dimethoxybenzaldehyde with Cyanoacetic Acid

This step involves a Knoevenagel-type condensation. While a specific detailed protocol for this exact substrate is not provided in the search results, it typically involves reacting the aldehyde with cyanoacetic acid in the presence of a basic catalyst.

Step 2: Decarboxylation to 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile

For a similar compound, β-(2-bromo-4,5-dimethoxyphenyl)-α-cyanopropionic acid (16 mmol) was dissolved in dimethylacetamide (10 ml) and heated at 443 K.[4] The evolution of CO2 ceased after 30 minutes. The mixture was then poured into water and left overnight. The resulting crystals of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile were collected and washed.[4]

Step 3: Hydrolysis to this compound

Similar to Pathway 1, the resulting propanenitrile is hydrolyzed under acidic conditions to afford the final propanoic acid derivative.[3]

Cost Analysis of Starting Materials

The following table provides an estimated cost comparison of the key starting materials and reagents for each pathway. Prices are subject to variation based on supplier, purity, and quantity.

MaterialPathway 1Pathway 2Estimated Price (USD/kg)
3,4-Dimethoxybenzaldehyde120 - 182[5][6]
2-Bromo-4,5-dimethoxybenzaldehydeVaries significantly based on supplier[7]
Bromine2.67 - 4.39[8][9]
Acetic Acid0.81 - 0.90[10]
AcetonitrileVaries
Sodium HydroxideVaries
Sodium Borohydride~2000 INR/kg (~24 USD/kg)[11]
Cyanoacetic AcidVaries
Malonic Acid134.40 EUR/kg (~145 USD/kg)[12]

Conclusion

Both synthetic pathways present viable options for the preparation of this compound.

  • Pathway 1 is advantageous due to the lower cost of its primary starting material, 3,4-dimethoxybenzaldehyde. However, it involves more synthetic steps and the handling of hazardous bromine.

  • Pathway 2 offers a potentially shorter route if starting from the pre-brominated aldehyde, but this starting material is more expensive.

The choice between these pathways will ultimately depend on the specific needs and capabilities of the research or manufacturing facility, including budget constraints, scale of production, and safety protocols for handling hazardous reagents. For large-scale production, the cost savings from using 3,4-dimethoxybenzaldehyde in Pathway 1 may outweigh the challenges associated with handling bromine. For smaller-scale laboratory synthesis, the convenience of Pathway 2 might be preferable despite the higher starting material cost. Further process optimization for each step would be necessary to improve yields and reduce costs for industrial applications.

References

Reactivity Face-Off: Bromo- vs. Iodo-Substituted Phenylpropanoic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the choice of starting materials can profoundly impact the efficiency, cost, and overall success of a synthetic route. Phenylpropanoic acid scaffolds are prevalent in a wide array of biologically active molecules, and their functionalization often relies on powerful cross-coupling methodologies. This guide provides an objective comparison of the reactivity of bromo- versus iodo-substituted phenylpropanoic acids in two of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the Heck reaction. This analysis is supported by established chemical principles and representative experimental data to inform strategic decisions in synthetic planning.

The Decisive Factor: The Carbon-Halogen Bond

The generally observed higher reactivity of aryl iodides over aryl bromides in palladium-catalyzed cross-coupling reactions is fundamentally attributed to the difference in their carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This makes the initial, and often rate-determining, step of the catalytic cycle—the oxidative addition of the aryl halide to the palladium(0) catalyst—significantly more facile for iodo-substituted compounds.

Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies

BondBond Dissociation Energy (kJ/mol)
C-Br~285
C-I~213

Data compiled from various sources. Exact values can vary slightly depending on the specific molecular environment.

This lower energy barrier for the C-I bond cleavage translates to faster reaction rates, milder reaction conditions, and often higher yields for iodo-substituted phenylpropanoic acids compared to their bromo- counterparts.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds, pairing an organohalide with an organoboron compound. The enhanced reactivity of iodo-phenylpropanoic acids in this reaction allows for greater flexibility in reaction setup, including lower catalyst loadings and reduced temperatures.

Table 2: Illustrative Comparison of Bromo- vs. Iodo-phenylpropanoic Acid in Suzuki-Miyaura Coupling

EntrySubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromophenylpropanoic acidPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O1001278
24-Iodophenylpropanoic acidPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O80495

This data is representative and compiled to illustrate the generally observed reactivity trends. Actual results may vary based on specific reaction conditions and the purity of reagents.

Performance in Heck Reaction

The Heck reaction provides a powerful means of forming substituted alkenes by coupling an organohalide with an alkene. Similar to the Suzuki-Miyaura coupling, the rate of the Heck reaction is often dictated by the oxidative addition step. Consequently, iodo-phenylpropanoic acids typically exhibit superior performance, reacting more rapidly and under milder conditions than their bromo-analogs.

Table 3: Illustrative Comparison of Bromo- vs. Iodo-phenylpropanoic Acid in the Heck Reaction

EntrySubstrateAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Bromophenylpropanoic acidn-Butyl acrylatePd(OAc)₂ (2)Et₃NDMF1201872
24-Iodophenylpropanoic acidn-Butyl acrylatePd(OAc)₂ (2)Et₃NDMF100691

This data is representative and compiled to illustrate the generally observed reactivity trends. Actual results may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

Synthesis of 4-Iodophenylpropanoic Acid

A mixture of 3-phenylpropanoic acid (1 equivalent), iodine (0.55 equivalents), and potassium iodate (KIO₃, 0.46 equivalents) is added to a solution of glacial acetic acid and aqueous sulfuric acid. The reaction mixture is heated to reflux. A solution of iodine (0.55 equivalents) in glacial acetic acid is then added slowly. After the reaction is complete (typically monitored by TLC, ~3 hours), the mixture is cooled to room temperature and quenched with a sodium bisulfite solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product can be purified by recrystallization from petroleum ether.[1]

Synthesis of 4-Bromophenylpropanoic Acid

4-Bromophenylpropanoic acid can be synthesized via various methods, including the bromination of 3-phenylpropanoic acid using a suitable brominating agent and catalyst, or through multi-step sequences starting from other commercially available materials. For instance, a common route involves the Friedel-Crafts acylation of bromobenzene, followed by reduction and subsequent chain extension.

General Experimental Protocol for Suzuki-Miyaura Coupling

To a flask containing the halo-substituted phenylpropanoic acid (1.0 mmol) and the desired arylboronic acid (1.2 mmol) is added a palladium catalyst, such as Pd(PPh₃)₄ (3 mol%), and a base, typically an aqueous solution of K₂CO₃ (2.0 M, 2.0 mmol). A suitable solvent system, such as a mixture of toluene and water (e.g., 4:1), is added, and the mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen). The reaction is then heated to the desired temperature (e.g., 80-100 °C) and stirred vigorously until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

General Experimental Protocol for the Heck Reaction

In a reaction vessel, the halo-substituted phenylpropanoic acid (1.0 mmol), the alkene (1.2-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (2 mol%), and a suitable ligand (e.g., P(o-tolyl)₃, 4 mol%) are combined. A degassed solvent, typically a polar aprotic solvent like DMF or acetonitrile, and a base, such as triethylamine (Et₃N, 2.0 mmol), are added. The mixture is heated under an inert atmosphere to the required temperature (e.g., 100-120 °C) for the specified time (6-24 hours). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The resulting crude product is purified by column chromatography.[3]

Visualizing the Reaction Pathways

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Heck reactions, highlighting the critical oxidative addition step where the reactivity difference between the bromo- and iodo-substituted substrates is most pronounced.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (I or Br) (Rate-determining step) PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Figure 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X (I or Br) (Rate-determining step) PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Alkene_Ins Alkene Insertion PdII_Aryl->Alkene_Ins Alkene PdII_Alkyl R-Pd(II)L₂-X Alkene_Ins->PdII_Alkyl Beta_Hyd β-Hydride Elimination PdII_Alkyl->Beta_Hyd PdH H-Pd(II)L₂-X Beta_Hyd->PdH Substituted Alkene Base_Regen Base Regeneration PdH->Base_Regen Base Base_Regen->Pd0

Figure 2: Catalytic cycle of the Heck reaction.

Conclusion

For researchers, scientists, and professionals in drug development, the choice between bromo- and iodo-substituted phenylpropanoic acids as synthetic precursors has significant practical implications. The iodo-substituted analogs consistently demonstrate higher reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions. This enhanced reactivity, driven by the weaker carbon-iodine bond, often translates to:

  • Milder Reaction Conditions: Lower temperatures and shorter reaction times can improve the tolerance of other sensitive functional groups within the molecule.

  • Higher Yields: More efficient conversion to the desired product can reduce the need for extensive purification and improve overall process efficiency.

  • Greater Versatility: The ability to use lower catalyst loadings and a broader range of reaction partners can be advantageous.

While iodo-substituted starting materials may have a higher initial cost, the benefits of increased reactivity can often outweigh this factor by reducing processing time, energy consumption, and downstream purification costs, ultimately leading to a more efficient and robust synthetic strategy.

References

Cross-Validation of Analytical Results for 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of novel chemical entities is a cornerstone of drug discovery and development. Ensuring the accuracy and reproducibility of analytical data is paramount for regulatory submissions, process control, and confident interpretation of biological results. This guide provides a comparative framework for the cross-validation of analytical results for the key intermediate, 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, utilizing three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Cross-validation of analytical methods is a critical process to confirm that a validated procedure yields consistent and reliable results.[1] This guide outlines detailed experimental protocols, presents illustrative comparative data, and visualizes a comprehensive cross-validation workflow to ensure the identity, purity, and structural integrity of the target compound.

Workflow for Analytical Cross-Validation

A multi-faceted approach employing complementary analytical techniques is essential for the unambiguous characterization of a compound. The following workflow illustrates how data from HPLC, GC-MS, and NMR are integrated to provide a comprehensive analytical profile of this compound.

Cross-Validation Workflow cluster_0 Primary Analysis & Purity cluster_1 Structural Confirmation & Volatile Impurities cluster_2 Definitive Structural Elucidation cluster_3 Final Confirmation HPLC HPLC-UV Analysis Purity Purity Assessment (e.g., >99%) HPLC->Purity Quantitative Data Confirmation Cross-Validated Identity, Purity, and Structure Purity->Confirmation GCMS GC-MS Analysis (after derivatization) Mass Mass-to-Charge Ratio (Molecular Ion & Fragments) GCMS->Mass Mass Spectrum Mass->Confirmation NMR NMR Spectroscopy (¹H and ¹³C) Structure Chemical Structure (Proton & Carbon Environment) NMR->Structure Spectral Data Structure->Confirmation

Caption: Workflow for the cross-validation of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited for separating aromatic carboxylic acids.[2]

Experimental Protocol: RP-HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: An isocratic mixture of acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized for ideal retention and peak shape. A starting point could be 60:40 (Acetonitrile:Water with 0.1% Formic Acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Illustrative Data and Comparison

The following table presents hypothetical data from two different C18 columns to illustrate the cross-validation of the HPLC method.

ParameterColumn A (Brand X)Column B (Brand Y)Acceptance Criteria
Retention Time (min) 5.825.75Relative Retention Time within ± 2%
Purity by Area (%) 99.6%99.5%Results within ± 0.5%
Tailing Factor 1.11.2< 1.5
Theoretical Plates > 5000> 5000> 2000

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.

Experimental Protocol: GC-MS after Derivatization
  • Derivatization: Esterify the carboxylic acid group of this compound to its methyl ester using a standard reagent such as diazomethane or by heating with methanol and a catalytic amount of acid.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 50-500.

Illustrative Data and Comparison

This table shows expected results from the GC-MS analysis of the derivatized compound, providing structural confirmation through its mass fragmentation pattern.

ParameterExpected Result (Methyl Ester)Alternative Technique (e.g., Silylation)
Retention Time (min) ~15.2Varies depending on derivatization agent
Molecular Ion (M+) m/z 304/306 (due to Br isotopes)Varies based on derivatizing group
Key Fragment 1 m/z 245/247 ([M-COOCH₃]⁺)Varies based on derivatizing group
Key Fragment 2 m/z 214/216 ([M-CH₂COOCH₃]⁺)Varies based on derivatizing group
Purity by TIC (%) > 99%> 99%

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules.[4] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg of the compound in 0.6 mL of solvent.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Pulse width: 90°

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Pulse program: Proton-decoupled

Illustrative Data and Comparison

The following tables outline the predicted chemical shifts for this compound. These predicted values can be compared against the experimental spectrum for structural verification.

¹H NMR Predicted Chemical Shifts

ProtonsPredicted δ (ppm)MultiplicityIntegration
H-3' (aromatic)~7.1s1H
H-6' (aromatic)~6.8s1H
OCH₃ (at C4')~3.9s3H
OCH₃ (at C5')~3.85s3H
CH₂ (alpha to ring)~2.9t2H
CH₂ (alpha to COOH)~2.6t2H
COOH~11-12br s1H

¹³C NMR Predicted Chemical Shifts

Carbon AtomPredicted δ (ppm)
C=O (acid)~178
C-4' & C-5' (with OCH₃)~148-150
C-1' (substituted)~132
C-2' (with Br)~115
C-3' & C-6' (aromatic CH)~112-114
OCH₃~56
CH₂ (alpha to COOH)~35
CH₂ (alpha to ring)~30

Disclaimer: The chemical shifts presented are predictions and may vary slightly in experimental conditions.

Conclusion

The cross-validation of analytical results using orthogonal methods such as HPLC, GC-MS, and NMR provides a high degree of confidence in the identity, purity, and structure of this compound. HPLC is ideal for routine purity assessment, GC-MS confirms the molecular weight and identifies volatile impurities after derivatization, and NMR provides definitive structural confirmation. By integrating the data from these techniques, researchers and drug development professionals can ensure the quality and integrity of this important chemical intermediate, facilitating a smoother progression through the development pipeline.

References

efficacy comparison of different purification techniques for arylpropionic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Purification of Arylpropionic Acids

The purification of arylpropionic acids, a prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), is a critical step in pharmaceutical manufacturing. The efficacy and safety of these drugs, many of which are chiral, depend on achieving high purity and, in many cases, separating the desired enantiomer. This guide provides a comparative overview of various purification techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs.

Crystallization

Crystallization is a fundamental and widely used technique for the purification of arylpropionic acids, particularly for achiral purification or for the isolation of a specific enantiomer after resolution. The process relies on the differential solubility of the target compound and impurities in a given solvent system.

Data Presentation: Crystallization of Ibuprofen
Solvent SystemPurity AchievedRecovery/YieldKey FindingsReference
MethanolNot specified5.6 g from 20 g (28%)Produces equant crystals with improved flow properties and faster dissolution rates compared to commercially available ibuprofen.[1][1]
HeptaneNot specifiedNot specifiedUsed as a wash solvent for crystals, suggesting it is a poor solvent for ibuprofen, which is ideal for washing.[2][2]
HexaneNot specifiedNot specifiedMentioned as a solvent from which ibuprofen can be crystallized; multiple crystallization steps can increase purity.[2][2]
Ethanol/Aqueous EthanolNot specifiedNot specifiedSolubility is highly temperature-dependent, allowing for purification by cooling crystallization.[3][3]
Experimental Protocol: Purification of Ibuprofen by Crystallization

This protocol is based on a method for purifying ibuprofen-comprising reaction product mixtures.[2]

  • Dissolution : A crude ibuprofen mixture is heated to approximately 60°C to ensure it is in a liquid state. A hydrocarbon solvent, such as hexane, is added to the heated mixture.

  • Cooling and Crystallization : The solution is then cooled in an ice bath for 30 minutes to induce the formation of a crystal-comprising slurry.

  • Filtration : The slurry is filtered under vacuum at a cold temperature (e.g., 3°C to 10°C).

  • Washing : The resulting crystalline solids are washed with a cold solvent, such as heptane at 0°C.

  • Drying : The purified ibuprofen crystals are dried to remove residual solvent.

  • Repeated Crystallization : For higher purity, the process of dissolution, crystallization, and filtration can be repeated.[2]

Workflow for Crystallization Purification

crude Crude Ibuprofen Mixture dissolution Dissolution in Hydrocarbon Solvent crude->dissolution cooling Cooling to Induce Crystallization dissolution->cooling filtration Vacuum Filtration cooling->filtration washing Washing with Cold Solvent filtration->washing drying Drying washing->drying pure Purified Ibuprofen drying->pure

Caption: General workflow for the purification of ibuprofen via crystallization.

Chromatographic Techniques

Chromatography offers high-resolution separation and is particularly crucial for the chiral separation of arylpropionic acids. Various chromatographic methods are employed, each with distinct advantages.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) using a chiral stationary phase (CSP) is a powerful method for separating the enantiomers of arylpropionic acids.

Data Presentation: Chiral Separation of Arylpropionic Acids by RP-HPLC

DrugStationary PhaseMobile PhaseResolution (Rs)Purity/Enantiomeric Excess (ee)Reference
FlurbiprofenCellulose-tris-(4-methylbenzoate)Methanol-0.1% Formic AcidHighNot specified[4]
PranoprofenCellulose-tris-(4-methylbenzoate)Methanol-0.1% Formic AcidHighest among testedNot specified[4]
LoxoprofenCellulose-tris-(4-methylbenzoate)Methanol-0.1% Formic AcidHighNot specified[4]
IbuprofenCellulose-tris-(4-methylbenzoate)Methanol-0.1% Formic AcidModerateNot specified[4]
NaproxenCellulose-tris-(4-methylbenzoate)Acetonitrile-0.1% Formic AcidLowest among testedNot specified[4]
NaproxenC-18Dibasic sodium phosphate buffer (pH 7.8) and acetonitrile (70:30 v/v)Not applicable (achiral)Assay: 100.12%[5]
Experimental Protocol: Chiral Separation by RP-HPLC

This protocol is a general procedure based on the separation of five arylpropionic acid drugs.[4]

  • System Preparation : An HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., Cellulose-tris-(4-methylbenzoate)) is used.

  • Mobile Phase Preparation : The mobile phase is prepared, for instance, by mixing methanol with 0.1% (v/v) formic acid. For naproxen, acetonitrile with 0.1% (v/v) formic acid was found to be more effective.[4]

  • Sample Preparation : A standard solution of the racemic arylpropionic acid is prepared in a suitable solvent.

  • Chromatographic Conditions : The column temperature is maintained at 25°C. The mobile phase is pumped at a constant flow rate.

  • Injection and Detection : The sample is injected into the HPLC system, and the eluting enantiomers are detected by UV absorbance at a specific wavelength.

  • Data Analysis : The resolution between the enantiomer peaks is calculated to determine the effectiveness of the separation.

Supercritical Fluid Chromatography (SFC)

SFC is recognized as a green chromatography technique that uses supercritical carbon dioxide as the primary mobile phase.[6][7] It offers fast and efficient separations, especially for chiral compounds.[6][8][9]

Data Presentation: Chiral Purification of Ibuprofen by Preparative SFC

ParameterValue
ColumnChiral stationary phase
Mobile PhaseSupercritical CO2 with a modifier (e.g., methanol)
ProductivityHigh
(R)-Ibuprofen Enantiomeric Excess95.1% e.e.
(S)-Ibuprofen Enantiomeric Excess99.3% e.e.
Reference [10]
Experimental Protocol: Preparative SFC of Ibuprofen

This protocol is based on the rapid purification of ibuprofen enantiomers.[10]

  • Analytical Method Development : An analytical SFC method is first developed by screening different chiral columns, co-solvents (modifiers), and additives to find the optimal conditions for separation.

  • System Setup : A preparative SFC system is used, equipped with a suitable chiral stationary phase column.

  • Mobile Phase : The mobile phase consists of supercritical CO2 and a polar co-solvent like methanol.

  • Sample Injection : The racemic ibuprofen solution is injected onto the column.

  • Chromatographic Separation : The enantiomers are separated based on their differential interaction with the chiral stationary phase.

  • Fraction Collection : The separated (R)- and (S)-ibuprofen enantiomers are collected as they elute from the column.

  • Solvent Removal : The collected fractions are processed to remove the mobile phase, yielding the purified enantiomers.

Countercurrent Chromatography (CCC)

CCC is a liquid-liquid partition chromatography technique that avoids the use of solid supports, which can cause irreversible adsorption of the sample.

Data Presentation: Purification of Naproxen Intermediates by CCC

IntermediatePurityRecovery
195.0%65.2%
299.0%71.2%
398.0%69.6%
Reference [11]
Experimental Protocol: CCC for Naproxen Intermediates

This protocol is based on the separation of intermediates in naproxen synthesis.[11]

  • Solvent System Selection : A two-phase solvent system is selected. For naproxen intermediates, a system of n-hexane/ethyl acetate/methanol/water (9:1:9:1, v/v/v/v) was effective.[11]

  • CCC Instrument Preparation : The coiled column of the CCC instrument is first filled entirely with the stationary phase (the lower phase of the solvent system).

  • Sample Injection : The crude sample mixture (e.g., 50 mg) is dissolved in a small volume of the solvent mixture and injected into the column.

  • Elution : The mobile phase (the upper phase of the solvent system) is pumped through the column at a specific flow rate, which initiates the chromatographic process.

  • Fraction Collection : The effluent from the column outlet is continuously monitored (e.g., by UV detection), and fractions are collected.

  • Analysis : The purity of the collected fractions is determined using an analytical method such as HPLC.

Enzymatic Resolution

Enzymatic kinetic resolution is a highly selective method for separating enantiomers. It utilizes enzymes, typically lipases, that preferentially catalyze a reaction with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product.[12][13]

Data Presentation: Lipase-Catalyzed Resolution of Ketoprofen
EnzymeConversionEnantiomeric Excess (ee) of ProductEnantioselectivity (E)
Candida rugosa lipase47%99%185
Reference [13]

Note: The (S)-enantiomer was preferentially esterified, and the unreacted (R)-enantiomer was recovered.

Experimental Protocol: Enzymatic Resolution of Racemic Ketoprofen

This protocol is based on the resolution of ketoprofen using Candida rugosa lipase.[13]

  • Reaction Setup : Racemic ketoprofen, an alcohol (e.g., butanol), and a solvent (e.g., hexane) are placed in a reaction vessel.

  • Enzyme Addition : Candida rugosa lipase is added to the mixture to initiate the esterification reaction.

  • Incubation : The reaction mixture is incubated under specific conditions (e.g., temperature, agitation) for a set period. The reaction proceeds until approximately 50% conversion is achieved.

  • Reaction Quenching : The reaction is stopped, and the enzyme is removed (e.g., by filtration).

  • Separation : The resulting mixture contains the (S)-ketoprofen ester and unreacted (R)-ketoprofen. These are separated using techniques like liquid-liquid extraction.

  • Hydrolysis (optional) : The purified (S)-ketoprofen ester is then hydrolyzed (enzymatically or chemically) to obtain the desired (S)-ketoprofen.[13]

  • Racemization and Recycling (optional) : The recovered undesired (R)-enantiomer can be racemized and recycled back into the process.[13]

Logical Diagram for Enzymatic Resolution

cluster_0 Enzymatic Reaction cluster_1 Separation & Purification racemic Racemic Arylpropionic Acid (R/S Mixture) reaction Mixture: (S)-Ester + (R)-Acid racemic->reaction Esterification enzyme Lipase + Alcohol enzyme->reaction separation Separation (e.g., Extraction) reaction->separation s_ester (S)-Ester separation->s_ester r_acid (R)-Acid separation->r_acid hydrolysis Hydrolysis s_ester->hydrolysis racemization Racemization r_acid->racemization s_acid Pure (S)-Acid hydrolysis->s_acid racemization->racemic Recycle

Caption: Process flow for the kinetic resolution of a racemic arylpropionic acid.

Conclusion

The choice of purification technique for arylpropionic acids depends on the specific goals of the process, such as the desired purity, the need for chiral separation, scalability, and environmental considerations.

  • Crystallization is a cost-effective and scalable method for achiral purification and can yield high-purity products with desirable physical properties.[1][2]

  • HPLC provides excellent resolution for both analytical and preparative-scale chiral separations, although it can be solvent-intensive.[4]

  • SFC emerges as a superior alternative for chiral separations, offering high speed, efficiency, and significantly reduced use of organic solvents, aligning with green chemistry principles.[8][9][10]

  • Enzymatic Resolution offers unparalleled stereoselectivity, yielding products with very high enantiomeric excess, and operates under mild conditions.[13]

For industrial applications, a combination of these techniques is often employed. For instance, enzymatic resolution might be used to create a mixture of an ester and an acid, which are then separated by crystallization or chromatography. The data and protocols presented in this guide offer a foundation for developing and optimizing purification strategies for arylpropionic acids.

References

Safety Operating Guide

Navigating the Disposal of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2-Bromo-4,5-dimethoxyphenyl)propanoic acid, ensuring compliance with safety standards and regulatory requirements.

Immediate Safety and Hazard Identification

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area or within a chemical fume hood to minimize the risk of inhalation.[3][4]

Quantitative Data Summary

For procedural context, the following table summarizes key data points relevant to the handling and disposal of similar chemical structures.

Property3-(2-Bromophenyl)propionic acid3-(p-Methoxyphenyl)propionic acidGeneral Halogenated Organic Waste
CAS Number 15115-58-9[2]1929-29-9[5]Not Applicable
Physical State Solid[2]Solid[5]Varies
Primary Hazard Skin and eye irritation[2]Skin and eye irritation[5]Varies (often toxic, corrosive, or reactive)[6]
Disposal Route Approved waste disposal plant[2]Approved waste disposal plant[5]Licensed hazardous waste management service[4]

Step-by-Step Disposal Protocol

The standard and required method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste contractor.[4] Direct disposal into drains or regular trash is strictly prohibited.[4][7]

Objective: To safely collect, label, and store solid this compound waste for pickup and disposal by a certified EHS provider.

Methodology:

  • Container Selection: Choose a clean, dry, and chemically compatible container for the waste. The original container is often the best choice.[7] The container must have a secure, leak-proof lid.[4]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label to the container.[3][4] The label must include:

    • The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[3]

    • The date when waste was first added to the container.[3]

    • An indication of the hazards (e.g., "Irritant").

  • Waste Collection:

    • Don the appropriate PPE as outlined above.

    • Work within a chemical fume hood or a well-ventilated area.[4]

    • Carefully transfer the solid waste into the designated container using a clean spatula or scoop. Avoid generating dust.

  • Storage:

    • Securely close the container lid.[8]

    • Wipe the exterior of the container to remove any residual contamination.

    • Store the sealed container in a designated Satellite Accumulation Area (SAA).[6][8] The SAA should be at or near the point of waste generation.[6]

    • The container should be placed within secondary containment, such as a larger, chemically resistant bin.

  • Segregation: It is critical to segregate this waste. As a halogenated organic acid, it should not be mixed with:

    • Bases[8][9]

    • Oxidizers[3]

    • Non-halogenated organic wastes[1]

  • Arrange for Pickup: Once the waste container is full or you are no longer generating this waste, arrange for its collection through your institution's EHS department.[4][6] Follow their specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Identify Waste: This compound B Consult SDS/Safety Info (Halogenated Organic Acid) A->B D Select Compatible Container with Secure Lid C Don Appropriate PPE: Goggles, Gloves, Lab Coat B->C E Label Container: 'Hazardous Waste' & Full Chemical Name D->E G Seal Container Tightly F Transfer Waste in Fume Hood E->F H Store in Designated Satellite Accumulation Area (SAA) G->H J Contact EHS for Pickup I Segregate from Incompatible Wastes (e.g., Bases, Non-halogenated Organics) H->I K Complete Waste Manifest/Paperwork J->K L Transfer to Authorized EHS Personnel K->L

References

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